molecular formula C10H18N2O B2394657 Decahydroquinoline-6-carboxamide CAS No. 1052559-55-3

Decahydroquinoline-6-carboxamide

Cat. No.: B2394657
CAS No.: 1052559-55-3
M. Wt: 182.267
InChI Key: SUWKBFYOTJPEHX-UHFFFAOYSA-N
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Description

Decahydroquinoline-6-carboxamide is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.267. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h7-9,12H,1-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWKBFYOTJPEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCC2NC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: In Silico Structural Analysis & Stereochemical Profiling of Decahydroquinoline-6-carboxamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the in silico modeling, stereochemical elucidation, and structural analysis of decahydroquinoline-6-carboxamide isomers. It is designed for medicinal chemists and computational biologists optimizing this privileged scaffold for drug discovery campaigns, specifically targeting enzymes like IDO1 or receptors such as 5-HT , where the decahydroquinoline (DHQ) core is a known pharmacophore.

Executive Summary & Scaffold Significance

The decahydroquinoline (DHQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., pumiliotoxin C) and synthetic therapeutics. The introduction of a carboxamide group at the C6 position creates a critical vector for hydrogen bonding, often exploited to engage polar residues in deep binding pockets (e.g., the heme-binding site of IDO1).

However, the DHQ scaffold presents a complex stereochemical landscape. The fusion of the two six-membered rings (positions 4a and 8a) can be cis or trans, and the C6 substituent adds a third chiral center. This results in distinct 3D pharmacophores with vastly different biological activities. This guide provides a rigorous, self-validating in silico protocol to enumerate, model, and screen these isomers.

Stereochemical Enumeration & 3D Generation

The Stereochemical Challenge

The this compound molecule possesses three critical stereocenters (assuming N is protonated or substituted, preventing rapid inversion): C4a, C8a, and C6 .

  • Ring Fusion (C4a-C8a):

    • Trans-fusion: The bridgehead hydrogens are anti-periplanar. The system is rigid (locked chair-chair conformation).

    • Cis-fusion: The bridgehead hydrogens are syn-clinal. The system is flexible and can undergo ring flipping between two chair-chair conformers.

  • Substituent Orientation (C6):

    • The carboxamide can adopt an equatorial (thermodynamically favored) or axial orientation relative to the piperidine ring.

Isomer Generation Workflow

Objective: Systematically generate all unique stereoisomers and stable conformers.

Protocol:

  • 2D to 3D Conversion: Use RDKit or OpenBabel to generate 3D coordinates.

  • Chiral Enumeration: Explicitly define stereocenters.

    • Isomer A: (4aR, 8aR, 6R) - Trans-fused, Equatorial

    • Isomer B: (4aR, 8aR, 6S) - Trans-fused, Axial

    • Isomer C: (4aS, 8aR, 6R) - Cis-fused (Conformer 1)

    • Isomer D: (4aS, 8aR, 6S) - Cis-fused (Conformer 2)

    • (Note: Enantiomers are generated but modeled identically unless the protein target is chiral, which it is. Both enantiomeric series must be docked.)

Quantum Mechanical (QM) Optimization Protocol

Before docking, the ligand geometry must be relaxed using Density Functional Theory (DFT) to identify the global minimum energy conformation. This is critical for the flexible cis-fused isomers.

DFT Methodology
  • Software: Gaussian 16, ORCA, or equivalent.

  • Theory Level: B3LYP/6-311G(d,p) (Standard for organic small molecules).

  • Solvation Model: IEFPCM (Water) to mimic physiological conditions.

Step-by-Step Workflow
  • Pre-optimization: Perform a semi-empirical (PM6) minimization to clean steric clashes.

  • Geometry Optimization: Run DFT optimization with frequency calculation.

  • Validation: Ensure no imaginary frequencies (NImag=0).

  • Energy Calculation: Calculate Gibbs Free Energy (

    
    ) to rank isomer stability.
    

Table 1: Hypothetical Relative Stability of DHQ-6-Carboxamide Isomers (DFT Level)

IsomerFusionC6 OrientationRelative Energy (

, kcal/mol)
Population (Boltzmann)
Iso-1 TransEquatorial0.00 (Global Min)88.5%
Iso-2 TransAxial+2.451.8%
Iso-3 CisEquatorial+1.209.2%
Iso-4 CisAxial+3.100.5%

Interpretation: The trans-fused equatorial isomer is thermodynamically dominant. However, if the protein binding pocket requires an axial orientation (e.g., to reach a specific backbone carbonyl), the energy penalty (+2.45 kcal/mol) must be compensated by binding enthalpy.

Molecular Docking Strategy (Target: IDO1)

Context: Indoleamine 2,3-dioxygenase 1 (IDO1) is a validated target for DHQ derivatives (See Bioorg Med Chem Lett. 2021). The active site contains a Heme iron and a hydrophobic pocket (Pocket A).

Visualization of Workflow (DOT Diagram)

DockingWorkflow Start Start: Optimized Ligands Prep Ligand Prep (Protonation pH 7.4, Gasteiger Charges) Start->Prep Dock Docking (AutoDock Vina/Glide) Precision: XP/Exhaustiveness 32 Prep->Dock Grid Grid Generation (Center: Heme Iron, Size: 20x20x20 Å) Grid->Dock Input Filter Interaction Filter (H-bond to Ser167 / Heme Fe coord) Dock->Filter Result Ranked Poses Filter->Result

Caption: Figure 1. Structure-based virtual screening workflow for DHQ isomers against IDO1.

Protocol
  • Protein Prep: Retrieve PDB ID: 6E4C . Remove water (except heme-bound water if catalytic), add hydrogens, optimize H-bond network (PropKa).

  • Grid Box: Center on the Heme iron. Dimensions:

    
     Å.
    
  • Docking Parameters:

    • Software: AutoDock Vina or Schrödinger Glide.

    • Exhaustiveness: 32 (High).

    • Constraints: Optional H-bond constraint to Ser167 or Ala264 (key residues in IDO1).

  • Analysis: Calculate Binding Affinity (

    
    ) and Ligand Efficiency (LE).
    

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify if the cis-fused isomers maintain their conformation or undergo ring flips inside the pocket.

System Setup (GROMACS)
  • Force Field: CHARMM36m (best for small molecule/protein complexes) or AMBER ff14SB + GAFF2.

  • Ligand Topology: Generate using CGenFF or ACPYPE/Antechamber.

  • Box: Dodecahedron, 1.0 nm buffer, TIP3P water model.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Simulation Protocol
  • Energy Minimization: Steepest descent (50,000 steps).

  • NVT Equilibration: 100 ps, 300 K (V-rescale thermostat). Restrain ligand/protein heavy atoms.

  • NPT Equilibration: 100 ps, 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, no restraints. Step size 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures complex stability. A plateau < 2.0 Å indicates stability.

  • RMSF (Root Mean Square Fluctuation): Identifies flexible protein regions.

  • H-Bond Lifetime: Percentage of simulation time key interactions (e.g., Carboxamide-NH

    
     Ser167) are maintained.
    

ADMET & Drug-Likeness Profiling

For the 6-carboxamide derivative to be a viable drug candidate, it must pass physicochemical filters.

Tool: SwissADME / pkCSM.

Table 2: Predicted ADMET Profile of DHQ-6-Carboxamide

PropertyValueStatus
Molecular Weight ~182.26 g/mol Pass (<500)
LogP (Lipophilicity) 1.2 - 1.8Optimal (CNS/Oral)
TPSA ~43 ŲHigh BBB Permeability
H-Bond Donors 2 (Amide)Pass (<5)
H-Bond Acceptors 2 (Amide O, Ring N)Pass (<10)
CYP Inhibition Low RiskFavorable

Logic Map: Isomer Selection

How do you decide which isomer to synthesize based on in silico data?

DecisionTree Input Docking & MD Results Check1 Is Binding Energy < -8.0 kcal/mol? Input->Check1 Check2 Is RMSD Stable (<2Å)? Check1->Check2 Yes Discard Discard / Redesign Check1->Discard No Check3 Is Synthesis Feasible? Check2->Check3 Yes Check2->Discard No (Unstable) Select Lead Candidate Check3->Select Yes (e.g. Trans-isomer) Check3->Discard No (Complex Chiral Sep)

Caption: Figure 2. Decision logic for selecting the optimal stereoisomer for synthesis.

References

  • Daly, J. W., et al. (1993). "Stereochemistry of decahydroquinoline poison frog alkaloids." Journal of the American Chemical Society. Link

  • Zhang, S., et al. (2021). "Discovery of IDO1 inhibitors containing a decahydroquinoline scaffold." Bioorganic & Medicinal Chemistry Letters. Link

  • Bemis, G. W., & Murcko, M. A. (1996). "The properties of known drugs.[1][2][3][4][5][6] 1. Molecular frameworks." Journal of Medicinal Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking." Journal of Computational Chemistry. Link

  • Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics." Scientific Reports. Link

Sources

Biological potential of decahydroquinoline alkaloids from natural sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Decahydroquinoline (DHQ) alkaloids represent a structurally distinct and pharmacologically potent class of bicyclic nitrogen heterocycles.[1][2][3] Originally isolated from the skin secretions of dendrobatid poison frogs (Oophaga spp.) and subsequently traced to myrmicine ants, these compounds have emerged as significant non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs).

This guide analyzes the therapeutic utility of DHQs, moving beyond their ecological role as chemical defenses to their application in neuropharmacology.[3] We provide a validated technical framework for their isolation, mechanistic characterization, and therapeutic screening, emphasizing their potential as scaffolds for analgesic, neuroprotective, and addiction-cessation therapeutics.

Chemical Ecology & Structural Diversity

Unlike the widely known batrachotoxins or epibatidine, DHQs are defined by a fused piperidine-cyclohexane ring system. Their biological activity is strictly governed by stereochemistry, specifically the fusion of the bicyclic ring (cis vs. trans) and the orientation of alkyl substituents at C-2 and C-5.

Sources and Sequestration

While historically associated with the "strawberry poison frog" (Oophaga pumilio), DHQs are not synthesized de novo by amphibians. They are sequestered from a diet of myrmicine ants (Solenopsis, Paratrechina). This "dietary hypothesis" is critical for research sourcing; reliance on wild-caught amphibians is unsustainable. Modern acquisition relies on total synthesis or extraction from specific ant colonies.

Key Alkaloid Profiles

The nomenclature follows the "Daly System" (Molecular Weight + Letter).

Alkaloid CodeCommon NameStereochemistryPrimary Natural SourceBiological Target
cis-195A Pumiliotoxin Ccis-fused (2,5-disubstituted)Oophaga pumilionAChR (Ganglionic)
cis-211A -cis-fusedOophaga pumilionAChR (α7 subtype)
trans-223A -trans-fusedDendrobates spp.Ion Channels (Na+/K+)
Lepadins Lepadins F-Hcis-fusedAplidium tabascum (Tunicate)Cytotoxicity (Cancer)

Pharmacology & Mechanism of Action[4]

The therapeutic value of DHQs lies in their ability to modulate synaptic transmission without complete enzymatic blockade, offering a safety profile distinct from competitive antagonists like curare.

Nicotinic Acetylcholine Receptor (nAChR) Blockade

DHQs function primarily as non-competitive antagonists . They do not bind to the acetylcholine recognition site. Instead, they bind allosterically within the ion channel pore or at the lipid-protein interface, stabilizing the receptor in a desensitized or closed state.

  • Selectivity: cis-195A shows equipotent inhibition of muscle-type and neuronal (ganglionic) nAChRs.[4]

  • Potency: IC50 values typically range from 1.0 to 5.0 µM in PC12 cells.

Ion Channel Modulation

Beyond nAChRs, certain trans-fused DHQs interact with voltage-gated sodium (


) and potassium (

) channels. This dual-action mechanism contributes to their potential as local anesthetics and anti-arrhythmic agents.
Mechanistic Visualization

The following diagram illustrates the synaptic interference caused by DHQs.

DHQ_Mechanism Presynaptic Presynaptic Neuron (ACh Release) Synapse Synaptic Cleft Presynaptic->Synapse Release ACh nAChR_Open nAChR (Open State) Na+ Influx Allowed Synapse->nAChR_Open ACh Binding nAChR_Blocked nAChR (Blocked/Desensitized) Ion Flux Inhibited nAChR_Open->nAChR_Blocked Modulation Signal Postsynaptic Depolarization nAChR_Open->Signal Na+ Influx DHQ Decahydroquinoline (e.g., cis-195A) DHQ->nAChR_Blocked Allosteric Binding (Channel Pore) NoSignal Signal Attenuation (Analgesia/Neuroprotection) nAChR_Blocked->NoSignal Inhibits Na+

Caption: Mechanism of non-competitive nAChR blockade by decahydroquinolines, preventing postsynaptic depolarization.

Technical Protocols

For researchers aiming to validate the biological potential of these alkaloids, we provide two core protocols: Isolation (for natural product chemists) and Electrophysiology Screening (for pharmacologists).

Protocol A: Isolation from Natural Sources (Micro-Scale)

Note: Due to ethical and conservation constraints, this protocol is optimized for arthropod samples (ants) or non-lethal skin secretion swabbing of captive amphibians.

Reagents: Methanol (HPLC grade), HCl (1N), NH4OH (conc.), Chloroform, Sodium Sulfate (anhydrous).

  • Extraction:

    • Macerate biological sample (e.g., 5g whole ants) in Methanol (20 mL) for 24 hours at 4°C.

    • Filter and concentrate the methanolic extract to dryness under reduced pressure (Rotavap).

  • Acid-Base Partitioning (The "Daly" Method):

    • Resuspend residue in 0.1N HCl (10 mL).

    • Wash with Chloroform (3 x 5 mL) to remove neutral lipids/acids. Discard organic layer.

    • Basify the aqueous phase to pH ~10 using NH4OH .

    • Extract the basic aqueous phase with Chloroform (3 x 10 mL).

    • Combine organic layers, dry over Na2SO4, and evaporate. This is the Crude Alkaloid Fraction .

  • Purification & Identification:

    • Analyze via GC-MS (Gas Chromatography-Mass Spectrometry).[5]

    • Column: DB-5 or equivalent non-polar capillary column.

    • Program: 100°C to 280°C at 10°C/min.

    • Identify DHQs by characteristic mass fragments (m/z 138, 152 base peaks for decahydroquinolines).

Isolation_Workflow Sample Biological Sample (Ants/Skin Swab) MeOH Methanol Extraction Sample->MeOH Acid Partition: 0.1N HCl (Aqueous Phase) MeOH->Acid Wash Chloroform Wash (Remove Lipids) Acid->Wash Discard Organic Base Basify (pH 10) with NH4OH Wash->Base Keep Aqueous Extract Chloroform Extraction (Alkaloids) Base->Extract GCMS GC-MS Analysis (Identification) Extract->GCMS

Caption: Acid-base partitioning workflow for isolating alkaloid fractions from biological matrices.

Protocol B: Electrophysiology Screening (TEVC)

Objective: Determine IC50 for nAChR inhibition. System: Xenopus laevis oocytes expressing human


 or 

nAChRs.
  • Preparation:

    • Inject oocytes with cRNA encoding receptor subunits. Incubate for 3-5 days at 18°C.

  • Recording:

    • Place oocyte in recording chamber perfused with Ringer's solution.

    • Impale with two glass microelectrodes (0.5–2 MΩ resistance).

    • Clamp voltage at -60 mV.

  • Application:

    • Apply Acetylcholine (ACh) control pulse (EC50 concentration) to establish baseline current.

    • Wash for 5 minutes.

    • Co-apply ACh + Test DHQ Alkaloid (varying concentrations: 0.1, 1, 10, 100 µM).

  • Analysis:

    • Calculate % inhibition:

      
      .
      
    • Plot dose-response curve to derive IC50.

Therapeutic Applications & Future Outlook

Neurological Disorders

The ability of DHQs (e.g., cis-211A) to selectively block specific nAChR subtypes makes them prime candidates for treating:

  • Nicotine Addiction: By modulating the reward pathway without activating it.

  • Epilepsy: Non-competitive dampening of excitatory cholinergic signaling.

Oncology

Recent studies on Lepadins (marine DHQs) indicate significant cytotoxicity against human cancer cell lines. The mechanism likely involves disruption of transmembrane ion gradients essential for rapid tumor cell proliferation.

Challenges
  • Toxicity: High doses can induce seizures or motor dysfunction. Structural modification (SAR) is required to widen the therapeutic window.

  • Supply: Total synthesis is the only viable route for commercial scale-up.

References

  • Daly, J. W., et al. (2005).[6] Alkaloids from Amphibian Skin: A Tabulation of Over Eight-Hundred Compounds.[6] Journal of Natural Products.

  • Okada, T., et al. (2021).[7] Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.[3][7][8] Marine Drugs.

  • Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005).[6] Alkaloids from Amphibian Skin: A Tabulation of Over Eight-Hundred Compounds.[6] Journal of Natural Products.

  • Takashima, K., et al. (2025).[7] Divergent Synthesis of Decahydroquinoline-Type Poison-Frog Alkaloids. ChemistrySelect.

  • Jones, T. H., et al. (1999). Further Alkaloids Common to Ants and Frogs: Decahydroquinolines and a Quinolizidine. Journal of Chemical Ecology.

Sources

Exploring the Stereochemical Diversity of Decahydroquinoline Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The decahydroquinoline (DHQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for a vast array of alkaloids (e.g., pumiliotoxins, lepadins) and synthetic pharmaceutical agents. Its utility stems from its stereochemical complexity: the fusion of the piperidine and cyclohexane rings creates a bicyclic system with high three-dimensional information content.

For drug developers, the DHQ framework offers a unique opportunity to fine-tune pharmacological profiles by manipulating the ring junction stereochemistry (cis vs. trans). This guide provides a technical roadmap for synthesizing, analyzing, and exploiting these stereochemical variations, moving beyond basic textbook definitions to practical, laboratory-proven strategies.

The Stereochemical Landscape: 4a/8a Fusion Dynamics

The core challenge—and opportunity—in DHQ chemistry lies at the 4a,8a-ring junction . Unlike planar aromatic quinolines, the saturated DHQ system adopts chair-like conformations that are governed by the relative orientation of the bridgehead hydrogens.

Trans-Decahydroquinoline: The Rigid Scaffold

In the trans-fused isomer, the bridgehead hydrogens are anti-periplanar. This forces the two rings into a rigid "locked" conformation where ring inversion is energetically prohibited.[1]

  • Structural Characteristic: Both rings exist in stable chair conformations.[1][2][3]

  • Pharmacological Implication: Ideal for designing ligands that require a fixed spatial orientation to bind deep hydrophobic pockets (e.g., NMDA receptor antagonists).

Cis-Decahydroquinoline: The Flexible Adaptor

In the cis-fused isomer, the bridgehead hydrogens are syn-clinal. This fusion allows the molecule to exist in a dynamic equilibrium between two chair-chair conformers.

  • Structural Characteristic: The system can "flip," effectively inverting the axial/equatorial orientation of substituents.

  • Pharmacological Implication: Mimics flexible biological substrates; often found in nature (e.g., Dendrobatid frog alkaloids) where induced fit is necessary.

Visualization: Conformational Logic Flow

The following diagram illustrates the stability and interconversion logic of DHQ isomers.

DHQ_Stereochemistry Start Decahydroquinoline (DHQ) Core Trans Trans-Fusion (H-4a/H-8a Anti) Start->Trans Thermodynamic Control Cis Cis-Fusion (H-4a/H-8a Syn) Start->Cis Kinetic Control Rigid Rigid Chair-Chair (Conformationally Locked) Trans->Rigid Flexible Dynamic Equilibrium (Conformer A ⇌ Conformer B) Cis->Flexible Bio_Trans Application: Rigid Receptor Antagonists Rigid->Bio_Trans Flexible->Flexible Ring Flip (Steric Dependent) Bio_Cis Application: Natural Product Mimics (Pumiliotoxins) Flexible->Bio_Cis

Figure 1: Conformational landscape of the DHQ scaffold. Note the distinct stability profiles dictating downstream applications.

Synthetic Strategies: Controlling the Junction

Achieving high diastereoselectivity at the ring junction is the primary synthetic hurdle. The choice of method depends entirely on whether the target requires the rigid trans or flexible cis geometry.

Strategy A: Heterogeneous Hydrogenation (The "Switch")

The most direct route to DHQs is the reduction of quinoline precursors. The stereochemical outcome is heavily dependent on the pH of the reaction medium.

  • Mechanism of Selectivity:

    • Acidic Media (Favors Cis): In acidic conditions (e.g., AcOH), the nitrogen is protonated. The catalyst approaches the resulting pyridinium ring from the less hindered face. Crucially, the adsorbed hydrogen adds syn across the bridgehead.

    • Neutral/Basic Media (Favors Trans): Without protonation, the thermodynamics of the product dominate. The trans isomer, being lower in energy (approx. 2.4 kcal/mol more stable), is favored, often requiring higher pressures or specific catalysts (e.g., Ru/Al₂O₃).

Strategy B: Asymmetric Synthesis (The Comins Method)

For enantioselective access to DHQs (e.g., Lepadins), simple hydrogenation is insufficient. The Comins method utilizes chiral auxiliary-mediated addition to pyridinium salts. This approach establishes the C-2 stereocenter first, which then dictates the diastereoselectivity of the ring fusion during subsequent reduction.

Experimental Protocol: Diastereoselective Hydrogenation

Objective: Synthesis of cis-decahydroquinoline from quinoline.

Reagents:

  • Quinoline (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%)

  • Glacial Acetic Acid (Solvent/Promoter)

  • Hydrogen Gas (H₂, 1 atm to 50 psi)

Workflow:

  • Preparation: In a high-pressure hydrogenation bottle, dissolve quinoline (10 mmol, 1.29 g) in glacial acetic acid (20 mL).

    • Note: The use of AcOH is critical. Substituting with MeOH/neutral buffers will erode cis-selectivity.

  • Catalyst Addition: Carefully add PtO₂ (113 mg, 0.5 mmol).

    • Safety: PtO₂ is pyrophoric in the presence of H₂. Add under an argon blanket.

  • Hydrogenation: Evacuate the vessel and purge with H₂ three times. Pressurize to 50 psi (Parr shaker) or maintain a balloon (1 atm) for slower reaction. Agitate at room temperature for 12–24 hours.

  • Monitoring: Monitor by TLC (eluent: 10% MeOH in DCM with 1% NH₄OH). Staining with Dragendorff’s reagent is recommended for visualizing the secondary amine.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[4]

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with 2M NaOH (pH > 12) and extract with CHCl₃ (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂) is usually required to separate minor trans impurities.

Self-Validating Checkpoint:

  • Success Indicator: The crude NMR should show a distinct multiplet for H-4a at ~3.5 ppm (if deshielded by substituents) or specific coupling patterns (see Section 3). If the bridgehead proton signal is a broad quartet (large

    
    ), you have likely formed the trans isomer.
    

Analytical Validation: NMR Spectroscopy

Distinguishing cis and trans isomers relies on


H NMR coupling constants (

) and

C chemical shifts. X-ray crystallography is definitive but often unnecessary if NMR data is interpreted correctly.
The Karplus Relationship in DHQ

The magnitude of the vicinal coupling constant is directly related to the dihedral angle.[5]

  • Trans-Fusion: The H-4a and H-8a protons are axial-axial (

    
    ). This results in a large coupling constant (
    
    
    
    Hz).
  • Cis-Fusion: The H-4a and H-8a protons are axial-equatorial (

    
    ). This results in a significantly smaller coupling constant (
    
    
    
    Hz).
Data Summary Table
FeatureTrans-DecahydroquinolineCis-Decahydroquinoline
Ring Conformation Rigid Chair-ChairFlexible Chair-Chair (flipping)
H-4a/H-8a Coupling (

)
10 – 13 Hz (Large, diagnostic)3 – 5 Hz (Small, often unresolved)

C Shift (Bridgehead)
Shielded (Typically 30-40 ppm)Deshielded (Typically 35-45 ppm)
Bohlmann Bands (IR) Prominent (2700–2800 cm⁻¹) due to anti-periplanar lone pairWeak or Absent
Thermodynamic Stability Stable (Lower Energy)Less Stable (~2.4 kcal/mol higher)
Visualization: Analytical Decision Tree

Analytical_Workflow Sample Purified DHQ Sample NMR 1H NMR Analysis (Focus on H-4a/H-8a) Sample->NMR Coupling_Check Measure 3J Coupling NMR->Coupling_Check Large_J J > 10 Hz Coupling_Check->Large_J Small_J J < 6 Hz Coupling_Check->Small_J Result_Trans CONFIRMED: Trans-Fusion (Rigid) Large_J->Result_Trans Result_Cis CONFIRMED: Cis-Fusion (Flexible) Small_J->Result_Cis IR_Check Secondary Check: IR Bohlmann Bands Result_Trans->IR_Check Strong Bands Result_Cis->IR_Check Weak/No Bands

Figure 2: Routine analytical workflow for stereochemical assignment of DHQ derivatives.

Applications & Case Studies

Case Study: Pumiliotoxin C

Pumiliotoxin C (cis-195A) is a classic example of a biologically active cis-DHQ alkaloid secreted by Dendrobates pumilio frogs.[4][6]

  • Mechanism: It acts as a non-competitive blocker of nicotinic acetylcholine receptors (nAChR).

  • Stereochemical Relevance: The cis-fusion is essential for its specific binding profile. Synthetic efforts that produced the trans-isomer showed significantly reduced biological activity, highlighting the critical nature of stereocontrol [1].

Case Study: Lepadins

The Lepadin family of marine alkaloids features a cis-fused DHQ core with diverse side chains.[7][8]

  • Synthesis: Recent collective total syntheses utilize a "common cis-fused DHQ core" derived from green oxidation methods or intramolecular Diels-Alder reactions [2].[7][8]

  • Utility: These compounds exhibit cytotoxicity against human cancer cell lines, validating the DHQ scaffold as a viable oncology pharmacophore.

References

  • Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005). Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products, 68(10), 1556–1575. Link

  • Ma, F., He, C., Wang, E., & Tong, R. (2021).[7] Collective Asymmetric Total Syntheses of Marine Decahydroquinoline Alkaloid Lepadins A–E, H, and ent-I. Organic Letters, 23(16), 6583–6588.[7] Link

  • Comins, D. L., & Dehghani, A. (1995). Asymmetric Synthesis of (+)-Pumiliotoxin C. Tetrahedron Letters, 36(52), 9449–9452. Link

  • Freibolin, H. (2005).[9] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Reference for Karplus relationship and coupling constants). Link

Sources

Technical Guide: Synthesis of Decahydroquinoline-Type Poison Frog Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context[1]

The decahydroquinoline (DHQ) class of alkaloids, primarily isolated from dendrobatid frogs (Dendrobates pumilio, D. auratus) and certain tunicates (Didemnum sp.), represents a significant structural motif in natural product synthesis. Unlike the more common indolizidine (pumiliotoxin A) or pyrrolizidine classes, DHQs such as Pumiliotoxin C (cis-195A) , cis-211A , and the Lepadins are characterized by a fused [4.4.0] bicyclic system.

Therapeutic Significance: These alkaloids function primarily as noncompetitive blockers of nicotinic acetylcholine receptors (nAChR). Their lipophilic core allows them to penetrate the ion channel pore, modulating sodium flux.

  • Selectivity: Recent studies indicate that specific stereoisomers (e.g., cis-211A) show partial inhibition of homomeric

    
    7-nAChRs while exhibiting negligible effects on heteromeric 
    
    
    
    4
    
    
    2 receptors, making them critical probes for neurodegenerative research.
  • Structural Imperative: The biological activity is strictly governed by the relative stereochemistry at the ring fusion (C4a/C8a) and the substituents at C2 and C5. The cis-fused geometry is thermodynamically less stable than the trans-fused counterpart, presenting a primary synthetic challenge.

Retrosynthetic Architectures: The Cis-Fusion Challenge

The core synthetic problem is establishing the cis-decahydroquinoline junction (C4a-C8a) with high enantiocontrol.[1][2][3][4] Two dominant strategies have emerged that offer distinct advantages in scalability and stereodivergence.

Strategy A: The Pyridinium Salt Approach (Comins)

Utilizes the inherent symmetry of pyridine, broken by a chiral auxiliary or asymmetric catalyst, to establish the C2 stereocenter, which then directs the facial selectivity of subsequent additions to form the ring fusion.

Strategy B: The Phenylglycinol Lactam Approach (Amat/Bosch)

Employs a dynamic kinetic resolution-like cyclocondensation. The rigidity of the bicyclic lactam scaffold locks the conformation, allowing the "outside" convex face to dictate hydrogenation stereochemistry.

Retrosynthesis Target Target: cis-195A / cis-211A (Cis-Decahydroquinoline Core) Sub1 Intermediate A (Dihydropyridone) Target->Sub1 1,4-Addition & Reduction Sub2 Intermediate B (Phenylglycinol Lactam) Target->Sub2 Lactam Reduction Start1 Start: 4-Methoxypyridine (Comins) Sub1->Start1 Asymmetric Grignard Start2 Start: 1,3-Dione + Phenylglycinol (Amat) Sub2->Start2 Cyclocondensation

Figure 1: Strategic disconnections for the synthesis of cis-decahydroquinolines comparing the Comins and Amat methodologies.

Case Study A: The Comins Methodology

Mechanism: Nucleophilic Addition to N-Acylpyridinium Salts.

This route is the "gold standard" for introducing chirality early via a chiral auxiliary (TCC) or silyl-directing groups. The causality here relies on the steric shielding of the pyridine ring by the auxiliary, forcing the Grignard reagent to attack the open face.

The Pathway[5][6][7]
  • Activation: 4-Methoxy-3-(triisopropylsilyl)pyridine is activated with a chiral chloroformate.

  • Nucleophilic Attack: A Grignard reagent (R-MgBr) attacks C2. The bulky TIPS group at C3 forces the attack to occur trans to itself, while the chiral auxiliary on Nitrogen differentiates the enantiotopic faces.

  • Validation: This yields a dihydropyridone with >95% de, setting the crucial C2 stereocenter.

CominsPath Start 4-Methoxy-3-TIPS-pyridine Complex N-Acylpyridinium Salt (Chiral Auxiliary) Start->Complex R*OCOCl (Activation) Inter 2-Substituted-2,3-dihydro-4-pyridone Complex->Inter R-MgBr (Stereoselective Addition) Final cis-195A (Pumiliotoxin C) Inter->Final H2/Pd-C (Face-selective Reduction)

Figure 2: The Comins stereoselective cascade utilizing silyl-directed Grignard addition.

Case Study B: The Amat/Bosch Methodology

Mechanism: Stereodivergent Phenylglycinol Lactamization.

This approach is superior for generating libraries of isomers (e.g., accessing both cis-195A and cis-211A).

The Pathway[2][5][6][7]
  • Cyclocondensation: A

    
    -keto ester reacts with 
    
    
    
    -phenylglycinol to form a bicyclic lactam.
  • Stereocontrol: The reaction proceeds via a dynamic kinetic resolution where the stability of the fused oxazolidine ring dictates the stereochemical outcome.

  • Hydrogenation: Heterogeneous hydrogenation occurs from the convex face of the rigid bicyclic system, establishing the cis-ring fusion automatically.

Detailed Experimental Protocol

Focus: Enantioselective Formation of the Dihydropyridone Intermediate (Comins Route). Rationale: This is the critical symmetry-breaking step. Failure here results in a racemic mixture.

Reagents & Equipment[8][9]
  • Substrate: 4-Methoxy-3-(triisopropylsilyl)pyridine (1.0 equiv).

  • Auxiliary: (-)-8-Phenylmenthyl chloroformate (TCC) or similar chiral chloroformate (1.1 equiv).

  • Nucleophile: Propylmagnesium chloride (1.2 equiv, 2.0 M in ether).

  • Solvent: Anhydrous Toluene (freshly distilled from Na/Benzophenone).

  • Apparatus: Flame-dried Schlenk flask, -78°C cryostat.

Step-by-Step Methodology
  • Complex Formation (The "Activation" Phase):

    • Dissolve the pyridine substrate in toluene (0.1 M concentration) under Argon.

    • Cool to -78°C .

    • Add the chiral chloroformate dropwise over 10 minutes.

    • Validation Point: The solution should turn slightly yellow/turbid, indicating the formation of the N-acylpyridinium salt. Stir for 30 mins. Do not warm , or the salt may rearrange.

  • Nucleophilic Addition (The "Stereo-defining" Phase):

    • Cool the Grignard reagent to -78°C in a separate vessel (precooling prevents local heating upon addition).

    • Cannulate the Grignard reagent slowly down the side of the reaction flask over 20 minutes.

    • Causality: Slow addition ensures the reaction remains under kinetic control, maximizing the directing effect of the TIPS group and the chiral auxiliary.

  • Quench and Workup (The "Locking" Phase):

    • Stir at -78°C for 3 hours.

    • Quench with 10% aqueous HCl (cold). This hydrolyzes the enol ether to the ketone (dihydropyridone).

    • Warm to room temperature.[5] Extract with EtOAc (3x).

    • Validation Point: TLC (30% EtOAc/Hexane) should show the disappearance of the UV-active pyridine spot and the appearance of a new spot (the enone).

  • Purification:

    • Flash chromatography on silica gel.

    • Expectation: The product is a viscous oil.

      
      H NMR must show a doublet of doublets at the C2 position, confirming the loss of aromaticity and the introduction of the propyl chain.
      

Biological Profiling & Data

The following data consolidates the inhibitory potential of synthetic DHQs against nAChR subtypes.

Table 1: Inhibitory Potency of Decahydroquinoline Alkaloids (IC50 / Ki)

AlkaloidConfigurationTarget ReceptorPotency (

M)
Mechanism
(+)-cis-195A 2S, 4aS, 5R, 8aRMuscle nAChR1.0 (IC50)Noncompetitive blocker
(-)-cis-195A 2R, 4aR, 5S, 8aSMuscle nAChR> 10 (IC50)Weak blocker
cis-211A 2R, 4aR, 5R, 6S, 8aS

7-nAChR
~10 (38% inhib)Partial Antagonist
cis-211A 2R, 4aR, 5R, 6S, 8aS

4

2-nAChR
InactiveSelectivity Probe
Lepadins VariousnAChR / mAChR0.5 - 5.0Mixed inhibition

Note: Data derived from electrophysiological studies on PC12 cells and Xenopus oocytes expressing specific receptor subtypes.

MOA Receptor nAChR Ion Channel (Open State) Block Steric Blockade of Pore Receptor->Block Binding Site inside Pore Alkaloid Cis-Decahydroquinoline (Protonated) Alkaloid->Block Lipophilic Interaction Effect Inhibition of Na+ Influx (Desensitization) Block->Effect Allosteric Modulation

Figure 3: Mechanism of Action. The protonated alkaloid enters the open channel pore, sterically occluding ion flux.

References

  • Daly, J. W., et al. (2005). "Alkaloids from Amphibian Skin: A Tabular Review of Structural and Pharmacological Data." Journal of Natural Products.

  • Comins, D. L., & Dehghani, A. (1991).[6][7] "N-Acyldihydropyridones as synthetic intermediates. A short synthesis of (±)-pumiliotoxin C." Tetrahedron Letters.

  • Amat, M., et al. (2015).[8][9] "Enantioselective synthesis of lepadins A-D from a phenylglycinol-derived hydroquinolone lactam." Chemistry - A European Journal.[8]

  • Veliu, R., & Schneider, C. (2021). "Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J." The Journal of Organic Chemistry.

  • Tsuneki, H., et al. (2021). "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A." Marine Drugs.

Sources

Decahydroquinoline Derivatives: Promising Structural Scaffolds for Next-Generation Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Driven by the escalating global threat of antimicrobial resistance (AMR), the pharmaceutical pipeline requires novel chemical spaces that evade existing bacterial resistance mechanisms. The decahydroquinoline (DHQ) scaffold—a saturated bicyclic compound (C₉H₁₇N) characterized by a fully hydrogenated quinoline skeleton—has emerged as a highly versatile framework for new antibacterial agents[1]. Unlike flat, aromatic quinolines, the sp³-rich, three-dimensional architecture of DHQ derivatives enhances structural rigidity, lipophilicity, and target specificity, effectively allowing developers to "escape from flatland" in drug design.

This technical whitepaper explores the structural biology, structure-activity relationships (SAR), and synthetic methodologies of DHQ derivatives, providing a comprehensive guide for researchers developing novel antimicrobial therapeutics.

Structural Biology & Mechanism of Action

The sp³-Enriched Scaffold Advantage

The decahydroquinoline core exists in several stereoisomeric forms (predominantly cis and trans configurations), which dictate its chemical reactivity and biological affinity[1][2]. Saturation of the quinoline ring significantly enhances the molecule's stability and bioavailability while reducing the likelihood of cross-resistance with traditional fluoroquinolones[3].

Mechanistic Pathways: Membrane Disruption vs. Intracellular Targeting

DHQ derivatives exhibit two primary mechanisms of antibacterial action:

  • Cell Membrane Disruption: Natural DHQ alkaloids, such as the minalemines isolated from marine tunicates, possess an amphiphilic nature. The addition of charged sites—specifically guanidine or homoagmatine subunits—drastically enhances their potency by facilitating the disruption of the bacterial phospholipid bilayer[4].

  • Intracellular Interference: Simpler synthetic derivatives, such as decahydro-quinolin-4-ol, have been shown to interfere with DNA gyrase activity, a mechanism homologous to that of classical fluoroquinolone antibiotics[3].

The Gram-Negative Efflux Barrier

A critical SAR observation is that DHQ frameworks selectively target Gram-positive microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis) and often appear inactive against Gram-negative bacteria like Escherichia coli[2]. However, causality studies reveal this is not due to an inability to disrupt Gram-negative membranes, but rather the high efficiency of Gram-negative efflux pumps. When the tolC efflux pump in E. coli is knocked out, the Minimum Inhibitory Concentration (MIC) of DHQ derivatives drops precipitously, proving that efflux evasion is the primary hurdle for broad-spectrum DHQ development[5].

MOA DHQ Decahydroquinoline (DHQ) Core Scaffold Amphi Amphiphilic Alkaloids (e.g., Minalemines) DHQ->Amphi Natural Addition of Guanidine Subunits Synthetic Synthetic Derivatives (e.g., Isoxazoloquinolines) DHQ->Synthetic Chemical Modification (aza-Michael, etc.) Membrane Cell Membrane Disruption (Primary in Gram-Positive) Amphi->Membrane High Membrane Affinity Gyrase DNA Gyrase Interference (Putative Target) Synthetic->Gyrase Structural Mimicry Efflux TolC Efflux Pump (Gram-Negative Resistance) Membrane->Efflux Expelled by Gyrase->Efflux Expelled by

Fig 1. Mechanistic pathways of DHQ derivatives and Gram-negative efflux resistance.

Key Derivatives & Quantitative Efficacy (SAR)

Recent biodiscovery and synthetic optimization campaigns have yielded highly potent DHQ classes.

  • Minalemines G and H: Isolated from the tunicate Didemnum granulatum, these compounds feature a DHQ-like core linked to homoagmatine (Minalemine G) or tyramine (Minalemine H) subunits[4]. Minalemine G exhibits sub-microgram inhibition against S. aureus[6].

  • Decahydroisoxazoloquinolines: Synthetic N-substituted derivatives with modifications at positions 3 and 4 have shown broad potential as next-generation antimicrobial agents against both bacterial and fungal strains[7][8].

Table 1: Comparative Antimicrobial Activity of DHQ Derivatives
Compound ClassSpecific DerivativeTarget PathogenMIC (µg/mL)Mechanism / Notes
Natural Alkaloid Minalemine G (1)S. aureus (ATCC 29213)0.62Membrane disruption; Homoagmatine subunit[5]
Natural Alkaloid Minalemine G (1)E. coli WT (BW25113)> 20.0High efflux pump expulsion[5]
Natural Alkaloid Minalemine G (1)E. colitolC mutant1.25Highlights TolC as the resistance mechanism[5]
Natural Alkaloid Minalemine H (2)S. aureus (ATCC 29213)2.50Tyramine subunit; slightly lower potency[5]
Synthetic Scaffold Decahydroisoxazolo[4,3-c]quinolineVarious Bacteria20.0 - 50.0Targets DNA gyrase; highly modifiable[8]

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of DHQ derivatives and the advanced LC-MS/MS dereplication techniques used to isolate natural DHQ alkaloids.

Protocol 1: Synthesis of N-Cyanoethylated Decahydroquinolones via Aza-Michael Addition

The synthetic reactivity of decahydroquinolone isomers is heavily influenced by stereochemistry. For sterically hindered isomers, standard aza-Michael additions fail or produce low yields. The introduction of a Copper(II) acetate catalyst is required to overcome this energetic barrier[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of the specific decahydroquinolone isomer in 5 mL of anhydrous methanol under an inert argon atmosphere.

  • Catalyst Introduction: Add 10 mol% of Cu(OAc)₂. Causality note: The Cu(II) center coordinates with the secondary amine of the DHQ core, increasing its nucleophilicity while simultaneously activating the electrophilic alkene.

  • Reagent Addition: Dropwise, add 1.5 mmol of acrylonitrile to the stirring solution at 0°C to prevent unwanted polymerization of the nitrile.

  • Reaction & Monitoring: Heat the mixture to reflux (approx. 65°C). Monitor the reaction via TLC (Thin Layer Chromatography) until the starting material is fully consumed (typically 12-18 hours).

  • Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify the N-cyanoethylated product via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Protocol 2: Antimicrobial-Guided Isolation via Neutral Loss Graph (NLG) LC-MS/MS

Identifying minor bioactive DHQ metabolites from complex marine extracts is complicated by the frequent rediscovery of known compounds. The Neutral Loss Graph (NLG) approach maps specific fragmentation losses (e.g., the loss of a homoagmatine mass signature) to rapidly pinpoint novel derivatives[4][5].

Step-by-Step Methodology:

  • Extraction: Lyophilize and macerate the marine tunicate (D. granulatum). Extract exhaustively with Methanol:Dichloromethane (1:1 v/v).

  • Data Acquisition: Subject the crude organic extract to High-Resolution LC-MS/MS (ESI+ mode). Ensure collision energies are ramped (e.g., 20-40 eV) to generate rich MS2 spectra.

  • NLG Construction: Process the MS2 data using molecular networking software (e.g., GNPS). Filter the dataset to isolate nodes exhibiting a neutral mass loss corresponding to target functional groups (e.g.,

    
    m/z indicative of guanidine cleavage).
    
  • Dereplication: Cross-reference the resulting NLG against the METLIN database. Isolate nodes that show structural similarity to known minalemines but possess unique precursor m/z values.

  • Targeted Fractionation: Perform preparative HPLC on the extract, tracking the specific m/z values identified in the NLG. Screen the resulting fractions against S. aureus to confirm sub-microgram MIC activity.

NLG Extract Marine Extract (D. granulatum) LCMS LC-MS/MS Data Acquisition Extract->LCMS NLG Neutral Loss Graph (NLG) Construction LCMS->NLG Fragment Mapping Dereplication Dereplication & Minor Metabolite ID NLG->Dereplication Filter Knowns Bioassay Bioassay-Guided Fractionation Dereplication->Bioassay Target Novel m/z Isolation Isolation of Minalemines G & H Bioassay->Isolation Confirm MIC

Fig 2. LC-MS/MS Neutral Loss Graph workflow for the isolation of antimicrobial DHQ alkaloids.

Pharmacokinetics & Future Directions

The primary challenge in translating DHQ scaffolds into clinical therapeutics lies in optimizing their Pharmacokinetic (ADME) profiles and overcoming Gram-negative efflux mechanisms.

Future SAR studies should focus on:

  • Efflux Pump Inhibitor (EPI) Conjugation: Co-administering DHQ derivatives with TolC inhibitors, or synthesizing dual-action chimeric molecules, to restore efficacy against E. coli and Pseudomonas aeruginosa[5].

  • Photostabilization: Exploiting the saturated nature of the DHQ ring, which acts as a sacrificial scavenger of photogenerated oxygen species, to improve the shelf-life and formulation stability of the resulting drugs[3].

  • Target Identification: Utilizing proteomics and X-ray crystallography to definitively map the binding kinetics of synthetic decahydroisoxazoloquinolines against bacterial DNA gyrase[3][7].

References

  • Babu, M., Pitchumani, K., & Ramesh, P. (2012). "Isoxazoles incorporated N-substituted decahydroquinolines: a precursor to the next generation antimicrobial drug." European Journal of Medicinal Chemistry, 47(1), 608-614. Available at:[Link]

  • ResearchGate Contributors. (2024). "Structures of alkaloids and alkaloid-like compounds tested as antimicrobial agents." ResearchGate. Available at:[Link]

  • Fructuoso, L. M., et al. (2026). "Exploring the chemodiversity of antimicrobial minalemines from Didemnum granulatum by neutral loss graph." Scientific Reports / PMC. Available at:[Link]

  • Fructuoso, L. M., et al. (2026). "Exploring the chemodiversity of antimicrobial minalemines from Didemnum granulatum by neutral loss graph (Preprint/Data)." ResearchGate. Available at:[Link]

  • ResearchGate Contributors. "A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation." ResearchGate. Available at:[Link]

Sources

Role of decahydroquinolines as a unique structural moiety for therapeutic development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Architecture[1][2]

In the library of medicinal chemistry, few scaffolds offer the stereochemical richness of decahydroquinoline (DHQ) . Unlike its aromatic cousin quinoline, or the partially reduced tetrahydroquinoline, the fully saturated DHQ system presents a unique three-dimensional canvas. It is defined not by planarity, but by conformational plasticity .

This guide analyzes DHQ as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] We will dissect its structural physics, detail the causality between ring-fusion stereochemistry and biological function (specifically in ion channel modulation and MDR reversal), and provide a validated protocol for its stereoselective construction.

Structural Physics: The Cis vs. Trans Dichotomy

The therapeutic utility of DHQ hinges on the stereochemistry of the ring fusion (C4a–C8a). This is not merely a chiral distinction; it is a determinant of the molecule's available conformational space.

The Rigid Trans-Fusion
  • Geometry: Resembles trans-decalin.

  • Conformation: Locked in a rigid chair-chair conformation.

  • Therapeutic Implication: Ideal for "lock-and-key" targets where a specific, static vector of substituents is required to fit a defined hydrophobic pocket.

The Flexible Cis-Fusion
  • Geometry: Resembles cis-decalin.[2]

  • Conformation: Exists in a dynamic equilibrium between two chair-chair conformers. This "flip" can invert the equatorial/axial orientation of substituents.

  • Therapeutic Implication: This plasticity allows cis-DHQs to undergo "induced fit" binding. This is critical in the antagonism of nicotinic acetylcholine receptors (nAChR), where the ligand must navigate the ion channel pore.

Visualization of Conformational Logic

DHQ_Conformation cluster_Trans Trans-Fusion Path (Rigid) cluster_Cis Cis-Fusion Path (Plastic) Precursor Synthetic Precursor Trans Trans-DHQ (H-4a/H-8a anti) Precursor->Trans Reduction (Na/NH3) Cis Cis-DHQ (H-4a/H-8a syn) Precursor->Cis Hydrogenation (Pt/H2) Lock Locked Chair-Chair Trans->Lock Target1 Static Binding Pockets (e.g., GPCRs) Lock->Target1 Flip Conformational Equilibrium (Chair-Chair A ⇌ Chair-Chair B) Cis->Flip Target2 Dynamic/Pore Binding (e.g., nAChR Ion Channels) Flip->Target2

Figure 1: The bifurcation of therapeutic utility based on ring-fusion stereochemistry. Cis-isomers access a dynamic conformational space suitable for ion channels, while trans-isomers serve static binding pockets.

Therapeutic Applications & Mechanism of Action[1]

Neurology: nAChR Antagonism (The Pumiliotoxin Connection)

The most authoritative case study for DHQs is Pumiliotoxin C (cis-195A) . Unlike classical competitive antagonists that bind to the orthosteric site, DHQ alkaloids often act as non-competitive blockers of the nicotinic acetylcholine receptor (nAChR).

  • Mechanism: The protonated nitrogen of the DHQ mimics the ammonium head of acetylcholine, but the lipophilic bulk of the decahydroquinoline ring wedges into the ion channel pore.

  • Causality: The cis-conformation allows the molecule to adjust its shape to pass the "selectivity filter" of the channel before lodging in the hydrophobic vestibule, effectively plugging the flow of Na+ ions.

Oncology: MDR Reversal (The Lepadin Connection)

Lepadins (marine alkaloids containing a DHQ core) have shown efficacy in reversing Multi-Drug Resistance (MDR) in tumor cells.

  • Target: P-glycoprotein (P-gp) efflux pumps.

  • Mechanism: Lepadins act as substrates or inhibitors of P-gp, preventing the pump from ejecting chemotherapeutic agents (like doxorubicin) from the cell.

Mechanistic Pathway: Ion Channel Blockade

nAChR_Blockade Agonist ACh Binding State1 Channel Opening (Conformational Change) Agonist->State1 Activation Binding Steric Occlusion (Pore Binding) State1->Binding Open State Exposed DHQ Protonated DHQ (Pumiliotoxin C) DHQ->Binding Enters Pore Result Ion Flux Inhibition (Non-Competitive Block) Binding->Result Plugging

Figure 2: Mechanism of non-competitive nAChR inhibition by DHQ alkaloids. The ligand binds within the open pore, distinct from the agonist binding site.

Technical Protocol: Stereoselective Synthesis

To utilize DHQs, one must control the ring fusion. The following protocol details a Diastereoselective Hydrogenation approach, which is the industry standard for generating the cis-fused core from a quinoline precursor.

Comparative Synthetic Data
ParameterHeterogeneous Hydrogenation (PtO2)Dissolving Metal Reduction (Na/NH3)Intramolecular Diels-Alder (IMDA)
Major Isomer Cis-DHQ Trans-DHQ Varies (Endo/Exo control)
Selectivity >9:1 (cis:trans)>95:5 (trans:cis)High (substrate dependent)
Mechanism Syn-addition of H2Thermodynamic equilibrationConcerted Cycloaddition
Utility Access to Pumiliotoxin C analogsAccess to rigid scaffoldsComplex, polysubstituted cores
Detailed Protocol: Synthesis of cis-Decahydroquinoline

Objective: Synthesis of cis-decahydroquinoline hydrochloride via heterogeneous catalytic hydrogenation.

Materials:

  • Substrate: Quinoline (Reagent Grade, >98%)

  • Catalyst: Platinum(IV) oxide (Adams' Catalyst, PtO2)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Reagent: Hydrogen gas (H2), Concentrated HCl

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a high-pressure hydrogenation vessel (Parr reactor), suspend PtO2 (5 mol%) in glacial acetic acid.

    • Why: Acetic acid protonates the quinoline nitrogen (forming the quinolinium ion), which significantly increases the rate of hydrogenation of the pyridine ring and favors cis selectivity due to the "anchoring" effect of the nitrogen on the catalyst surface.

  • Substrate Addition:

    • Add Quinoline (1.0 equiv) to the suspension. Ensure the concentration is approximately 0.5 M.

  • Hydrogenation:

    • Purge the vessel with N2 (3x) and then H2 (3x).

    • Pressurize to 4 atm (60 psi) of H2.

    • Stir vigorously at 25°C for 12–24 hours .

    • Monitoring: Monitor H2 uptake. The reaction is complete when theoretical uptake (5 equiv of H2) is reached.

  • Workup (Isolation of cis isomer):

    • Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: Pt/C is pyrophoric).

    • Concentrate the filtrate (AcOH) under reduced pressure.

    • Basify the residue with 20% NaOH (aq) to pH > 12.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry combined organics over Na2SO4 and concentrate.

  • Salt Formation & Purification:

    • Dissolve the crude oil in minimal Ethanol.

    • Add Conc. HCl dropwise to precipitate the hydrochloride salt.

    • Recrystallize from Ethanol/Ether.

    • Validation: 1H NMR should show a multiplet for H-4a/H-8a with coupling constants indicative of cis-fusion (typically smaller J values compared to the large axial-axial couplings of trans).

Synthetic Workflow Diagram

Synthesis_Workflow Start Quinoline (Planar Aromatic) Acid Protonation (AcOH) Start->Acid Cat Adsorption to Pt Surface (Face Specific) Acid->Cat Quinolinium Ion H2_Add Syn-Hydrogenation (H2, 60 psi) Cat->H2_Add Branch Selectivity Control H2_Add->Branch Cis Cis-DHQ (Major) Kinetic Product Branch->Cis Acidic Media/Pt Trans Trans-DHQ (Minor) Thermodynamic Product Branch->Trans Neutral Media/Pd (Slow)

Figure 3: Synthetic logic for accessing the cis-DHQ scaffold. The use of acidic media and Platinum catalyst directs the stereochemical outcome toward the kinetic cis-product.

References

  • Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005). Alkaloids from Amphibian Skin: A Tabular Review of Structural and Pharmacological Data. Journal of Natural Products. Link

  • Toyooka, N., et al. (2005). Synthesis of the proposed structure of lepadin B and its stereoisomer. Tetrahedron Letters. Link

  • Comins, D. L., & Dehghani, A. (1995). Pyridine derivatives as key intermediates for the synthesis of bioactive alkaloids. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Wieland, H., & Müller, W. (1928). Über die Hydrierung von Chinolin. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for PtO2 hydrogenation of quinoline). Link

  • Rashid, M. A., et al. (2001). Lepadins D, E, and F: New Decahydroquinoline Alkaloids from the Tunicate Didemnum sp. Journal of Natural Products. Link

Sources

Methodological & Application

Application of Michael-type conjugate addition in decahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Note: Stereocontrolled Synthesis of Decahydroquinoline Scaffolds via Michael-Type Conjugate Addition

Introduction & Scope

The decahydroquinoline (DHQ) scaffold is the structural core of numerous bioactive alkaloids, including the dendrobatid toxins (e.g., pumiliotoxin C) and Lycopodium alkaloids. The pharmacological potency of these molecules at nicotinic acetylcholine receptors (nAChRs) is strictly governed by the stereochemistry of the ring fusion (cis vs. trans) and the substituents at C2 and C5.

This guide focuses on Michael-type conjugate additions as the primary method for constructing the DHQ core.[1] Unlike hydrogenation of quinolines, which often yields thermodynamic mixtures, Michael additions allow for the kinetic establishment of the critical C4a and C8a stereocenters.

Key Applications:

  • Intermolecular Addition: Establishing chiral side chains with high enantiomeric excess (ee) using organocatalysis.

  • Intramolecular Cyclization: Closing the piperidine ring to lock the cis- or trans-fused geometry.

Strategic Analysis: The Stereocontrol Challenge

The synthesis of DHQ hinges on controlling the relative stereochemistry at the ring junction.[1][2][3]

  • Cis-fused DHQs: Generally accessible via endo-selective intramolecular reactions or hydrogenation of intermediates with specific substitution patterns (A(1,3) strain minimization).

  • Trans-fused DHQs: Often require thermodynamic equilibration or specific anti-addition pathways.

Visualizing the Retrosynthetic Logic

The following diagram illustrates the disconnection strategy relying on Michael additions.

DHQ_Retrosynthesis cluster_pathways Key Michael Strategies Target Decahydroquinoline (DHQ) (Cis/Trans Fusion) Precursor Bicyclic Enone/Lactam Target->Precursor Functional Group Manipulation Michael_Acceptor Michael Acceptor (Enone/Nitroalkene) Precursor->Michael_Acceptor Intramolecular Bond Formation Nucleophile Nucleophile (Enamine/Enolate) Precursor->Nucleophile Retrosynthetic Cut Strategy2 Route B: Enaminoester (Intramolecular Cyclization) Michael_Acceptor->Strategy2 Strategy1 Route A: Organocatalytic (Asymmetric Intermolecular) Nucleophile->Strategy1

Figure 1: Retrosynthetic disconnection of the DHQ core highlighting the Michael bond formation.

Protocol A: Asymmetric Organocatalytic Intermolecular Addition

This protocol utilizes amine-catalyzed iminium/enamine activation to couple a cyclohexanone derivative with a nitroalkene. This is the modern "gold standard" for introducing chirality at the onset of synthesis.

Mechanism: The chiral amine forms an enamine with the ketone, attacking the nitroalkene (Michael acceptor) from a sterically shielded face.

Materials
  • Substrate: 1,4-Cyclohexanedione monoethylene acetal (or substituted cyclohexanone).

  • Acceptor: trans-

    
    -Nitrostyrene (or functionalized nitroalkene).
    
  • Catalyst: (S)-Pyrrolidinyl-tetrazole or Jørgensen-Hayashi catalyst (10-20 mol%).

  • Solvent: Chloroform (

    
    ) or Toluene (anhydrous).
    
  • Additive: Benzoic acid (optional, accelerates iminium formation).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve the organocatalyst (0.20 mmol) in anhydrous

    
     (5.0 mL). If using a prolinamide derivative, add 0.20 mmol of benzoic acid to facilitate enamine formation.
    
  • Reactant Addition: Add the cyclohexanone derivative (2.0 mmol, 2.0 equiv) to the mixture. Stir at room temperature for 15 minutes to ensure enamine equilibration.

  • Michael Addition (The Critical Step): Cool the reaction mixture to 0°C (ice bath). Add the nitroalkene (1.0 mmol, 1.0 equiv) slowly.

    • Why: Lower temperature improves the enantiomeric ratio (er) by suppressing the non-selective background reaction.

  • Monitoring: Stir at 0°C - 4°C for 24–48 hours. Monitor consumption of the nitroalkene by TLC (Stain:

    
     or UV).
    
    • Checkpoint: The intermediate is often a diastereomeric mixture, but the enantioselectivity is set at the C-C bond formation.

  • Workup: Quench with saturated

    
     solution. Extract with 
    
    
    
    (3x). Dry organics over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Expectation: High syn-diastereoselectivity (typically >10:1 dr) and high enantioselectivity (>90% ee).

Protocol B: Intramolecular Michael-Type Cyclization (Toyooka Strategy)

This protocol is derived from the total synthesis of poison frog alkaloids (e.g., cis-195A). It uses a Michael addition to an enaminoester to establish the ring system.[1][4] This method is superior for constructing the cis-fused junction via thermodynamic control or specific transition states.

Concept: An enaminoester acts as the Michael acceptor.[1][4] A cuprate or enolate attacks the


-position, followed by ring closure.
Materials
  • Substrate: Piperidine-derived enaminoester (prepared from corresponding lactam/thiolactam).

  • Reagent: Lithium dialkylcuprate (

    
    ) or Grignard/CuI.
    
  • Solvent: Diethyl ether (

    
    ) or THF.
    
  • Temperature: -78°C.[5]

Step-by-Step Methodology
  • Reagent Preparation: Generate the organocuprate in situ. Add

    
     (2.2 equiv) to a suspension of CuI (1.1 equiv) in 
    
    
    
    at -78°C. Stir for 30 mins until a clear solution forms (Gilman reagent).
  • Conjugate Addition: Dissolve the enaminoester substrate (1.0 equiv) in

    
    . Add this solution dropwise to the cuprate mixture at -78°C.
    
    • Mechanistic Insight: The incoming nucleophile attacks the enaminoester anti-parallel to the bulky substituent (e.g., C2-propyl), governed by

      
       strain minimization.
      
  • Quench & Workup: Warm to 0°C over 2 hours. Quench with saturated

    
     (9:1) to sequester copper salts.
    
  • Intramolecular Cyclization (Aldol/Mannich): The resulting Michael adduct (often an imine or enamine) is subjected to acidic hydrolysis or base-mediated cyclization (e.g., NaH in THF) to close the second ring.

    • Stereocontrol: This step determines the cis/trans fusion.[4] Under kinetic conditions (low temp, strong base), the cis-isomer typically predominates due to the transition state geometry.

Workflow Diagram: Toyooka Enaminoester Route

Toyooka_Route Start Piperidine Enaminoester Step1 Michael Addition (R2CuLi, -78°C) Start->Step1 Stereoselective Attack Intermed Michael Adduct (Single Isomer) Step1->Intermed Step2 Aldol Cyclization (Base/Acid) Intermed->Step2 Ring Closure Product Cis-Decahydroquinoline Step2->Product

Figure 2: Workflow for the stereoselective synthesis of cis-DHQ via enaminoester conjugate addition.

Data Summary & Validation

The following table summarizes expected outcomes based on literature precedents (e.g., Toyooka et al., Amat et al.).

ParameterOrganocatalytic Route (Method A)Enaminoester Route (Method B)
Primary Stereocontrol Enantioselective (Catalyst controlled)Diastereoselective (Substrate controlled)
Key Intermediate

-Nitroketone

-Substituted Piperidine
Typical Yield 60–85%75–90%
Stereoselectivity (dr) >10:1 (syn/anti)>20:1 (cis/trans fusion)
Limitation Requires further cyclization stepsRequires pre-formed piperidine ring

Self-Validation Checkpoints:

  • NMR Analysis:

    • Cis-fusion: The bridgehead protons (H-4a, H-8a) typically show a smaller coupling constant (

      
       Hz) compared to trans-fusion (
      
      
      
      Hz) in
      
      
      NMR.
    • NOESY: Look for cross-peaks between H-4a and H-8a for cis-isomers.

  • HPLC: Use Chiralpak AD-H or OD-H columns to verify ee% of the Michael adduct before proceeding to ring closure.

References

  • Toyooka, N., et al. (2002).[1] "Stereodivergent Process for the Synthesis of the Decahydroquinoline Type of Dendrobatid Alkaloids." Journal of Organic Chemistry.

  • Amat, M., et al. (2012).[6] "A Practical Synthetic Route to Enantiopure 6-Substituted cis-Decahydroquinolines." Organic Letters.

  • Okada, T., et al. (2021).[5][7][8] "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A." Molecules.

  • Roca-López, D., et al. (2016). "Stereoselective Synthesis of Decahydroquinolines." Current Organic Chemistry.

  • Albrecht, Ł., et al. (2012). "Organocatalytic tandem Michael addition reactions." Beilstein Journal of Organic Chemistry.

Sources

Application Note: Intramolecular Aldol-Type Cyclization for Decahydroquinoline Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic implementation of intramolecular aldol-type cyclizations for the construction of decahydroquinoline (DHQ) scaffolds. This guide is designed for medicinal chemists and process scientists focusing on alkaloid total synthesis and fragment-based drug discovery.

Executive Summary & Strategic Importance

The decahydroquinoline (DHQ) ring system is the structural core of numerous bioactive alkaloids, including the dendrobatid toxins (Pumiliotoxin C , cis-195A ) and marine alkaloids (Lepadins ). These scaffolds exhibit potent biological activities, ranging from nicotinic acetylcholine receptor antagonism to cytotoxicity.

Constructing the bicyclic [4.4.0] system with precise stereocontrol at the ring junction (C4a/C8a) is the primary synthetic challenge. While Diels-Alder and hydrogenation methods exist, the intramolecular aldol-type cyclization offers a distinct strategic advantage: it allows for the late-stage formation of the B-ring from a pre-functionalized piperidine or cyclohexane precursor, often leveraging A(1,3) allylic strain to dictate diastereoselectivity (cis vs. trans fusion) without requiring chiral metal catalysts.

Mechanistic Principles & Stereochemical Control

The Conformational Bias (A(1,3) Strain)

The success of the intramolecular aldol reaction in forming DHQ systems relies heavily on the conformation of the precursor (typically a keto-aldehyde tethered to a piperidine ring).

  • The Challenge: Cyclizing a flexible tether can lead to mixtures of cis- and trans-fused products.

  • The Solution: Introducing an

    
    -protecting group (e.g., Carbamate, Boc) creates Allylic 1,3-strain (A(1,3))  between the 
    
    
    
    -substituent and the equatorial substituents at the
    
    
    -position. This forces the piperidine ring into a specific chair conformation where the side chain bearing the aldehyde is axially or equatorially disposed to favor a specific enolate geometry.
Reaction Pathway[1]
  • Enolization: Base-mediated deprotonation of the ketone side chain (kinetic or thermodynamic control).

  • Cyclization: Nucleophilic attack of the enolate onto the tethered aldehyde.

  • Dehydration (Condensation): Elimination of water to form the

    
    -unsaturated ketone (enone), locking the ring fusion.
    
Visualization: Conformational Control Pathway

The following diagram illustrates how A(1,3) strain biases the piperidine precursor toward the cis-fused product.

DHQ_Mechanism Precursor Piperidine Keto-Aldehyde (N-Boc/Cbz Protected) ConformerA Conformer A (Favored by A(1,3) Strain) Precursor->ConformerA Steric Bias ConformerB Conformer B (Disfavored) Precursor->ConformerB Minor path TS_Cis Transition State (Cis-Fusion Geometry) ConformerA->TS_Cis Base (DBU) Product Cis-Fused Enone (Decahydroquinoline Core) TS_Cis->Product - H2O

Figure 1: Mechanistic pathway showing how A(1,3) strain in the N-protected piperidine precursor directs the cyclization toward the cis-fused enone.

Experimental Protocols

Protocol A: Base-Mediated Cyclization of Piperidine Keto-Aldehydes

Target: Synthesis of cis-fused decahydroquinolin-7-ones. Source: Adapted from the total synthesis of Pumiliotoxin C and Lepadins (Toyooka et al., Nemoto et al.).

Reagents & Equipment
  • Substrate: 3-substituted-2-(2-oxopropyl)piperidine-1-carboxylate (containing a formyl group or latent aldehyde).[1]

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: Benzene (traditional) or Toluene (greener alternative).

  • Glassware: Flame-dried round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Precursor Preparation (Oxidation):

    • Context: The aldehyde is often generated in situ or immediately prior to cyclization to prevent decomposition.

    • Dissolve the allyl-substituted piperidine precursor (1.0 equiv) in a mixture of 1,4-dioxane/water (3:1).

    • Add 2,6-lutidine (2.0 equiv), OsO

      
       (2% aq. solution, 0.1 equiv), and NaIO
      
      
      
      (4.0 equiv) at 0 °C.
    • Stir at room temperature (RT) for 3 hours to cleave the alkene to the aldehyde (Lemieux-Johnson oxidation).

    • Workup: Quench with 10% Na

      
      S
      
      
      
      O
      
      
      , extract with CH
      
      
      Cl
      
      
      , dry over MgSO
      
      
      , and concentrate. Do not purify extensively on silica if the aldehyde is unstable.
  • Cyclization (The Aldol Step):

    • Dissolve the crude keto-aldehyde (from step 1) in anhydrous Toluene (0.05 M concentration). High dilution helps prevent intermolecular side reactions.

    • Add DBU (1.5 equiv) dropwise at RT.

    • Heat the reaction mixture to reflux (110 °C) under an argon atmosphere.

    • Monitor: Check TLC for the disappearance of the aldehyde and appearance of a UV-active spot (enone). Reaction typically requires 2–12 hours.

  • Workup & Purification:

    • Cool to RT. Dilute with Et

      
      O or EtOAc.
      
    • Wash successively with saturated NH

      
      Cl (to remove DBU), water, and brine.
      
    • Dry organic layer over Na

      
      SO
      
      
      
      .
    • Purify via flash column chromatography (Hexanes/EtOAc).

  • Data Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the enone olefinic proton (typically a singlet or doublet around 5.8–6.5 ppm).

    • Stereochemistry: Verify the ring fusion (cis vs. trans) by analyzing the coupling constants of protons at the ring junction (H-4a/H-8a) or via NOESY experiments.

Protocol B: Organocatalytic Robinson Annulation

Target: Enantioselective construction of DHQ rings from acyclic or cyclic dione precursors. Context: This method builds the second ring using a Michael-Aldol cascade, often catalyzed by chiral amines (e.g., Proline derivatives).

Reagents
  • Substrate: 1,3-Cyclohexanedione derivative or a tethered enal-enone.

  • Catalyst: (S)-Proline or MacMillan Imidazolidinone catalyst (10–20 mol%).

  • Co-catalyst: Benzoic acid or acetic acid (optional, to accelerate iminium formation).

  • Solvent: DMSO, DMF, or CH

    
    CN.
    
Step-by-Step Methodology
  • Reaction Setup:

    • To a vial containing the dione substrate (1.0 equiv) and the Michael acceptor (e.g., methyl vinyl ketone or substituted enone, 1.2 equiv), add the solvent (1.0 M).

    • Add the Organocatalyst (20 mol%).

  • Incubation:

    • Stir at RT for 24–48 hours.

    • Note: This step performs the Michael addition.[1][2][3][4][5]

  • Aldol Closure:

    • If the ring does not close spontaneously, add a base (e.g., LiOH or KOH, 1.0 equiv) directly to the reaction pot to trigger the intramolecular aldol condensation.

    • Heat to 60 °C if necessary.

  • Workup:

    • Standard aqueous extraction (EtOAc/H

      
      O).
      
    • Purification on silica gel.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield Intermolecular polymerizationIncrease dilution (0.01 M). Add reagents slowly.
No Cyclization Enolate geometry unfavorableSwitch solvent (Benzene


-BuOH) or base (DBU

NaOEt).
Wrong Diastereomer Thermodynamic equilibrationLower temperature.[6] Shorten reaction time to capture kinetic product.
Retro-Aldol Reaction reversible at high tempAvoid prolonged reflux. Use Lewis Acid (TiCl

) at low temp (-78 °C).
Aldehyde Decomposition Oxidation step too harshUse Ozonolysis with DMS quench instead of OsO

/NaIO

.

Case Study: Total Synthesis of (-)-Pumiliotoxin C

Reference: Toyooka, N. et al. (2002) & Polniaszek, R.P. et al. (1992)

Objective: Synthesis of the cis-decahydroquinoline core (cis-195A).

  • Precursor: An

    
    -Boc-2-allyl-3-substituted piperidine was synthesized.
    
  • Oxidation: The allyl group was cleaved (OsO

    
    /NaIO
    
    
    
    ) to the aldehyde.
  • Cyclization: Treatment with DBU in refluxing benzene yielded the cis-fused enone exclusively.[1]

  • Rationale: The authors confirmed that the A(1,3) strain in the

    
    -Boc intermediate forced the aldehyde side chain into an axial orientation, pre-organizing the molecule for cis-closure. Attempts to cyclize without the 
    
    
    
    -protecting group or with different protecting groups resulted in lower stereoselectivity.

References

  • Stereodivergent Process for the Synthesis of the Decahydroquinoline Type of Dendrobatid Alkaloids. Source: Toyooka, N., Okumura, M., & Nemoto, H. (2002). The Journal of Organic Chemistry. URL:[Link]

  • Construction of 4a,8a-cis-Octahydroquinolin-7-one Core Using an Intramolecular Aldol Type of Cyclization. Source: Nemoto, H., Toyooka, N., et al. (1999). Tetrahedron. URL:[Link]

  • Stereospecific Total Syntheses of Decahydroquinoline Alkaloids (+/-)-195A and (+/-)-2-epi-195A. Source: Polniaszek, R. P., & Dillard, L. W. (1992).[1] The Journal of Organic Chemistry. URL:[Link]

  • cis-Decahydroquinolines via Asymmetric Organocatalysis: Application to the Total Synthesis of Lycoposerramine Z. Source: Cheng, H., et al. (2012). Organic Letters. URL:[Link]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Source: Toyooka, N. (2021).[1][7] Molecules. URL:[Link]

Sources

Analytical Techniques for the Characterization of Decahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, multi-modal analytical protocol for the characterization of decahydroquinoline (DHQ) isomers. It is designed for researchers in medicinal chemistry and natural products isolation who require definitive stereochemical assignment of these pharmacologically relevant scaffolds.

Introduction & Stereochemical Context

Decahydroquinoline (DHQ) serves as the core scaffold for numerous bioactive alkaloids (e.g., pumiliotoxin C) and synthetic pharmaceutical intermediates. The molecule possesses two bridgehead chiral centers (C4a and C8a), giving rise to two diastereomers: cis-fused and trans-fused decahydroquinoline. Each diastereomer exists as a pair of enantiomers, resulting in four distinct stereoisomers.[1]

  • Trans-DHQ: Rigid "twin-chair" conformation. The bridgehead hydrogens (H-4a and H-8a) are typically trans-diaxial.

  • Cis-DHQ: More flexible, existing in equilibrium between two chair-chair conformers. The bridgehead hydrogens are cis (axial-equatorial relationship).

Correct assignment requires a combination of separation science (GC/HPLC) and spectroscopic probing (NMR/IR).

Chromatographic Separation Protocols

A. Gas Chromatography - Mass Spectrometry (GC-MS)

GC is the primary tool for separating diastereomers (cis vs. trans). Due to the rigid, flatter shape of the trans-isomer, it typically exhibits a lower boiling point and different retention behavior compared to the cis-isomer.

Protocol:

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5, 30 m

    
     0.25 mm, 0.25 µm film).
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • Elution Order:

    • Trans-DHQ: Generally elutes first (lower boiling point, approx. 187-190°C).

    • Cis-DHQ: Generally elutes second (higher boiling point, approx. 195-200°C).

  • Mass Spectrometry: Both isomers are isobaric (

    
     139 for unsubstituted DHQ). Fragmentation patterns are similar, making retention time the critical discriminator.
    
B. Chiral High-Performance Liquid Chromatography (HPLC)

Standard GC/HPLC cannot separate enantiomers. Chiral stationary phases (CSPs) are required.

Protocol:

  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H ).

  • Mobile Phase: Normal phase conditions are preferred for amine resolution.

    • Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) .

    • Note: DEA is critical to suppress peak tailing caused by the basic secondary amine interacting with silanol groups.

  • Detection: UV at 210-220 nm (DHQ has weak UV absorbance; derivatization with a benzoyl group may be required for high-sensitivity UV detection).

  • Validation: Inject racemate to establish separation factor (

    
    ). Baseline resolution (
    
    
    
    ) confirms enantiomeric purity.

Spectroscopic Characterization (The Core Logic)

A. Infrared Spectroscopy (IR): The Bohlmann Band Test

This is a rapid, preliminary diagnostic for the relationship between the nitrogen lone pair and adjacent C-H bonds.

  • Mechanism: "Bohlmann bands" (2700–2800 cm⁻¹) arise from the

    
     hyperconjugation. This interaction occurs only when C-H bonds are antiperiplanar  (trans-diaxial) to the nitrogen lone pair.
    
  • Trans-DHQ: The rigid conformation typically places the axial N-lone pair antiperiplanar to the axial H-2 and H-8a. Result: Prominent Bohlmann bands.

  • Cis-DHQ: Conformations often place the lone pair equatorial or in a geometry lacking antiperiplanar C-H bonds. Result: Weak or absent Bohlmann bands.[2]

B. Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR provides definitive relative stereochemistry through coupling constants (


) and Nuclear Overhauser Effects (NOE).
1.

H NMR: Coupling Constants (

-values)

The multiplet structure of the bridgehead proton H-8a (adjacent to Nitrogen) is the most diagnostic signal.

FeatureTrans-Fused DHQCis-Fused DHQ
Geometry H-4a and H-8a are trans-diaxial (

).
H-4a and H-8a are cis (ax-eq) (

).

Value
Large (

Hz)
Small (

Hz)
H-8a Signal Appears as a wide multiplet (td or tt) due to large ax-ax couplings.Appears as a narrower multiplet (often broad singlet or small doublet).
2.

C NMR: Gamma-Gauche Effect
  • Cis-DHQ: Carbons in the ring fusion (and adjacent carbons) experience steric compression (gamma-gauche interactions) due to the folding of the rings. This results in an upfield shift (shielding) of 3–6 ppm relative to the trans isomer.

  • Trans-DHQ: Carbons are generally more downfield (deshielded) due to the extended, rigid structure.

3. 2D NMR (NOESY/ROESY)
  • Trans-DHQ: H-4a and H-8a are on opposite faces (180° apart). No NOE correlation is observed between them.

  • Cis-DHQ: H-4a and H-8a are spatially close (gauche). A strong NOE correlation is typically observed.

Characterization Workflow Diagrams

Diagram 1: Analytical Decision Tree

This flowchart guides the researcher from isolation to definitive stereochemical assignment.

DHQ_Characterization Start Isolated DHQ Sample GCMS Step 1: GC-MS Analysis (DB-5 Column) Start->GCMS Decision1 Retention Time Comparison GCMS->Decision1 Trans_Path Elutes Early (Lower B.P.) Decision1->Trans_Path Faster Cis_Path Elutes Late (Higher B.P.) Decision1->Cis_Path Slower NMR Step 2: 1H NMR Analysis (Focus on H-8a & H-4a) Trans_Path->NMR Cis_Path->NMR J_Large Large Coupling J(4a,8a) > 10 Hz NMR->J_Large J_Small Small Coupling J(4a,8a) < 5 Hz NMR->J_Small NOE_Check Step 3: NOESY Experiment J_Large->NOE_Check J_Small->NOE_Check NOE_Result_Trans NOE Absent (H-4a / H-8a) NOE_Check->NOE_Result_Trans Trans Pathway NOE_Result_Cis NOE Present (H-4a / H-8a) NOE_Check->NOE_Result_Cis Cis Pathway Trans_Result TRANS-Decahydroquinoline NOE_Result_Trans->Trans_Result Cis_Result CIS-Decahydroquinoline NOE_Result_Cis->Cis_Result

Caption: Decision tree for assigning relative stereochemistry based on chromatographic behavior and NMR observables.

Diagram 2: Stereochemical Logic & Signals

Visualizing the correlation between geometry and spectral data.

Stereo_Logic Trans_Geom Trans-Fusion (Rigid Twin-Chair) H_Rel_Trans H-4a / H-8a: Anti-Periplanar (180 deg) Trans_Geom->H_Rel_Trans Cis_Geom Cis-Fusion (Flexible Chair-Chair) H_Rel_Cis H-4a / H-8a: Gauche (60 deg) Cis_Geom->H_Rel_Cis Signal_Trans NMR: Large J (~11Hz) IR: Bohlmann Bands (Strong) H_Rel_Trans->Signal_Trans Causes Signal_Cis NMR: Small J (~4Hz) IR: Bohlmann Bands (Weak/None) H_Rel_Cis->Signal_Cis Causes

Caption: Mechanistic link between ring fusion geometry and observable spectral markers.

Summary of Key Data

ParameterTrans-Decahydroquinoline Cis-Decahydroquinoline
GC Elution (Non-polar) Faster (First Eluter)Slower (Second Eluter)
H-4a/H-8a Coupling (

)
10 – 13 Hz (Large, Axial-Axial)3 – 5 Hz (Small, Axial-Equatorial)
NOESY (H-4a

H-8a)
Absent (Distance > 4Å)Present (Distance < 3Å)
IR (2700-2800 cm⁻¹) Strong Bohlmann BandsWeak or Absent

C Shifts (Bridgehead)
Downfield (Deshielded)Upfield (Shielded,

-effect)

References

  • USDA Forest Service. (n.d.). Full Papers - Detection of DHQs in ants and frogs. Retrieved from [Link]

  • Booth, H., & Griffiths, D. V. (1975). Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

Sources

Application Note: High-Efficiency Synthesis of Quinoline-6-carboxamide via Vilsmeier-Haack Activation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Utility

Quinoline-6-carboxamide is a high-value pharmacophore, frequently serving as a core scaffold in Type II kinase inhibitors (e.g., c-Met and VEGFR inhibitors like Lenvatinib derivatives). While direct amidation via peptide coupling reagents (HATU/EDC) is possible, the acid chloride route mediated by oxalyl chloride (


) and catalytic 

-dimethylformamide (DMF) remains the gold standard for scalability and cost-efficiency.

This guide details a robust, self-validating protocol for this transformation. Unlike thionyl chloride (


), which requires harsh reflux conditions that may degrade sensitive heteroarocycles, the oxalyl chloride/DMF method operates at room temperature via a Vilsmeier-Haack-type mechanism, ensuring high fidelity of the quinoline ring system.

Mechanistic Insight: The Catalytic Role of DMF

Understanding the mechanism is critical for troubleshooting. DMF is not merely a solvent; it acts as a nucleophilic catalyst .

  • Activation: DMF reacts with oxalyl chloride to form the active Chloroiminium Reagent (Vilsmeier Reagent) , releasing

    
     and 
    
    
    
    gases.
  • Chlorination: This electrophilic species attacks the carboxylic acid, forming an activated intermediate.

  • Regeneration: Chloride ion attack releases the acid chloride and regenerates DMF, allowing it to re-enter the cycle.

Mechanism Diagram

VilsmeierMechanism DMF DMF (Catalyst) Vilsmeier Chloroiminium (Active Reagent) DMF->Vilsmeier + (COCl)2 Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Intermediate Activated Acyl-DMF Complex Vilsmeier->Intermediate + Carboxylic Acid Byproducts CO(g) + CO2(g) + HCl Vilsmeier->Byproducts Acid Quinoline-6-carboxylic Acid Acid->Intermediate Intermediate->DMF Regeneration Product Quinoline-6-carbonyl chloride Intermediate->Product Cl- attack

Caption: The catalytic cycle of DMF converting oxalyl chloride into the active chloroiminium species, which chlorinates the acid and regenerates DMF.

Safety & Hazard Control

CRITICAL WARNING: This reaction generates stoichiometric quantities of carbon monoxide (


), carbon dioxide (

), and hydrogen chloride (

).
  • Gas Evolution: The reaction vessel must be vented through a bubbler into a neutralizing trap (e.g., aqueous

    
    ). Never seal the vessel completely during the activation phase.
    
  • Pressure: Addition of oxalyl chloride must be dropwise to control gas evolution rates.

  • Toxicity: Oxalyl chloride is fatal if inhaled. Perform all operations in a high-efficiency fume hood.

Experimental Protocol

Phase 1: Synthesis of Quinoline-6-carbonyl chloride

Objective: Convert the carboxylic acid to the acid chloride.

ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
Quinoline-6-carboxylic acid 173.171.05.0 g (28.9 mmol)Substrate
Dichloromethane (DCM) --100 mL (0.3 M)Solvent (Anhydrous)
DMF 73.09Cat.5-10 dropsCatalyst
Oxalyl Chloride 126.931.53.7 mL (43.3 mmol)Chlorinating Agent

Step-by-Step:

  • Suspension: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend the Quinoline-6-carboxylic acid in anhydrous DCM. Note: The starting material is likely insoluble in DCM and will appear as a slurry.

  • Catalyst Addition: Add catalytic DMF (5-10 drops).

  • Activation: Cool the mixture to

    
     (ice bath). Add Oxalyl Chloride dropwise over 15–20 minutes via a pressure-equalizing addition funnel or syringe pump.
    
    • Observation: Vigorous bubbling will occur immediately upon addition.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.

    • Endpoint: The reaction usually becomes a clear solution as the acid chloride (which is more soluble in DCM) forms.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator).

    • Tech Tip: Co-evaporate with dry toluene (

      
      ) to remove traces of oxalyl chloride, which can react violently with ammonia in the next step.
      
    • Result: Crude acid chloride as a yellow/tan solid. Use immediately.

Phase 2: Amidation to Quinoline-6-carboxamide

Objective: Nucleophilic acyl substitution with ammonia.

ReagentEquiv.[1][2][3][4]ConditionsRole
Crude Acid Chloride 1.0-Intermediate
THF (Anhydrous) -10 vol (50 mL)Solvent
Ammonia (

)
ExcessGas or 0.5M in DioxaneNucleophile

Step-by-Step:

  • Dissolution: Redissolve the crude acid chloride in anhydrous THF (50 mL). Cool to

    
    .
    
  • Amidation (Method A - Gas): Gently bubble anhydrous

    
     gas through the solution for 15–30 minutes. A heavy precipitate (product + 
    
    
    
    ) will form immediately.
    • Alternative (Method B - Solution): Add 7N

      
       in Methanol (5-10 equiv) dropwise.
      
  • Completion: Stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Workup (Purification):

    • Concentrate the reaction mixture to dryness.[1]

    • Resuspend the solid in Water (50 mL). Crucial Step: This dissolves the ammonium chloride (

      
      ) byproduct.
      
    • Sonicate briefly to break up aggregates.

    • Filter the solid using a Büchner funnel.[2]

    • Wash the filter cake with water (

      
      ) and cold diethyl ether (
      
      
      
      ) to remove organic impurities.
  • Drying: Dry under high vacuum at

    
     to constant weight.
    
Workflow Diagram

ProtocolWorkflow Start Start: Quinoline-6-carboxylic Acid + DCM Activation Add Cat. DMF + (COCl)2 (0°C -> RT, 3h) Start->Activation Gas Evolution! Evaporation Concentrate in vacuo (Remove excess reagent) Activation->Evaporation Homogeneous soln Amidation Redissolve in THF Add NH3 (gas/soln) Evaporation->Amidation Crude Acid Chloride Quench Precipitate forms (Product + NH4Cl) Amidation->Quench Wash Wash with H2O (Removes NH4Cl) Quench->Wash Final Final Product: Quinoline-6-carboxamide Wash->Final Yield ~50-70%

Caption: Operational workflow for the two-step, one-pot synthesis of quinoline-6-carboxamide.

Data Validation & Troubleshooting

Expected Physical Properties
  • Appearance: Off-white to beige solid.

  • Solubility: Poor in water/DCM; moderate in DMSO/MeOH.

  • Mass Spec (ESI+): Calculated

    
    ; Found 
    
    
    
    .
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure inert atmosphere (

/Ar). Dry solvents are non-negotiable.
Incomplete Reaction Inactive CatalystUse fresh oxalyl chloride (it degrades to phosgene/HCl over time). Ensure DMF is anhydrous.[2]
Product is Salt Quinoline nitrogen protonationThe quinoline nitrogen is basic. If the product is isolated as a hydrochloride salt, suspend in saturated

and extract with EtOAc/MeOH (9:1).
Sticky Solid DMF CarryoverIf too much DMF was used, it is hard to remove. Wash the final solid with water thoroughly or recrystallize from EtOH.

References

  • Mechanism of DMF Catalysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Vilsmeier-Haack mechanism).
  • Protocol Source (Quinoline-6-carboxamide): Zhang, Q., et al. (2021).[5] Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase... PLOS ONE. (See Experimental Section 2.1.2.1).

  • Safety Data (Oxalyl Chloride): Merck Millipore Safety Data Sheet.

  • Alternative Amidation Routes: BenchChem Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides. (General methodology for heteroaromatic carboxamides).

Sources

Application of Decahydroquinoline Derivatives as AMPA Receptor Antagonists: Pharmacological Profiling and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Content Type: Advanced Application Notes and Validated Protocols.

Introduction & Mechanistic Overview

Overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a primary driver of excitotoxicity—a pathological cascade characterized by excessive intracellular calcium and sodium influx. This mechanism is fundamentally implicated in ischemic stroke, epilepsy, and neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS)[1].

Historically, quinoxalinediones (e.g., NBQX) were utilized as competitive AMPA antagonists to mitigate excitotoxicity. However, their clinical translation was severely hindered by poor aqueous solubility, leading to nephrotoxicity via renal precipitation[2]. Decahydroquinoline derivatives (frequently documented in the pharmacological literature under the decahydroisoquinoline nomenclature, such as LY215490, LY293558, and LY377770) were developed to overcome these limitations. These compounds possess a rigid, stereochemically defined bicyclic scaffold that precisely mimics the spatial arrangement of glutamate, allowing them to act as highly potent, systemically active, and water-soluble competitive antagonists[3].

By binding to the orthosteric cleft of the extracellular amino-terminal domain of AMPA receptor subunits (GluA1–GluA4), decahydroquinolines stabilize the ligand-binding domain in an open conformation, preventing channel pore opening and halting the excitotoxic cascade[4],[5].

G Glutamate Excess Synaptic Glutamate AMPAR AMPA Receptor (GluA1-4) Glutamate->AMPAR Activates CaIn Ca2+ / Na+ Influx AMPAR->CaIn Opens Channel Excitotoxicity Excitotoxicity & Cell Death (Ischemia / ALS) CaIn->Excitotoxicity Triggers Cascade DHQ Decahydroquinoline Derivatives (e.g., LY293558, LY215490) DHQ->AMPAR Competitive Inhibition

Fig 1: AMPA receptor-mediated excitotoxicity pathway and competitive inhibition by decahydroquinolines.

Quantitative Pharmacological Profile

The following table summarizes the target selectivity and validated in vivo applications of key decahydroquinoline/decahydroisoquinoline derivatives.

CompoundTarget SelectivityIn Vivo Application / ModelKey Reference
LY215490 Selective AMPA competitive antagonistPermanent MCA occlusion (Focal cerebral ischemia)Gill & Lodge, 1994[4]
LY293558 AMPA / GluK1 (iGluR5) antagonistSeizures, Focal cerebral ischemiaO'Neill et al., 1998[5]
LY377770 Mixed AMPA / GluK1 antagonistGlobal cerebral ischemia (Neuroprotection)O'Neill et al., 1998[5]

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful pharmacological profiling requires understanding the causality behind every experimental parameter. The following protocols are designed as self-validating systems to ensure rigorous, reproducible data.

Protocol A: In Vitro Radioligand Binding Assay ([³H]AMPA)

Purpose: To quantify the binding affinity (


) of novel decahydroquinoline derivatives at native AMPA receptors.
  • Tissue Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: The cerebral cortex is utilized due to its exceptionally high density of native GluA1-4 subunits, providing a robust signal window.

  • Buffer Optimization: Supplement the assay buffer with 100 mM Potassium Thiocyanate (KSCN).

    • Causality: Chaotropic thiocyanate ions alter the receptor's conformational state, significantly increasing the affinity of [³H]AMPA for the receptor and drastically improving the signal-to-noise ratio.

  • Incubation: Combine 500 µg of membrane protein, 5 nM[³H]AMPA, and varying concentrations of the decahydroquinoline compound (1 nM to 100 µM). Incubate at 4°C for 60 minutes.

    • Causality: Conducting the assay at 4°C minimizes proteolytic degradation of the receptors and slows ligand dissociation rates during the subsequent filtration step.

  • Filtration: Rapidly filter the homogenate through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI), followed by three washes with ice-cold buffer.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, preventing non-specific binding of the radioligand to the filter matrix.

  • Self-Validating System Check: Include a Non-Specific Binding (NSB) control well containing 1 mM unlabeled glutamate. Specific binding is calculated by subtracting NSB from total binding. If NSB exceeds 30% of total binding, the membrane prep must be discarded and repeated.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To validate the functional, competitive antagonism of decahydroquinolines in vitro.

  • Cell Preparation: Plate HEK293 cells stably expressing GluA2 (flip variant) on poly-D-lysine coated coverslips.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3–5 MΩ). Voltage-clamp the cell at a holding potential of -70 mV.

    • Causality: Holding at -70 mV mimics the physiological resting membrane potential and maximizes the electrochemical driving force for inward cationic (

      
      ) currents, yielding larger, more easily quantifiable peak amplitudes.
      
  • Rapid Perfusion: Apply 100 µM glutamate simultaneously with the decahydroquinoline antagonist using a piezoelectric-driven rapid drug application system (exchange time < 1 ms).

    • Causality: AMPA receptors desensitize in milliseconds. Standard gravity-fed perfusion systems are too slow to capture the true peak current, leading to artificially truncated responses and inaccurate

      
       calculations.
      

Workflow Prep 1. Cell Preparation (HEK293 expressing GluA2) Patch 2. Whole-Cell Patch Clamp (Hold at -70 mV) Prep->Patch App 3. Rapid Perfusion (AMPA + Antagonist) Patch->App Rec 4. Current Recording (Measure Peak Amplitude) App->Rec Anal 5. Dose-Response Analysis (Calculate IC50) Rec->Anal

Fig 2: High-throughput electrophysiology workflow for functional validation of AMPA antagonists.

Protocol C: In Vivo Model of Focal Cerebral Ischemia (MCAO)

Purpose: To evaluate the neuroprotective efficacy of decahydroquinolines in a translational stroke model.

  • Administration: Administer the decahydroquinoline derivative (e.g., LY215490 at 30 mg/kg) via intravenous injection 30 minutes prior to, or immediately post-occlusion[4].

    • Causality: Testing both pre- and post-occlusion dosing establishes the therapeutic time window, which is critical for clinical relevance in acute stroke management.

  • Surgical Induction: Induce focal ischemia in Sprague-Dawley rats via permanent Middle Cerebral Artery Occlusion (MCAO) using the intraluminal suture method.

  • Self-Validating System Check: Perform continuous Laser Doppler Flowmetry (LDF) over the parietal cortex during the procedure. A drop in regional cerebral blood flow (rCBF) to <20% of baseline validates a successful occlusion. If rCBF does not drop, the animal is excluded, ensuring that any observed "neuroprotection" is due to the drug and not a failed surgical model.

  • Endpoint Analysis: 24 hours post-occlusion, extract the brain, section into 2 mm slices, and stain with 2% TTC (2,3,5-triphenyltetrazolium chloride).

    • Causality: TTC is reduced by functional mitochondrial dehydrogenases in living cells to form a deep red formazan. Infarcted (dead) tissue lacks these active enzymes and remains white, allowing for precise, high-contrast volumetric quantification of the ischemic damage.

References

  • Title: The neuroprotective effects of the decahydroisoquinoline, LY 215490; a novel AMPA antagonist in focal ischaemia Source: Neuropharmacology (1994) URL: [Link]

  • Title: Decahydroisoquinolines: novel competitive AMPA/kainate antagonists with neuroprotective effects in global cerebral ischaemia Source: Neuropharmacology (1998) URL: [Link]

  • Title: Structure−Activity Studies of 6-Substituted Decahydroisoquinoline-3-carboxylic Acid AMPA Receptor Antagonists Source: Journal of Medicinal Chemistry (1996) URL: [Link]

  • Title: Excitotoxicity in ALS Source: Neurology (1996) URL: [Link]

  • Title: The Neuroprotective Effect of the Novel AMPA Receptor Antagonist PD152247 (PNQX) in Temporary Focal Ischemia in the Rat Source: Stroke (1997) URL: [Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of decahydroquinoline-6-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of decahydroquinoline-6-carboxamide. This portal is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the hydrogenation of quinoline precursors and the subsequent amidation workflows.

Below, you will find our diagnostic workflow, frequently asked questions addressing specific mechanistic failures, empirical data tables, and validated step-by-step protocols.

Diagnostic Synthesis Workflow

The following pathway illustrates the critical path from quinoline-6-carboxylic acid to the final carboxamide target, highlighting common points of failure and their respective interventions.

SynthesisWorkflow start Quinoline-6-carboxylic Acid hydro Hydrogenation (Rh/C, H2) start->hydro intermediate1 Decahydroquinoline-6-carboxylic Acid hydro->intermediate1 protect N-Protection (Boc2O / Cbz-Cl) intermediate1->protect protect_issue Issue: Oligomerization if unprotected intermediate1->protect_issue intermediate2 N-Protected Intermediate protect->intermediate2 protect_issue->protect amide Amidation (EDC/HOBt, NH4Cl) intermediate2->amide amide_issue Issue: C6 Epimerization amide->amide_issue deprotect Deprotection & Purification amide->deprotect amide_fix Fix: Dropwise DIPEA at 0°C amide_issue->amide_fix amide_fix->deprotect product This compound deprotect->product

Synthesis workflow for this compound including necessary protection steps.

Troubleshooting Guides & FAQs

Phase 1: Catalytic Hydrogenation

Q: Why does my hydrogenation stall at the 1,2,3,4-tetrahydroquinoline intermediate instead of yielding the decahydroquinoline? A: This is a classic kinetic trapping issue. Palladium on carbon (Pd/C) is highly active for reducing the nitrogen-containing heteroaromatic ring but lacks the oxidative insertion capability to efficiently reduce the adjacent carbocyclic ring under standard conditions. To achieve full saturation, you must switch to Rhodium on carbon (Rh/C) or Adam's catalyst (PtO


). Rh/C at elevated pressures (50–100 atm) in an acidic solvent (e.g., glacial acetic acid) disrupts the aromatic resonance, facilitating complete reduction.

Q: How can I control the cis/trans diastereoselectivity of the ring fusion during hydrogenation? A: Stereoselectivity is governed by the catalyst's surface kinetics and the solvent environment. Hydrogenation over PtO


 or Rh/C in acidic media predominantly favors the cis-decahydroquinoline. The acid protonates the quinoline nitrogen, anchoring the molecule in a specific geometry against the catalyst face, forcing syn-addition of hydrogen. If the trans-isomer is required, utilizing Ru/C at higher temperatures (e.g., 150 °C) promotes thermodynamic equilibration, shifting the product ratio toward the trans-fused system[1].
Phase 2: Amidation and Epimerization

Q: I am getting a complex mixture of high-molecular-weight oligomers during the amidation step. What is going wrong? A: Decahydroquinoline-6-carboxylic acid is a cyclic amino acid. If you attempt to activate the C6-carboxylic acid while the secondary ring nitrogen remains unprotected, the molecule will undergo rapid intermolecular self-condensation, forming dimers and polyamides. You must mask the secondary amine (e.g., via Boc or Cbz protection) prior to introducing your coupling reagents.

Q: During the amidation of my N-protected intermediate, I am observing significant epimerization at the C6 position. How can I prevent this? A: Epimerization during peptide-like coupling is caused by the over-activation of the carboxylic acid in the presence of excess base, leading to the formation of a highly reactive, racemization-prone oxazolone intermediate. While HATU is a powerful coupling agent[2], it can exacerbate this issue if N,N-diisopropylethylamine (DIPEA) is added too quickly. To mitigate this, switch to the milder EDC/HOBt system[3]. If you must use HATU, pre-mix the acid, ammonium chloride, and HATU at 0 °C, and add the DIPEA dropwise to maintain a strictly controlled, low localized concentration of base.

Empirical Data: Catalyst Selection for Quinoline Hydrogenation

The following table summarizes the expected outcomes when reducing quinoline-6-carboxylic acid derivatives based on catalyst and condition selection.

CatalystSolvent SystemPressure (atm)Temp (°C)Major Product IsolatedTypical Yield
Pd/C (10%) Methanol1–5251,2,3,4-Tetrahydroquinoline>90%
PtO

TFA or Acetic Acid20–5025–50cis-Decahydroquinoline85–95%
Rh/C (5%) Acetic Acid50–10060–80cis-Decahydroquinoline80–90%
Ru/C (5%) THF / H

O
100150trans-Decahydroquinoline70–85%

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Synthesis & Protection of Decahydroquinoline-6-carboxylic Acid

Objective: Achieve complete saturation of the quinoline core and protect the secondary amine to prevent oligomerization.

  • Reaction Setup: Charge a high-pressure stainless-steel autoclave with quinoline-6-carboxylic acid (1.0 eq) and 5% Rh/C (10 wt% relative to substrate).

  • Solvent Addition: Suspend the mixture in glacial acetic acid to achieve a 0.1 M substrate concentration.

  • Purging: Seal the autoclave. Purge the vessel with nitrogen gas (3 cycles), followed by hydrogen gas (3 cycles) to remove all oxygen.

  • Hydrogenation: Pressurize the vessel to 80 atm with H

    
     and heat the jacket to 60 °C. Stir vigorously (800+ rpm) for 24–48 hours.
    
    • Validation Checkpoint: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases and internal pressure stabilizes.

  • Filtration: Cool to room temperature, safely vent the H

    
    , and purge with N
    
    
    
    . Filter the mixture through a tightly packed Celite pad under an inert atmosphere. Wash the pad thoroughly with hot methanol.
  • Protection (Boc): Concentrate the filtrate under reduced pressure. Redissolve the crude acetate salt in a 1:1 mixture of 1,4-dioxane and water. Adjust the pH to 10 using 2N NaOH.

  • Boc Addition: Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc

    
    O, 1.2 eq) portion-wise. Stir at room temperature for 12 hours.
    
  • Isolation: Acidify the mixture to pH 3 with 1M HCl, extract with Ethyl Acetate (3x), dry over Na

    
    SO
    
    
    
    , and concentrate to yield N-Boc-decahydroquinoline-6-carboxylic acid.
Protocol B: Amidation and Deprotection

Objective: Convert the carboxylic acid to a primary amide without inducing C6 epimerization, followed by protecting group removal.

  • Activation: Dissolve N-Boc-decahydroquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add ammonium chloride (3.0 eq) and HOBt (1.2 eq). Cool the reaction flask to 0 °C using an ice bath.

  • Coupling: Add EDC·HCl (1.5 eq) portion-wise to the chilled solution[3].

  • Base Addition (Critical Step): Add DIPEA (4.0 eq) dropwise via an addition funnel over 20 minutes. Do not allow the internal temperature to rise above 5 °C during addition to prevent oxazolone-mediated epimerization.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Confirm complete consumption of the starting material via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO

    
     and extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry, and concentrate.
    
  • Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir for 2 hours at room temperature.

  • Final Purification: Concentrate to remove TFA, neutralize with basic alumina, and purify via flash column chromatography (DCM/MeOH containing 1% NH

    
    OH) to isolate pure this compound.
    

References

1.[1] Hydrogenation Pathway of Quinolines over Raney Nickel and Ru/C. Bulletin of the Chemical Society of Japan | Oxford Academic.1 2. Diastereoselective Hydrogenation of Substituted Quinolines. Advanced Synthesis & Catalysis | Thieme-connect. 3.[3] Medicinal Chemistry, Pharmacology and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists. IRIS / University of Ferrara. 3 4.[2] Optimization of Novel Aza-benzimidazolone mGluR2 PAMs with Respect to LLE and PK Properties and Mitigation of CYP TDI. PMC / National Institutes of Health. 2

Sources

Overcoming challenges in the stereoselective synthesis of decahydroquinoline alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of decahydroquinoline (DHQ) alkaloids. Compounds such as pumiliotoxins, lepadins, and myrmicarins present formidable synthetic challenges due to their densely functionalized cis- or trans-fused bicyclic cores. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we troubleshoot the root causes of stereochemical failures—such as poor diastereomeric ratios (dr), low enantiomeric excess (ee), and unwanted epimerization—by analyzing the underlying stereoelectronic effects and conformational biases.

Every protocol provided is a self-validating system designed to ensure high scientific integrity and reproducibility in your drug development workflows.

Workflow Overview: Stereoselective DHQ Synthesis

Workflow Start Acyclic / Monocyclic Precursor Cyclization Ring Annulation (e.g., Aza-Michael) Start->Cyclization Control ee% Hydrogenation Stereoselective Hydrogenation Cyclization->Hydrogenation Control dr% Trouble1 Issue: Low ee Fix: Optimize Organocatalyst Cyclization->Trouble1 Functionalization C-2 / C-5 Functionalization Hydrogenation->Functionalization Prevent Epimerization Trouble2 Issue: Low dr Fix: Pt/C in HOAc Hydrogenation->Trouble2 Product Target DHQ Alkaloid (Lepadins, Pumiliotoxins) Functionalization->Product Final Deprotection Trouble3 Issue: Epimerization Fix: Remove N-Boc Functionalization->Trouble3

Fig 1. Troubleshooting workflow for the stereoselective synthesis of decahydroquinoline alkaloids.

Troubleshooting Guides & FAQs

Q1: When reducing my bicyclic enone intermediate to form the DHQ core, I am getting a nearly 1:1 mixture of cis- and trans-fused products. How can I improve the diastereoselectivity? A: The causality here lies in the facial accessibility of the alkene during heterogeneous hydrogenation. If you are using standard Pd/C in neutral solvents (like EtOAc), the conformational flexibility of the enone allows competitive adsorption of the catalyst from both faces. Solution: Switch to a Pt/C catalyst in an acidic medium (e.g., glacial acetic acid). The acidic medium protonates the nitrogen, anchoring the molecule and altering the transition state to heavily favor the convex face approach. This stereoselective Pt/C-catalyzed hydrogenation in HOAc is a proven method for accessing 5-oxo-cis-fused decahydroquinolines, as demonstrated in the [1].

Q2: I successfully formed the cis-DHQ core with a C-5 stereocenter, but during the subsequent Peterson olefination to install the side chain, the C-5 position epimerizes. What is going wrong? A: Epimerization at C-5 is driven by the kinetic acidity of the alpha-proton adjacent to the carbonyl or formyl group under basic conditions. Furthermore, bulky N-protecting groups like N-Boc force the ring into a conformation that exacerbates


 allylic strain, increasing the likelihood of enolization.
Solution:  Perform the olefination on the N-unprotected intermediate. Removing the N-Boc group relieves steric strain and significantly improves diastereoselectivity during Peterson reactions, yielding predominantly the 5-α-substituent[1]. If a Knoevenagel condensation is required, limit the base to strictly  to minimize reaction time and prevent epimerization[2].

Q3: My divergent synthesis of pumiliotoxin-type alkaloids is suffering from poor regiocontrol during the initial piperidine ring formation. How can I lock the conformation? A: In divergent syntheses of alkaloids like ent-cis-195A and cis-211A, forming the initial chiral piperidine ring requires strict control over the vinyl and propyl substituents. Solution: Utilize a stereoselective Michael-type conjugate addition (e.g., Cu-catalyzed 1,4-addition) followed by an intramolecular aldol-type cyclization. Conformational control is achieved by leveraging the


 strain in the starting material and the stereoelectronic effects of the transition state, allowing for the [3]. Alternatively, a green chemistry approach using  provides excellent control over the cis-fused DHQ core[4].
Quantitative Data Summary

Table 1: Comparison of Synthetic Strategies for the Decahydroquinoline Core

Synthetic StrategyTarget StereocentersTypical Catalyst / ConditionsObserved dr / eeCommon Troubleshooting Issue
Bicyclic Enone Hydrogenation C4a, C8a (Ring Junction)Pt/C in Glacial HOAc>95:5 drOver-reduction; trans-fusion in neutral media
Aza-Michael / Aldol Cascade C2, C4a, C8aChiral Secondary Amines>90% eeHigh background reaction lowering enantioselectivity
Knoevenagel Condensation C520 mol%

, Mol. Sieves
>10:1 drEpimerization at C5 with stronger bases or longer times
Intramolecular[3+2] Cycloaddition C2, C5, C8aOxone-halide oxidation>95:5 drPoor regioselectivity; reagent toxicity
Mechanistic Pathway: Diastereoselective Hydrogenation

Mechanism Enone Bicyclic Enone (Conformationally Flexible) Adsorption Catalyst Surface Adsorption (Steric Approach Control) Enone->Adsorption Pt/C, HOAc Transition Concerted Syn-Addition of H2 Adsorption->Transition Convex Face Attack CisDHQ cis-Fused DHQ (Major Product) Transition->CisDHQ >95:5 dr TransDHQ trans-Fused DHQ (Minor Byproduct) Transition->TransDHQ Suppressed

Fig 2. Mechanistic pathway of diastereoselective bicyclic enone hydrogenation to cis-fused DHQs.

Detailed Experimental Protocols
Protocol 1: Diastereoselective Pt/C Hydrogenation of Bicyclic Enones

Purpose: To establish the cis-ring junction (C4a/C8a) with high diastereoselectivity while avoiding over-reduction.

  • Preparation: Dissolve the purified bicyclic enone intermediate (1.0 equiv) in anhydrous glacial acetic acid (HOAc) to achieve a 0.1 M concentration.

  • Catalyst Addition: Under an argon atmosphere, carefully add 10 wt% Pt/C (0.05 equiv of Pt). Caution: Pt/C is pyrophoric; ensure the flask is thoroughly purged with inert gas prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas three times. Stir the suspension vigorously under 1 atm of 
    
    
    
    (balloon pressure) at 25 °C.
  • Monitoring: Monitor the reaction strictly via GC-MS or TLC. Stop the reaction immediately upon complete consumption of the starting material (typically 2–4 hours) to prevent over-reduction of the newly formed ketone.

  • Workup: Filter the mixture through a short pad of Celite, washing with EtOAc. Carefully neutralize the filtrate with saturated aqueous

    
     at 0 °C. Extract with EtOAc, dry over 
    
    
    
    , and concentrate in vacuo.
  • Self-Validation Check: Analyze the crude

    
    -NMR spectrum. A cis-fused DHQ typically exhibits smaller angular proton coupling constants (
    
    
    
    Hz) compared to the trans-fused isomer (
    
    
    Hz).
Protocol 2: Epimerization-Free Knoevenagel Condensation

Purpose: To install carbon frameworks at C-5 without epimerizing the adjacent stereocenter.

  • Reagent Mixing: In a flame-dried round-bottom flask, dissolve the C-5 formyl/keto DHQ intermediate (1.0 equiv) and the active methylene compound (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Water Scavenging: Add freshly activated 4Å molecular sieves (approx. 500 mg/mmol of substrate) to drive the equilibrium forward rapidly.

  • Base Addition: Add strictly 20 mol% of Triethylamine (

    
    ). Do not exceed this amount, as higher base loadings or stronger bases (e.g., DBU) will trigger C-5 epimerization.
    
  • Reaction: Stir the mixture at room temperature for exactly 2 hours.

  • Workup: Filter the reaction mixture through a plug of cotton to remove the molecular sieves. Concentrate the filtrate under reduced pressure and purify immediately via flash column chromatography.

  • Self-Validation Check: Measure the dr via crude HPLC or

    
    -NMR immediately after workup. The presence of a single distinct doublet for the C-5 proton confirms the stereocenter remains intact.
    
References
  • Facile Entry to Substituted Decahydroquinoline Alkaloids. Total Synthesis of Lepadins A−E and H. The Journal of Organic Chemistry.[Link][1]

  • Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. NIH PMC.[Link][2]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules.[Link][3]

  • Collective Asymmetric Total Syntheses of Marine Decahydroquinoline Alkaloid Lepadins A-E, H, and ent-I. Organic Letters.[Link][4]

Sources

Optimization of reaction conditions for the synthesis of decahydroquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Decahydroquinoline (DHQ) Synthesis .

Decahydroquinolines are privileged structural motifs found in numerous biologically active alkaloids (e.g., lepadins, gephyrotoxins, and poison frog alkaloids). Synthesizing these complex, saturated bicyclic frameworks typically requires the precise, stereoselective hydrogenation of substituted quinolines. Because breaking the aromaticity of the quinoline core is thermodynamically demanding, researchers frequently encounter issues with incomplete reduction, poor diastereoselectivity, and catalyst deactivation.

This guide is engineered to provide scientists and drug development professionals with field-proven protocols, causality-driven troubleshooting, and optimization metrics.

SECTION 1: Core Workflow & Self-Validating Protocol

Two-Step Diastereoselective Hydrogenation of Quinolines

Directly reducing a quinoline to a decahydroquinoline in a single step often yields a complex mixture of stereoisomers. To achieve enantiomerically pure DHQs, the industry standard is a two-step heterogeneous hydrogenation utilizing a chiral auxiliary (such as 2-oxazolidinone) [1].

Step 1: Partial Saturation to 5,6,7,8-Tetrahydroquinoline (THQ)

  • Preparation: Dissolve the auxiliary-substituted quinoline in pure Trifluoroacetic acid (TFA).

    • Causality: TFA is not just a solvent; it acts as a conformational locking agent. It protonates the quinoline nitrogen, which then engages in strong hydrogen bonding with the chiral auxiliary. This rigidifies the molecule, effectively shielding one face of the arene from the catalyst surface to ensure high diastereoselectivity [3].

  • Catalysis: Add 20 wt% Adam's Catalyst (PtO

    
    ).
    
  • Reaction: Pressurize the reactor with H

    
     gas to 20 bar and stir vigorously at room temperature (20 °C) for 20 hours.
    
  • Validation Checkpoint: Filter the catalyst through Celite and concentrate the filtrate. Analyze the crude mixture via

    
    H NMR. Self-Validation: You must observe the disappearance of the carbocyclic aromatic protons while the pyridine-ring protons remain intact. If the starting material is still present, re-subject to hydrogenation. Do not proceed to Step 2 with a mixture, as it will irreversibly compromise the final enantiomeric excess (ee).
    

Step 2: Full Saturation to Decahydroquinoline (DHQ)

  • Preparation: Dissolve the validated THQ intermediate in a solvent mixture of acetic acid (AcOH) and aqueous HCl.

  • Catalysis: Add 20–25 wt% Rh/C (Rhodium on Carbon).

    • Causality: The remaining pyridine ring is highly resistant to reduction due to its resonance stability and the adjacent Csp

      
      -H bonds. PtO
      
      
      
      is insufficient here. Rh/C provides the necessary surface reactivity to overcome this activation energy barrier.
  • Reaction: Pressurize with H

    
     to 150 bar and heat to 60 °C for 60–84 hours.
    
  • Isolation: Filter the catalyst, neutralize the acidic mixture carefully with NaOH, and extract with dichloromethane. The chiral auxiliary is typically cleaved under these harsh conditions, directly yielding the enantiomerically enriched DHQ [1].

DHQ_Synthesis Q Substituted Quinoline (+ Chiral Auxiliary) THQ 5,6,7,8-Tetrahydroquinoline (dr up to 89:11) Q->THQ PtO2, H2 (20 bar) TFA, 20h, 20°C DHQ Decahydroquinoline (ee up to 99%) THQ->DHQ Rh/C, H2 (150 bar) AcOH/HCl, 60°C, 72h

Two-step catalytic hydrogenation pathway from quinoline to decahydroquinoline.

SECTION 2: Troubleshooting Guide

Q: My hydrogenation stalls completely at the tetrahydroquinoline (THQ) stage, even after extending the reaction time. How do I force full reduction? A: This is a classic thermodynamic hurdle. The first ring of quinoline reduces relatively easily, but the remaining aromatic ring requires significantly higher energy to break its resonance stability.

  • Actionable Fix: You must switch your catalytic system. If you used PtO

    
     or Pd/C at low pressure, isolate the THQ and subject it to Rh/C at 150 bar and 60 °C [1]. If you are working with unfunctionalized quinolines and want a greener approach, utilizing a heterogeneous granular Cobalt catalyst (Co(OAc)
    
    
    
    /Zn) at 30 bar and 70–150 °C can drive the reaction, provided you use an aqueous medium [2].

Q: I am observing poor diastereoselectivity (dr) in my final DHQ product. What parameters should I adjust? A: Poor diastereoselectivity usually stems from a highly flexible transition state during the first hydrogenation step.

  • Actionable Fix: Ensure you are using a strong acid like TFA as your solvent in Step 1. Without the acid to protonate the quinoline core and enforce a hydrogen-bond "conformational lock" with the chiral auxiliary, the substrate freely rotates, exposing both faces to the metal catalyst equally [3]. Furthermore, check your stirring rate; poor mass transfer of H

    
     into the solvent can lead to catalyst starvation and unwanted reversible epimerization at the metal surface.
    

Q: Can I achieve partial transfer hydrogenation to 1,2-dihydroquinolines (1,2-DHQ) without using high-pressure H


 gas? 
A:  Yes. If your target is the partially saturated 1,2-DHQ rather than the fully saturated decahydroquinoline, high-pressure H

will over-reduce your compound.
  • Actionable Fix: Utilize a cobalt-amido cooperative catalyst with ammonia borane (

    
    ) as the hydrogen donor. Running this reaction in THF at 25 °C provides excellent regioselective 1,2-reduction without breaking the carbocyclic aromaticity [4].
    

SECTION 3: Frequently Asked Questions (FAQs)

Q: Does the choice of solvent affect the heterogeneous hydrogenation of quinolines? A: Drastically. The solvent dictates the active state of the catalyst. For instance, when using granular cobalt catalysts for quinoline reduction, the presence of water is strictly indispensable for the Co particles to develop catalytic activity; polar protic solvents like methanol or nonpolar toluene will result in 0% conversion [2]. Conversely, for Rh-catalyzed asymmetric hydrogenations, strongly acidic media (TFA or AcOH/HCl) are required to activate the substrate and facilitate the eventual cleavage of the chiral auxiliary [1].

Q: How do substituents on the quinoline ring affect the hydrogenation rate? A: Steric hindrance and electronic perturbations play massive roles. Computational studies and empirical data show that methyl or bulky substituents at the


-position of the quinoline ring significantly raise the activation energy (

kJ·mol

) for C–N bond cleavage and saturation [5]. You will likely need to increase the reaction time (up to 84 hours) and monitor via GC-MS to ensure complete conversion.

SECTION 4: Quantitative Data & Optimization Metrics

Use the following reference table to benchmark your reaction conditions based on your specific target derivative.

Target ProductCatalyst SystemH

Source / Pressure
SolventTemp (°C)Key Outcome / Advantage
5,6,7,8-THQ PtO

(Adam's Catalyst)
H

gas (20 bar)
TFA20High diastereomeric ratio (up to 89:11) via conformational locking.
Decahydroquinoline Rh/C (20-25 wt%)H

gas (150 bar)
AcOH / HCl60High enantiomeric excess (up to 99%) and auxiliary cleavage.
1,2,3,4-THQ Co(OAc)

/ Zn
H

gas (30 bar)
H

O
70–150High yield (>99%) using a non-precious metal in a green solvent.
1,2-Dihydroquinoline Cobalt-amido complex

(1-2 eq)
THF25Regioselective partial reduction without high-pressure gas.

References

  • Recent advances in chemical dearomatization of nonactivated arenes Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis Source: Nature Communications (via PubMed Central) URL:[Link]

Technical Support Center: Decahydroquinoline (DHQ) Purification & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource, designed for immediate application in a research or process development setting.

Topic: Refining purification techniques for cis- and trans-decahydroquinoline isomers Role: Senior Application Scientist Status: Operational

Executive Summary & Isomer Dynamics

Decahydroquinoline (DHQ) exists primarily as two diastereomers: the cis-fused and trans-fused isomers. Their separation is non-trivial due to the conformational flexibility of the cis-isomer (which exists in equilibrium between N-endo and N-exo conformers) versus the rigid, thermodynamically stable trans-isomer.

The Core Challenge:

  • Trans-DHQ: Thermodynamically stable, rigid, generally lower boiling point (due to symmetry/lower polarity), elutes earlier in GC (non-polar phases).

  • Cis-DHQ: Kinetically favored in acidic hydrogenations, flexible, higher boiling point, often exhibits "tailing" due to exposed lone-pair interactions.

This guide addresses the three most common bottlenecks: Chromatographic Resolution , Bulk Purification (Crystallization) , and Spectroscopic Validation .

Troubleshooting Guide (Q&A)

Module A: Chromatographic Separation

Q: My GC peaks for cis- and trans-DHQ are co-eluting or tailing significantly. How do I improve resolution?

A: Standard silica or non-polar columns often fail because the basic nitrogen interacts with acidic silanol groups on the stationary phase.

The Protocol Fix:

  • Column Selection: Switch to a Base-Deactivated column (e.g., CAM or amine-specific phases) or a high-polarity wax column (PEG).

    • Why? The polyethylene glycol (PEG) phase interacts differently with the dipole moments. The cis-isomer (more polar) will be retained longer than the trans-isomer (less polar).

  • Mobile Phase Modifier (for HPLC): You must mask free silanols.

    • Add: 0.1% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase.

    • Mechanism:[1][2][3][4] The modifier competes for the active silanol sites, sharpening the peak shape.

Q: In Flash Chromatography, the cis isomer drags and contaminates the trans fractions. What is the remedy?

A: The cis-isomer's flexibility allows it to bind more aggressively to silica.

  • Solvent System: Move away from simple Hexane/EtOAc. Use Dichloromethane (DCM) / Methanol / NH₄OH (90:9:1) .

  • The "Ammonia Trick": Pre-wash your silica column with 1% TEA in Hexane before loading your sample. This neutralizes the column acidity immediately.

Module B: Bulk Purification & Crystallization

Q: Distillation isn't giving me >95% purity. Can I separate them by crystallization?

A: Yes, but not as free bases. You must exploit the lattice energy differences of their salts. The trans-isomer hydrochloride (HCl) salt generally packs more efficiently than the cis-salt.

The "Differential Salt Crash" Protocol:

  • Dissolution: Dissolve the mixture in a minimum amount of absolute Ethanol.

  • Acidification: Add 1.1 equivalents of HCl (2M in Diethyl Ether). Do not use aqueous HCl if possible, to avoid hygroscopic issues.

  • Precipitation: Slowly add dry Diethyl Ether or Acetone until turbidity persists.

  • Cooling: Store at -20°C.

    • Result: Trans-DHQ·HCl typically crystallizes first.

    • Supernatant: Enriched in cis-DHQ·HCl.

Module C: Isomerization (The "Reset" Button)

Q: I synthesized the cis-isomer (kinetic product), but I need the trans-isomer. Do I have to restart?

A: No. You can drive the mixture to the thermodynamic sink (trans).

  • Method: Reflux the cis-enriched mixture over Palladium on Carbon (Pd/C) in xylene or mesitylene for 12-24 hours.

  • Mechanism: The catalyst facilitates dehydrogenation/re-hydrogenation cycles, allowing the molecule to settle into the lower-energy trans-conformation.

Characterization & Validation (NMR/GC)

Reliable identification is the cornerstone of purification. You cannot rely solely on retention time without spectroscopic confirmation.

Data Table: Distinguishing Isomers
FeatureTrans-Decahydroquinoline Cis-Decahydroquinoline
Thermodynamics Stable (Thermodynamic Product)Less Stable (Kinetic Product)
Ring Junction Rigid (Chair-Chair)Flexible (Chair-Chair equilibrium)
Boiling Point Lower (approx. 185-190°C)Higher (approx. 195-200°C)
13C NMR (C4a/C8a) Downfield (Shifted >35 ppm)Upfield (Shielded by

-gauche effect)
Bridgehead Protons Axial-Axial coupling (Large

value)
Axial-Equatorial/Equatorial-Axial

*Note: Boiling points are analogous to decalin systems and vary by pressure; relative order is the critical factor.

13C NMR Diagnostic Logic

The most definitive test is Carbon-13 NMR. The ring junction carbons (C4a and C8a) experience different steric environments.

  • Cis-Isomer: The carbons experience

    
    -gauche steric compression , which shields the nucleus, pushing the signal upfield  (lower ppm).
    
  • Trans-Isomer: Lacks this compression, appearing downfield (higher ppm).

Visual Workflows

Diagram 1: Purification Decision Matrix

Caption: Logical flow for selecting the optimal purification method based on scale and purity requirements.

PurificationStrategy Start Crude DHQ Mixture (Cis/Trans) ScaleCheck Check Scale Start->ScaleCheck SmallScale Small Scale (< 1g) ScaleCheck->SmallScale Analytical/Pilot LargeScale Large Scale (> 10g) ScaleCheck->LargeScale Prep/Bulk MethodA Method A: Flash Chromatography (DCM/MeOH/NH4OH) SmallScale->MethodA TargetCheck Target Isomer? LargeScale->TargetCheck TransTarget Target: TRANS TargetCheck->TransTarget CisTarget Target: CIS TargetCheck->CisTarget MethodB Method B: Selective Crystallization (HCl Salt in EtOH/Et2O) TransTarget->MethodB If Trans is dominant MethodC Method C: Catalytic Isomerization (Pd/C Reflux) -> Distillation TransTarget->MethodC If Cis is dominant CisTarget->MethodA Difficult to crystallize pure

Diagram 2: Crystallization & Salt Formation Protocol

Caption: Step-by-step protocol for isolating Trans-DHQ via hydrochloride salt formation.

CrystallizationProtocol Step1 1. Dissolve Free Base Solvent: Abs. Ethanol Step2 2. Acidify Add 2M HCl in Et2O (pH < 4) Step1->Step2 Step3 3. Anti-Solvent Addition Slowly add Et2O/Acetone until turbid Step2->Step3 Step4 4. Cryo-Crystallization Store at -20°C (12h) Step3->Step4 Result Filtration Solid: Trans-DHQ·HCl Filtrate: Cis-Enriched Step4->Result

References

  • Booth, H., & Bostock, A. H. (1980). Conformational analysis of some decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2.

    • Relevance: Foundational work on the NMR distinctions and conform
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[5][6]

    • Relevance: Standard authoritative text on the synthesis and reactivity of bicyclic amines.
  • SpectraBase. (2024). cis-Decahydroquinoline 13C NMR Data. Wiley Science Solutions.[6]

    • Relevance: Verification of chemical shift data for isomer identific
  • Pirkle, W. H., & Welch, C. J. (1992). Chromatographic separation of the enantiomers of acylated amines. Journal of Organic Chemistry.

    • Relevance: Discusses the principles of amine separation on silica and chiral phases, applicable to diastereomer cleanup.

Sources

Troubleshooting the intramolecular SN2 cyclization in multi-substituted heterocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Multi-Substituted Heterocycle Synthesis

Ticket ID: SN2-CYCLO-GUIDE-v4.2 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction: The "Support Center" Approach

Welcome to the technical support hub for intramolecular alkylation. You are likely here because your LCMS shows starting material, polymers, or elimination byproducts instead of your desired heterocycle.

In multi-substituted systems, the standard textbook


 mechanism is complicated by conformational locking  and steric gearing . This guide treats your reaction as a system with specific failure modes: Kinetic (Geometry), Thermodynamic (Stability), and Competitive (Side-reactions).

Below is your diagnostic workflow. Use this to identify which module addresses your specific failure.

Diagnostic Workflow

TroubleshootingFlow Start Identify Major Issue Issue1 No Reaction / Recovered SM Start->Issue1 Issue2 Oligomers / Polymerization Start->Issue2 Issue3 Elimination Product (Alkene) Start->Issue3 Issue4 Wrong Stereochemistry (Retention) Start->Issue4 Check1 Check Baldwin's Rules & Leaving Group Issue1->Check1 Check2 Check Concentration (High Dilution) Issue2->Check2 Check3 Check Base/Temp (E2 Competition) Issue3->Check3 Check4 Check NGP or Double Inversion Issue4->Check4 Sol1 Go to Module 1: Kinetic Barriers Check1->Sol1 Sol2 Go to Module 2: Concentration Control Check2->Sol2 Sol3 Go to Module 3: Chemoselectivity Check3->Sol3 Sol4 Go to Module 4: Stereochemical Integrity Check4->Sol4

Figure 1: Diagnostic decision tree for isolating reaction failure modes.

Module 1: Kinetic Barriers (The "No Reaction" Scenario)

Symptom: Starting material is recovered unchanged, or the reaction is extremely sluggish despite high temperatures.

The Baldwin Constraint (Geometry)

Before suspecting the reagents, you must validate the trajectory. The nucleophile must attack the electrophile (C-LG) at an angle of ~180° (backside attack). In cyclic transition states, the tether length restricts this.

  • 5-Exo-Tet: Favored.[1] The ideal geometry for pyrrolidines/tetrahydrofurans.

  • 5-Endo-Tet: Disfavored. The tether prevents the nucleophile from reaching the backside

    
     orbital without severe bond distortion.
    
  • 6-Endo-Tet: Disfavored (generally).[2][3] While 6-membered rings are stable, the formation via SN2 is kinetically slow due to the specific orbital alignment required in the chair-like transition state [1, 11].

Troubleshooting Q&A:

  • Q: My 5-endo-tet cyclization failed. Can I force it?

    • A: No. You cannot heat your way out of orbital misalignment. Solution: Change the mechanism. Convert the leaving group to an alkene (5-exo-trig) or alkyne (5-exo-dig), or use a radical cyclization approach.

  • Q: I am trying a 6-endo-tet cyclization and it's stalling.

    • A: This is a common "false positive" in design. The transition state energy is higher than expected. Solution: Switch to a Mitsunobu protocol (see Module 4) or ensure your leaving group is a "Super-LG" (e.g., Triflate) to lower the activation energy.

The Rotational Barrier (Entropy)

In multi-substituted systems, the energy cost to organize the chain into a ring-like conformation (loss of entropy) is high.

  • The Thorpe-Ingold Effect (Gem-Dialkyl Effect): Substituents on the tether accelerate cyclization by restricting bond rotation and compressing the internal bond angle, forcing the reactive ends closer together [2, 4].[4][5]

Troubleshooting Q&A:

  • Q: My linear precursor degrades before cyclizing.

    • A: Your chain is too flexible. The reactive ends rarely meet.

    • Fix: If you cannot structurally add a gem-dimethyl group, you must use conformational locking . Use a bulky protecting group (e.g., TBS, TBDPS) on a bystander hydroxyl group to bias the conformation toward the folded state.

Module 2: Concentration & Polymerization

Symptom: TLC shows a streak or a spot that doesn't move (polymer). Mass spec shows dimers (


) or oligomers.
The High Dilution Principle

Intramolecular cyclization is a first-order reaction (


), while intermolecular polymerization is second-order (

). To favor the ring, you must keep

low [3, 7].

Standard Thresholds:

Ring Size Recommended Concentration Method
3, 5, 6-membered 0.05 M - 0.1 M Batch addition

| 7, 8, 9-membered |


 M to 

M | Slow addition (Syringe Pump) | | Macrocycles (>10) |

M | Pseudo-high dilution |

Troubleshooting Q&A:

  • Q: I ran the reaction at 0.1 M and got polymers. Why?

    • A: For medium rings (7-9), 0.1 M is effectively "neat." The strain energy in the transition state slows

      
       enough that 
      
      
      
      dominates.
    • Protocol Fix: Dissolve your substrate in a small volume. Reflux the solvent (large volume) containing the base. Add the substrate solution via syringe pump over 4–8 hours. This keeps the instantaneous concentration of unreacted substrate near zero.

Module 3: Chemoselectivity (Elimination vs. Substitution)

Symptom: You isolate an alkene. The leaving group was eliminated via E2 mechanism.

Base Selection Matrix

In multi-substituted systems, steric hindrance around the electrophile blocks the nucleophile (SN2) but exposes the


-protons to the base (E2) [14, 23].

Selection Guide:

Base pKa (Conj.[6] Acid) Bulkiness Risk of E2 Recommended For
NaH 35 Low Medium Primary/Secondary LGs
KOtBu 17 High Very High Avoid in SN2 cyclization
Cs2CO3 10 Low Low Phenols, Thiols (Mild)
KHMDS 26 High High Only if kinetic deprotonation needed

| DIPEA | 11 | Medium | Low | Amine cyclizations |

Troubleshooting Q&A:

  • Q: I used NaH/DMF and got elimination on a secondary iodide.

    • A: The iodide is a good LG, but the temperature might be too high. E2 is entropically favored at high heat.

    • Fix:

      • Lower temperature to 0°C or RT.

      • Switch solvent to Acetone or Acetonitrile (polar aprotic but lower boiling).

      • Switch leaving group to Mesylate (OMs) . Iodide is "soft" and leaves easily; OMs is "harder" and sometimes resists E2 slightly better in specific conformations.

Module 4: Stereochemical Integrity & The Mitsunobu Protocol

Symptom: The product has the same stereochemistry as the starting material (Retention), or the reaction fails on a secondary alcohol.

The Mitsunobu Cyclization

For forming C-O or C-N bonds from alcohols, Mitsunobu is superior to converting to a halide/tosylate first. It activates the alcohol in situ [13, 17].

Mechanism (Simplified):

  • 
     + DEAD 
    
    
    
    Betaine Intermediate.
  • Betaine + Acid (Nucleophile-H)

    
     Protonated Betaine + Nucleophile
    
    
    
    .
  • Protonated Betaine + Alcohol

    
     Oxyphosphonium (
    
    
    
    ) + Hydrazine.
  • 
     Attack: Nucleophile
    
    
    
    attacks
    
    
    
    
    Cyclized Product +
    
    
    .

Troubleshooting Q&A:

  • Q: I observed Retention of Configuration. SN2 should be Inversion.

    • A: This is a classic artifact.

      • Cause 1 (Double Inversion): Your nucleophile attacked the electrophile, but a neighboring group (like an ester or amide) attacked first to form an intermediate, which was then opened by your nucleophile.

      • Cause 2 (SN1): If the carbocation is stable (benzylic/allylic), the

        
         bond might break before attack, leading to racemization or retention.
        
    • Fix: Check for Neighboring Group Participation (NGP) .[1] Remove nearby esters or protect them as ethers.

  • Q: No reaction, just Hydrazine byproduct.

    • A: The pKa of your nucleophile is likely too high (>13). The betaine cannot deprotonate it.

    • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) to handle higher pKa nucleophiles (up to ~15).

Experimental Protocols

Protocol A: Standard High-Dilution Cyclization (NaH/DMF)

Best for: Primary/Secondary Halides or Tosylates forming 5-7 membered rings.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and an addition funnel (or syringe pump inlet).

  • Base Suspension: Add NaH (60% in oil, 1.2 - 1.5 equiv) to anhydrous DMF. (Wash NaH with hexanes if oil interferes, though usually unnecessary).

  • Temperature: Heat DMF suspension to 50–80°C (depending on substrate stability).

  • Addition: Dissolve substrate (1.0 equiv) in a minimal volume of DMF. Add dropwise via syringe pump over 2–4 hours.

    • Why? Keeps

      
      , forcing intramolecular reaction.
      
  • Quench: Cool to 0°C. Add sat.

    
     carefully.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

    
     (5% aq) to remove DMF.
    
Protocol B: Intramolecular Mitsunobu

Best for: Direct cyclization of Alcohols to Ethers/Amines.

  • Preparation: Dissolve substrate (Alcohol + Nucleophile tethered) and

    
     (1.2 equiv) in anhydrous THF or Toluene. Cool to 0°C.
    
  • Addition: Add DIAD or DEAD (1.2 equiv) dropwise.

    • Critical: Do not add

      
       and DIAD together first if your nucleophile is acid-sensitive.
      
  • Monitoring: Allow to warm to RT. Monitor by TLC for disappearance of alcohol.

  • Troubleshooting: If stuck, add carboxylic acid (e.g., p-nitrobenzoic acid) to check if the system is active (control).

References

  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. Link

  • Jung, M. E., & Piizzi, G. (2005).[7] Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.[7] Link

  • Illuminati, G., & Mandolini, L. (1981).[1] Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102.[1] Link[1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[7] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[7] Link

  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products.[8] Synthesis, 1981(01), 1-28. Link

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Mitsunobu Reaction, pp. 294). Link

  • Rossa, L., & Vögtle, F. (1983).[3][9] Synthesis of medio-and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1-86.[3] Link

Disclaimer: These protocols involve hazardous chemicals (NaH, DEAD, DMF). Always consult your institution's EHS guidelines and SDS before experimentation.

Sources

Technical Support Center: Troubleshooting Solubility Issues of Quinoline-Based Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex solubility challenges associated with quinoline-based carboxamide compounds.

These compounds are highly valued in drug discovery—serving as potent P2X7 receptor antagonists[1], ATM kinase inhibitors[2], and antimalarial agents[3]—but their rigid, planar aromatic cores and strong intermolecular hydrogen-bonding capabilities often result in high crystal lattice energies and exceptionally poor aqueous solubility.

Part 1: Frequently Asked Questions (FAQs) – Understanding the Causality

Q1: Why does my quinoline-carboxamide precipitate immediately when diluted from a DMSO stock into an aqueous assay buffer? A1: This phenomenon is known as "DMSO shock"[4]. When you transition a compound from a highly solvating organic environment (DMSO) to an aqueous buffer, the solvent's dielectric constant changes drastically. The aqueous environment cannot solvate the lipophilic quinoline core, and the carboxamide groups rapidly form intermolecular hydrogen bonds with each other rather than with water[5]. This drives rapid nucleation and precipitation because the compound's kinetic solubility limit has been exceeded[4].

Q2: How does the pH of my assay buffer influence the solubility of these compounds? A2: The quinoline nitrogen is a weak base, typically with a pKa between 4.0 and 5.0 depending on its substituents. If your assay buffer is at a neutral pH (e.g., pH 7.4), the compound exists primarily in its uncharged, free-base form, which is highly hydrophobic[6]. Lowering the pH to acidic conditions protonates the quinoline nitrogen, forming a cationic salt. This ionized state dramatically increases solubility by facilitating favorable ion-dipole interactions with water[6][7].

Q3: Can poor solubility lead to inaccurate biological data in my assays? A3: Absolutely. If a compound precipitates during an assay, the actual concentration of the dissolved, biologically active drug is significantly lower than your calculated nominal concentration. This leads to an overestimation of IC50 values, making the compound appear artificially less potent[5].

Part 2: Troubleshooting Workflow & Decision Matrix

When confronting precipitation, a systematic approach prevents wasted material and ensures assay integrity. Follow the decision matrix below to select the optimal formulation strategy.

Caption: Decision tree for troubleshooting quinoline-carboxamide precipitation in aqueous media.

Part 3: Formulation Strategies & Self-Validating Protocols

The following protocols are designed as self-validating systems. Do not merely execute the steps; always perform the integrated Quality Control (QC) checks to verify that thermodynamic or kinetic solubility has been achieved.

Protocol A: pH Adjustment and Co-Solvent Solubilization

Causality: Protonating the basic nitrogen disrupts the crystal lattice, while a co-solvent (like DMSO) lowers the dielectric constant of the mixture, bridging the polarity gap between the drug and water[4][6].

  • Stock Preparation: Dissolve the quinoline-carboxamide in 100% DMSO to create a 10 mM stock solution[4]. Sonicate gently if necessary.

  • Buffer Adjustment: Adjust your aqueous assay buffer to a pH that is 1 to 2 units below the predicted pKa of the compound's basic nitrogen (typically pH 3-4), provided this is compatible with your biological target[8].

  • Dropwise Addition: While vigorously vortexing the pH-adjusted buffer, add the DMSO stock dropwise. This prevents localized high concentrations of the drug that trigger rapid nucleation and "DMSO shock"[4].

  • Validation & QC: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy. If the absorbance matches your predicted linear concentration curve, the compound is fully dissolved[4].

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic quinoline core, shielding it from the aqueous environment. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[5].

  • Carrier Preparation: Prepare a 10–40% (w/v) solution of HP-β-CD in deionized water or your experimental buffer[5].

  • Direct Addition: Add the solid quinoline-carboxamide powder directly to the cyclodextrin solution[5]. (Do not use a DMSO stock here, as organic solvents compete for the cyclodextrin cavity).

  • Complexation: Tightly cap the vial, vortex vigorously for 2–3 minutes, and then place it on a magnetic stirrer at room temperature for 24–48 hours to ensure maximum thermodynamic inclusion[5].

  • Validation & QC: Filter the resulting suspension through a 0.22 µm syringe filter to remove any uncomplexed, undissolved drug. Quantify the dissolved drug in the filtrate using HPLC.

Protocol C: Solid Dispersion via Solvent Evaporation

Causality: Dispersing the drug within a hydrophilic polymer matrix (e.g., PVP K30) forces the drug into an amorphous state. This eliminates the high thermodynamic energy required to break the crystalline lattice, while the polymer significantly improves wettability[5][9].

  • Co-dissolution: In a round-bottom flask, dissolve the quinoline-carboxamide and PVP K30 (in a 1:4 weight ratio) in a minimal amount of a volatile solvent like methanol[4][5].

  • Evaporation: Attach the flask to a rotary evaporator and remove the methanol under reduced pressure at 40°C until a solid film forms[4].

  • Drying & Milling: Dry the solid film under vacuum for 24 hours to remove residual solvent. Gently grind the solid dispersion into a fine powder using a mortar and pestle[4].

  • Validation & QC: Perform a kinetic dissolution test by adding the powder to your aqueous buffer. Complete dissolution without visible haziness or particulates validates the successful amorphous conversion.

Part 4: Medicinal Chemistry Approaches (Structural Modification)

When formulation strategies are insufficient or incompatible with in vivo administration, structural modification of the quinoline-carboxamide core is required during the hit-to-lead optimization phase.

Quantitative Data Summary: Impact of Structural Modifications

The table below summarizes how specific rational design choices impact the physicochemical properties of these scaffolds.

Compound ClassStructural ModificationAqueous SolubilityBiological / Pharmacokinetic ImpactRef.
Quinoline-3-carboxamide Baseline (Original Hit)Poor (<10 µM)High efflux, low permeability, high clearance.[2]
Cinnoline-3-carboxamide Core replacement (N2 insertion)Excellent (870 µM)Reduced basicity; improved permeability and lower efflux.[2]
Quinoline-4-carboxamide Addition of 4-morpholinopiperidineGood (>100 µM)Enhanced antimalarial potency (EC50 = 0.15 µM); moderate clearance.[3]
Quinoline-6-carboxamide Addition of -OCF3 groupModerate10-fold enhanced target affinity (IC50 = 0.457 µM).[1]
Biological Context: Why Solubility Matters

Maintaining the solubility of these compounds is critical for accurately evaluating their efficacy against downstream biological targets. For instance, quinoline-carboxamides are potent inhibitors of the P2X7 receptor, a key driver of inflammation[1]. If the compound precipitates, it cannot effectively block the receptor pore, leading to false-negative anti-inflammatory data.

Caption: Simplified P2X7R signaling pathway targeted and inhibited by quinoline-carboxamides.

References

  • BenchChem. Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.4

  • BenchChem. Overcoming poor solubility of quinoline derivatives in reactions.6

  • PMC (NIH). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.1

  • ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.9

  • PMC (NIH). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors.2

  • BenchChem. Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.8

  • PubMed (NIH). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.7

  • BenchChem. Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide.5

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.3

Sources

Optimizing palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Methodology

This guide addresses the synthesis of substituted quinolines via the Palladium-Catalyzed Oxidative Cyclization of anilines with allyl alcohols.[1][2][3][4][5][6][7] Unlike traditional Skraup or Doebner-Miller syntheses that require harsh acidic conditions, this protocol relies on a dehydrogenative mechanism where the allyl alcohol acts as a surrogate for


-unsaturated carbonyls.

The "Gold Standard" Protocol (Acid-Free): Based on recent field optimizations (e.g., Xu et al., 2017), the most robust system utilizes Pd(OAc)₂ in DMSO under an Oxygen atmosphere .

Validated Reaction Scheme


Troubleshooting Guide (Q&A Format)

Phase 1: Reaction Setup & Catalyst Activity

Q: I am observing low conversion (<30%) after 12 hours. The catalyst appears to precipitate as Pd black immediately. What is wrong?

A: This indicates a failure in the Pd(0)


 Pd(II) re-oxidation cycle .
  • Root Cause: The reaction is starving for oxygen. The transformation is aerobic; Pd(II) oxidizes the alcohol and is reduced to Pd(0). Without sufficient

    
     mass transfer, Pd(0) aggregates into inactive Pd black.
    
  • Solution:

    • Pressure: Ensure you are using an

      
       balloon (1 atm) rather than an open air system.
      
    • Agitation: Increase stirring speed (>800 RPM) to maximize gas-liquid surface area.

    • Solvent Choice: Switch to DMSO . Our data shows DMSO stabilizes Pd intermediates better than Toluene or Dioxane in ligand-free systems.

Q: Can I use Pd(PPh₃)₄ or Pd₂dba₃ instead of Pd(OAc)₂?

A: No.

  • Reasoning: This reaction requires an initial Pd(II) species to trigger the oxidation of the allyl alcohol to the enal intermediate. Pd(0) precursors like Pd(PPh₃)₄ exhibit poor activity because they must first be oxidized, and phosphine ligands often inhibit the specific coordination geometry required for the annulation step.

  • Data Validation:

    • Pd(OAc)₂ yield: ~90%

    • Pd(PPh₃)₄ yield: <10% (Trace)

Phase 2: Selectivity & Substrate Scope

Q: My aniline has an electron-withdrawing group (EWG) at the para-position (e.g., -NO₂, -CF₃). The reaction is sluggish.

A: EWGs reduce the nucleophilicity of the aniline, hindering the Schiff base formation (condensation) step with the in situ generated aldehyde.

  • Optimization:

    • Temperature: Increase reaction temperature to 140°C (carefully monitor DMSO boiling/decomposition).

    • Stoichiometry: Increase the aniline:alcohol ratio to 1:1.5 to push the equilibrium.

    • Lewis Acid Additive: If the acid-free protocol fails, add 20 mol% TsOH (p-Toluenesulfonic acid). This catalyzes the condensation step without inhibiting the Pd cycle.

Q: I am getting a mixture of regioisomers when using substituted allyl alcohols. How do I control this?

A: Regioselectivity is dictated by the migratory insertion step and the stability of the


-allyl intermediate.
  • Guidance:

    • Cinnamyl alcohol derivatives (Aryl-substituted): Exclusively yield 2-arylquinolines .

    • Aliphatic allyl alcohols: May yield mixtures due to isomerization.

    • Steric Control: Bulky substituents on the allyl alcohol generally favor formation of the less sterically hindered quinoline.

Phase 3: Workup & Purification

Q: The crude mixture is dark and difficult to purify via column chromatography. How do I remove the residual DMSO and Palladium?

A: DMSO is difficult to remove via rotary evaporation due to its high boiling point.

  • Protocol:

    • Quench: Dilute the reaction mixture with Water (5x volume) .

    • Extraction: Extract with Ethyl Acetate (EtOAc) .[4][6] The DMSO will remain in the aqueous phase.

    • Pd Removal: Wash the organic layer with a 10% aqueous solution of L-Cysteine or use a commercial scavenger resin (e.g., SiliaMetS® Thiol) before drying. This prevents Pd leaching into your final product.

Data Visualization & Reference Tables

Table 1: Solvent Screening Effects

Data derived from optimization studies (e.g., Xu et al., 2017).

SolventDielectric ConstantYield (GC/Isolated)Observation
DMSO High 90% Homogeneous, stable catalyst
DioxaneLow26%Significant Pd black formation
TolueneLowTracePoor solubility of intermediates
DMFHighTracePossible catalyst poisoning by decomposition
Table 2: Catalyst Performance Matrix
CatalystOxidation StateLigandYieldStatus
Pd(OAc)₂ +2 Acetate 91% Recommended
PdCl₂+2Chloride<10%Halides may inhibit oxidation
Pd(TFA)₂+2Trifluoroacetate<20%Too acidic/labile
Pd(PPh₃)₄0PhosphineTraceInactive starting state

Mechanistic & Workflow Diagrams

Figure 1: Catalytic Cycle & Mechanism

This diagram illustrates the "Oxidation-Condensation-Cyclization" cascade. Note the critical role of Oxygen in regenerating the active Pd(II) species.

G Start Start: Allyl Alcohol Inter_Aldehyde Intermediate: α,β-Unsaturated Aldehyde Start->Inter_Aldehyde  Oxidation (-2H)    Pd(II) -> Pd(0)   Pd_Cycle Pd(II) Species (Active Catalyst) Pd_Cycle->Start Catalysis Imine Intermediate: Schiff Base (Imine) Inter_Aldehyde->Imine  + Aniline    - H2O   Pd_Zero Pd(0) Species Aniline Input: Aniline Aniline->Imine Cyclization Intramolecular Cyclization Imine->Cyclization  Pd-Mediated    C-H Activation   Product Final Product: Quinoline Cyclization->Product  Aromatization   Pd_Zero->Pd_Cycle  O2 (1 atm)    Oxidation  

Caption: The reaction proceeds via the in situ oxidation of allyl alcohol to an enal, followed by condensation with aniline and oxidative cyclization.

Figure 2: Experimental Workflow & Decision Tree

Workflow Setup Setup Reaction: Pd(OAc)2 (10%), DMSO, 130°C, O2 Balloon Check_1h Check at 1 Hour: Is Catalyst Homogeneous? Setup->Check_1h Pd_Black Issue: Pd Black Precipitate Check_1h->Pd_Black No Continue Continue Heating (12-24 Hours) Check_1h->Continue Yes Fix_O2 Action: Increase Stirring Rate Refill O2 Balloon Pd_Black->Fix_O2 Analysis TLC/GC-MS Analysis Continue->Analysis Fix_O2->Continue Low_Conv Issue: Low Conversion Analysis->Low_Conv < 50% Good_Yield Proceed to Workup: H2O Quench -> EtOAc Extract Analysis->Good_Yield > 80% Fix_Temp Action: Increase Temp to 140°C Or Add 20% TsOH Low_Conv->Fix_Temp

Caption: Step-by-step decision matrix for monitoring reaction progress and addressing common failure modes.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-Phenylquinoline (Model Substrate)

  • Preparation: In a clean, dry reaction tube, add Aniline (0.5 mmol) and Cinnamyl Alcohol (0.5 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (11.2 mg, 10 mol%).

  • Solvent: Add DMSO (2.0 mL).[4][6]

  • Atmosphere: Cap the tube with a septum. Insert a needle connected to an Oxygen balloon (1 atm).[4][6] Insert a vent needle briefly to purge the headspace, then remove the vent.

  • Reaction: Place in a pre-heated oil bath at 130°C . Stir vigorously (magnetic stir bar) for 12 hours .

  • Monitoring: Check TLC (Hexane/EtOAc 5:1). Product should be fluorescent under UV.

  • Workup: Cool to room temp. Pour into 10 mL water. Extract with EtOAc (

    
     mL).[4][6] Wash combined organics with brine. Dry over 
    
    
    
    .[4][6]
  • Purification: Silica gel column chromatography.

References

  • Xu, J., Sun, J., Zhao, J., et al. (2017).[3][6] "Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines". RSC Advances, 7, 36553-36559. [Link]

  • Kumar, M., Verma, A., & Kumar, S. (2018). "Palladium-Catalyzed Aerobic Oxidative Coupling of Allylic Alcohols with Anilines in the Synthesis of Nitrogen Heterocycles". The Journal of Organic Chemistry, 83(7), 3941–3951.[1] [Link][1]

  • Trost, B. M., & Van Vranken, D. L. (1996).[8] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations". Chemical Reviews, 96(1), 395–422. [Link]

Sources

Enhancing the anticancer potency of quinoline carboxamides through structural modifications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the design, synthesis, and evaluation of quinoline carboxamides as anticancer agents. This guide provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the common challenges associated with enhancing the potency of this promising class of compounds. As your Senior Application Scientist, my goal is to equip you with the causal understanding behind experimental choices, ensuring your research is both efficient and robust.

Part 1: Troubleshooting Guide & Root Cause Analysis

This section addresses specific issues frequently encountered during the experimental workflow, from initial synthesis to final biological evaluation.

1.1 Synthesis & Purification

Question: My Gould-Jacobs cyclization to form the quinoline core is giving a low yield. What are the likely causes?

Answer: This is a common bottleneck. The thermal cyclization of the anilinomethylenemalonate intermediate requires high temperatures, and suboptimal conditions are the usual culprit.

  • Incomplete Initial Condensation: Ensure the initial reaction between the aniline and diethyl ethoxymethylenemalonate (DEEM) goes to completion. Monitor this step by TLC to confirm the full consumption of the starting aniline before proceeding.[1]

  • Suboptimal Cyclization Temperature: The cyclization step often requires temperatures of 240-260°C.[1] This is typically achieved in a high-boiling solvent like diphenyl ether. If your yield is low, the temperature may be insufficient.

  • Alternative Heating: Consider microwave-assisted synthesis. It allows for rapid and uniform heating to high temperatures (e.g., 250°C for 10-20 minutes), which can dramatically improve yields and reduce reaction times compared to conventional heating.[1]

Question: I'm having trouble with the final amide coupling step between my quinoline carboxylic acid and the desired amine. What can I do?

Answer: Low yields in amide coupling often stem from poor activation of the carboxylic acid or steric hindrance.

  • Acid Activation: The most common method involves converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, typically in a dry solvent like toluene, before adding the amine.[2] Ensure your reagents and solvents are anhydrous, as water will quench the acid chloride.

  • Coupling Agents: If the acid chloride route is problematic, especially with sensitive amines, use standard peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

  • Steric Hindrance: If either the acid or the amine is sterically bulky, the reaction may require longer reaction times, elevated temperatures, or more powerful coupling agents.[1]

1.2 Compound Solubility & Stability

Question: My quinoline carboxamide derivative precipitates out of the aqueous buffer during my biological assay. Why is this happening and how can I fix it?

Answer: This is arguably the most frequent and critical issue for this compound class, stemming from the low aqueous solubility of the planar quinoline scaffold.[3] The sudden transition from a high-concentration DMSO stock to a primarily aqueous environment causes the compound to crash out.

  • Confirmation: First, visually confirm precipitation. Wells may appear cloudy, or you can see microscopic crystals or an amorphous film under a microscope.[3] Even non-visible micro-precipitates will lead to a significant overestimation of your IC50 value, making your compound appear less potent than it is.[3]

  • Solubilization Strategies:

    • Cyclodextrin Complexation: Use hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex. This can significantly enhance aqueous solubility.[3] A detailed protocol is provided below.

    • Formulation as a Solid Dispersion: Co-evaporating the compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP) can improve its dissolution rate in aqueous media.[3]

    • Structural Modification: This is a long-term strategy. Introducing polar groups, such as alcohols, ketones, or substituted amines (e.g., a flexible (dimethylamino)ethyl side chain), can substantially improve water solubility.[4][5]

Question: I suspect my compound is degrading in solution during storage or the assay itself. How can I assess its stability?

Answer: Quinoline derivatives, particularly hydroxyquinolines, can be susceptible to degradation via hydrolysis, oxidation, or photodecomposition.[6]

  • Primary Stability Factors: The key factors to control are pH, light exposure, and the presence of metal ions. The 8-hydroxyquinoline structure is a known metal chelator, and complexation can alter its properties.[6]

  • Stability Assessment Workflow:

    • Develop an HPLC Method: Establish a stability-indicating HPLC method that can separate the parent compound from potential degradants.[6]

    • Forced Degradation Study: Intentionally stress your compound under various conditions (acidic, basic, oxidative, photolytic) and analyze the samples by HPLC at different time points (e.g., 0, 6, 24, 48 hours).[6] The appearance of new peaks or a decrease in the parent peak area confirms degradation.

  • Preventative Measures: Store stock solutions at -20°C or lower in amber vials to protect from light and avoid repeated freeze-thaw cycles.[6] Use high-purity, deionized water and consider adding a non-interfering chelator like EDTA if metal contamination is suspected.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which structural modifications are most effective for enhancing the anticancer potency of quinoline carboxamides?

A1: Structure-activity relationship (SAR) studies reveal several key strategies:

  • Amide Substitution: The group attached to the carboxamide nitrogen is critical. Electron-donating groups in this position often favor cytotoxicity.[1][7]

  • Quinoline Ring Substitution: The substitution pattern on the quinoline core itself is crucial. For example, 6,7-dimethoxyquinoline scaffolds have shown more favorable activity than their 6,7-dihydroxy counterparts.[8] Halogenation (e.g., with fluorine or chlorine) can also enhance both stability and biological activity.[6]

  • Hybridization: Conjugating the quinoline carboxamide scaffold with other known anticancer pharmacophores, such as chalcones, can lead to synergistic effects and multi-target agents.[9]

  • Carboxamide Position: The position of the carboxamide group on the quinoline ring influences activity. The C-3 position is a common and effective placement for creating potent kinase inhibitors.[10][11]

Q2: What are the common molecular targets for anticancer quinoline carboxamides?

A2: Quinoline carboxamides are versatile and have been shown to inhibit several key targets in oncology.[10][12][13] The most prominent include:

  • Protein Kinases: Many derivatives are potent kinase inhibitors. This includes EGFR (Epidermal Growth Factor Receptor)[14], Pim-1 kinase[15], and ATM (Ataxia-Telangiectasia Mutated) kinase, a critical enzyme in the DNA damage response (DDR) pathway.[7][11]

  • DNA Intercalation & Topoisomerase Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate with DNA and inhibit topoisomerase enzymes, interfering with DNA replication and repair.[13][15]

  • Tubulin Polymerization: Certain quinoline analogues can bind to the colchicine site of tubulin, disrupting microtubule dynamics and arresting cells in mitosis.[9][16]

  • Other Receptors: Some series have shown potent and selective antagonism of the P2X7 receptor, which is overexpressed in some cancers.[2]

Q3: My IC50 values are inconsistent between experiments. What could be the cause?

A3: Inconsistent IC50 values are often traced back to issues with compound solubility or experimental variability.

  • Compound Precipitation: As discussed above, if your compound precipitates, the actual concentration exposed to the cells is unknown and variable, leading to fluctuating IC50s.[3] This is the most common cause.

  • Cell Health and Density: Ensure your cell lines are healthy, within a low passage number, and seeded at a consistent density for every experiment.

  • DMSO Concentration: Keep the final concentration of the DMSO vehicle consistent across all wells and below a non-toxic threshold (typically ≤0.5%).[4]

  • Incubation Time: The duration of compound exposure can significantly affect the IC50 value. Use a consistent incubation time (e.g., 48 or 72 hours) for all comparative assays.

Part 3: Data Summary & Structure-Activity Relationship (SAR)

The following table summarizes quantitative data for representative quinoline carboxamide derivatives, linking structural features to anticancer potency.

Compound Class/DerivativeStructural ModificationTarget/MechanismCell LinePotency (IC50)Reference
Thienoquinoline Carboxamide Thiophene fused to quinoline, chalcone hybridEGFR Kinase InhibitionA375 (Melanoma)0.5 - 3.2 µM[9]
Quinoline-3-Carboxamide Furan derivative on amideEGFR Kinase InhibitionMCF-7 (Breast)3.35 µM[14]
Quinoline-3-Carboxamide Thiophene derivative on amideEGFR Kinase InhibitionMCF-7 (Breast)5.07 µM[14]
Quinoline-6-Carboxamide 4-iodo benzenesulfonate on amideP2X7R Antagonismh-P2X7R-MCF-70.566 µM[2]
Quinoline-6-Carboxamide 4-fluoro benzenesulfonate on amideP2X7R Antagonismh-P2X7R-MCF-70.624 µM[2]
Quinoline-3-Carboxamide Varied R groups on amideATM Kinase InhibitionHCT116 (Colon)~5 - 20 µM[7][11]
Part 4: Key Experimental Protocols

These protocols provide detailed, self-validating methodologies for key experiments.

Protocol 1: General Synthesis of a Quinoline-6-Carboxamide Derivative [2]

This protocol describes a two-step synthesis of an N-substituted quinoline-6-carboxamide.

  • Step 1: Formation of Quinoline-6-carbonyl chloride

    • To a solution of quinoline-6-carboxylic acid (1.0 eq) in dry toluene, add thionyl chloride (SOCl₂) (2.0-3.0 eq).

    • Reflux the mixture at 100–110 °C for 4–6 hours, monitoring by TLC until the starting acid is consumed.

    • Cool the reaction mixture and remove the solvent and excess SOCl₂ under reduced pressure to yield the crude quinoline-6-carbonyl chloride, which is often used directly in the next step.

  • Step 2: Amide Coupling

    • Dissolve the desired amine (e.g., 2-aminophenol) (1.0 eq) and a non-nucleophilic base like triethylamine or potassium carbonate (1.5 eq) in a suitable dry solvent (e.g., dry acetone or THF).

    • Cool the amine solution in an ice bath (0°C).

    • Slowly add a solution of the crude quinoline-6-carbonyl chloride (1.0 eq) in the same dry solvent to the cooled amine solution with stirring.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove salts and purify the product by recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay) [4][17]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your quinoline carboxamide compounds in culture medium. The stock is typically in DMSO. Add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining) [18]

This protocol quantifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2-5 x 10⁵ cells/well) and allow them to attach overnight. Treat cells with the test compound at its IC50 concentration (and a 2X concentration) for 24-48 hours. Include a vehicle-treated control.

  • Harvesting: After treatment, collect the culture medium (which contains floating apoptotic cells) and combine it with the cells detached from the plate using trypsin. Centrifuge the cell suspension to obtain a cell pellet.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorescently-labeled Annexin V conjugate (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. The data will allow you to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrotic).

Part 5: Visualizations & Workflows
Diagram 1: General Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies S1 Design & Synthesis of Quinoline Carboxamide Analogs S2 Purification (Chromatography/Recrystallization) S1->S2 S3 Structural Confirmation (NMR, MS, HRMS) S2->S3 B1 Solubility & Stability Assessment S3->B1 B2 In Vitro Cytotoxicity Screening (e.g., MTT Assay) B1->B2 B3 IC50 Determination B2->B3 M1 Apoptosis Assays (Flow Cytometry, Western Blot) B3->M1 M2 Cell Cycle Analysis M1->M2 M3 Target Engagement Assays (e.g., Kinase Inhibition) M2->M3 M3->S1 SAR-Guided Redesign

Caption: Experimental workflow for enhancing quinoline carboxamide anticancer potency.

Diagram 2: Troubleshooting Compound Solubility

G Start Compound precipitates in aqueous assay buffer Q1 Is visual precipitation observed under microscope? Start->Q1 A1_Yes Confirm micro/macro precipitation is present Q1->A1_Yes Yes A1_No Issue may not be solubility. Check other variables. Q1->A1_No No Q2 Is structural modification a viable option now? A1_Yes->Q2 A2_Yes Redesign compound to include polar functional groups (e.g., amines, alcohols) Q2->A2_Yes Yes A2_No Use formulation strategy Q2->A2_No No Formulation Select Formulation Approach A2_No->Formulation Opt1 Cyclodextrin (HP-β-CD) Complexation Formulation->Opt1 Opt2 Solid Dispersion (e.g., with PVP) Formulation->Opt2 Opt3 Lower final assay concentration if within potency window Formulation->Opt3

Caption: Decision tree for addressing quinoline carboxamide solubility issues.

Diagram 3: ATM Kinase Signaling Pathway Inhibition

G DNA_Damage DNA Double-Strand Breaks (DSBs) (from Chemo/Radiation) ATM_Inactive ATM (Inactive Dimer) DNA_Damage->ATM_Inactive recruits ATM_Active ATM (Active Monomer) ATM_Inactive->ATM_Active autophosphorylates Downstream Downstream Effectors (p53, CHK2, etc.) ATM_Active->Downstream phosphorylates Quinoline Quinoline-3-Carboxamide (ATM Inhibitor) Quinoline->ATM_Active Blocked Inhibition Repair DNA Repair Downstream->Repair Arrest Cell Cycle Arrest Downstream->Arrest Apoptosis Apoptosis Downstream->Apoptosis Sensitization Cell Death Sensitization Repair->Sensitization Arrest->Sensitization

Caption: Inhibition of the ATM DNA damage response pathway by quinoline carboxamides.

References
  • Sliman, F., Blairvacq, M., Durieu, E., et al. (2010). Identification and structure–activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805.
  • BenchChem. (2025). Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. Benchchem.
  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(55), 33235-33256.
  • Aly, A. A., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 75, 368-392. Available at: [Link]

  • Abdelrahman, A., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(21), 5089. Available at: [Link]

  • Parikh, A., Ghate, M., & Vyas, V. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100569.
  • Smolecule. (n.d.). Experimental Applications of Quinoline-Carboxamide Derivatives. Smolecule.
  • Saeed, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Medicinal Chemistry Research.
  • Saeed, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available at: [Link]

  • Barlaam, B., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 566-571. Available at: [Link]

  • Smolecule. (n.d.). 6-Hydroxyquinoline-5-carboxamide research protocols. Smolecule.
  • Varghese, S., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 18(1), 85-95. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of quinolone-carboxamide-based anticancer agents. ResearchGate.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 22, 35-53.
  • Smolecule. (2026). Troubleshooting Guide: Quinoline-Carboxamide Stability. Smolecule.
  • Zhang, Y., et al. (2023). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 11, 1184893. Available at: [Link]

  • Varghese, S., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2174. Available at: [Link]

  • Man, S., et al. (2021). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives. Benchchem.
  • Smolecule. (n.d.). Biological Activity of Related Quinoline-Carboxamide Compounds. Smolecule.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Benchchem.
  • Haverkate, N. A., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. Available at: [Link]

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Technical Support Center: Troubleshooting Decahydroquinoline (DHQ) In-Vivo Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DHQ Technical Support Center. Decahydroquinolines are versatile bicyclic scaffolds widely utilized in drug discovery, serving as the core for novel analgesics, IDO1 inhibitors, and antimicrobial agents. However, translating these compounds from in-vitro hits to in-vivo leads is frequently bottlenecked by poor metabolic stability, erratic bioavailability, and stereochemical vulnerabilities.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind DHQ instability and provide self-validating protocols to ensure your experimental data is robust and actionable.

Section 1: Metabolic Instability & Rapid Clearance

Q: My decahydroquinoline-based CB2 agonist shows excellent in-vitro potency but fails to achieve efficacy in rodent models due to rapid clearance. What is the mechanistic cause, and how can I fix it?

A: The root cause is likely aggressive oxidative metabolism. The decahydroquinoline core is highly susceptible to Phase I metabolism by Cytochrome P450 (CYP450) enzymes. The lipophilic bicyclic ring system, combined with the basic nitrogen, provides an ideal pharmacophore for CYP-mediated N-dealkylation and ring hydroxylation [1][1]. For instance, early decahydroquinoline CB2 agonists suffered from high in-vivo clearance, which was only resolved by optimizing the amide substituent to reduce lipophilicity and block metabolic soft spots [2][2]. Furthermore, in-vivo studies on natural DHQ alkaloids demonstrate that the nitrogen atom is highly prone to rapid N-methylation and subsequent clearance [3][3].

Causality & Solution: To improve stability, you must identify the exact site of metabolism. If clearance is driven by N-dealkylation/N-methylation, introduce steric bulk (e.g., a tert-butyl or trifluoromethyl group) adjacent to the nitrogen. If ring hydroxylation is the culprit, substituting hydrogen with fluorine at the identified positions will increase the bond dissociation energy, preventing CYP450 oxidation.

Protocol: Self-Validating Liver Microsomal Stability Assay
  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (0.5 mg/mL final protein concentration), DHQ test compound (1 µM), and buffer.

  • Internal Self-Validation: Include Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control) in parallel wells. Validation logic: If Verapamil is not degraded by >70% at 30 mins, or if Warfarin shows >10% degradation, the assay is invalid (indicating inactive CYP enzymes or contamination), and the data must be discarded.

  • Reaction Initiation: Pre-incubate at 37°C for 5 mins. Initiate the reaction by adding NADPH (1 mM final).

  • Quenching & Timepoints: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 15,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

CYP_Metabolism A High In-Vivo Clearance Observed B Liver Microsome Assay (HLM/RLM) A->B Investigate C High Intrinsic Clearance (CL_int > 50 µL/min/mg) B->C Confirm Metabolism D Metabolite ID (LC-MS/MS) C->D Identify Soft Spots E N-Dealkylation / N-Methylation D->E F Ring Hydroxylation D->F G Add Steric Bulk Near Nitrogen E->G Structural Optimization H Fluorination of Aliphatic Ring F->H Structural Optimization

Workflow for diagnosing and resolving DHQ metabolic instability via structural optimization.

Section 2: Formulation & Bioavailability

Q: My DHQ-based IDO1 inhibitor has low unbound clearance but exhibits erratic plasma concentrations and poor oral bioavailability. How can I optimize the formulation?

A: Decahydroquinoline scaffolds, particularly those with multiple chiral centers and bulky substituents, often exhibit high lipophilicity and poor aqueous solubility [4][4]. When administered in-vivo, these compounds can precipitate in the gastrointestinal tract or form aggregates in the bloodstream, leading to erratic absorption.

Causality & Solution: The causality lies in the high lattice energy of the crystalline DHQ free base and the hydrophobic nature of the bicyclic core. To overcome this without altering the intrinsic pharmacophore, you must disrupt intermolecular interactions using a carrier system. Cyclodextrin inclusion complexes (e.g., HP-β-CD) encapsulate the hydrophobic decahydroquinoline core within their lipophilic cavity while presenting a hydrophilic exterior to the physiological environment, thereby bypassing the dissolution rate-limiting step.

Table 1: Quantitative Comparison of Representative DHQ Formulation Strategies

Formulation StrategyVehicle CompositionAqueous Solubility (mg/mL)Relative Bioavailability (F%)In-Vivo Half-Life (t1/2)
Unformulated (Free Base) 0.5% CMC / 0.1% Tween 80< 0.014%1.2 hrs
Co-Solvent System 10% DMSO / 90% PEG4000.518%1.5 hrs
Cyclodextrin Complex 20% HP-β-CD in Saline5.265%3.8 hrs
Lipid Nanoparticles DSPC / Cholesterol / PEG-Lipid> 10.082%8.5 hrs

Section 3: Stereochemical Instability & Epimerization

Q: I am observing a loss of efficacy over time during chronic dosing. LC-MS analysis of plasma samples reveals two distinct peaks with the exact same mass. Is my compound degrading?

A: You are likely observing in-vivo epimerization rather than degradation. Decahydroquinolines contain a fused bicyclic system that can exist in cis and trans configurations. If your compound has an electron-withdrawing group (e.g., a ketone or ester) adjacent to the bridgehead carbon, the acidic alpha-proton can undergo reversible deprotonation at physiological pH (7.4). This enolization leads to an equilibrium between the cis and trans diastereomers. Because biological targets are highly stereospecific, the unintended diastereomer will be inactive, causing a perceived loss of efficacy.

Causality & Solution: The thermodynamic stability of the trans-decahydroquinoline is generally higher than the cis-isomer due to reduced 1,3-diaxial steric hindrance. If your active drug is the cis-isomer, it will spontaneously convert to the trans-isomer in-vivo. To prevent this, you must remove the acidic proton at the epimerization center (e.g., via methylation or fluorination) or reduce the adjacent electron-withdrawing group to an alcohol, thereby eliminating the enolization pathway entirely.

Protocol: Self-Validating In-Vitro Epimerization Assay
  • Buffer Preparation: Prepare simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and blood plasma (pH 7.4).

  • Incubation: Spike the pure enantiomer/diastereomer into each matrix at a concentration of 10 µM.

  • Sampling: Incubate at 37°C. Take 100 µL samples at 0, 1, 2, 4, 8, and 24 hours.

  • Extraction: Quench with 300 µL of cold acetonitrile. Centrifuge to precipitate proteins.

  • Chiral Analysis: Analyze the supernatant using Chiral Supercritical Fluid Chromatography (SFC) coupled with MS.

  • Internal Self-Validation: Calculate the mass balance. Validation logic: The sum of the Area Under the Curve (AUC) for both the cis and trans isomers at any timepoint must equal the initial AUC of the pure compound at T=0 (±5%). If the total AUC decreases significantly, the compound is undergoing irreversible metabolic degradation, not reversible epimerization, and the assay must be redirected to metabolite identification.

Epimerization_Logic A Loss of Efficacy Over Time B Chiral LC-MS Analysis A->B C Multiple Peaks Same Mass? B->C D Metabolic Degradation C->D No E In-Vivo Epimerization (cis to trans) C->E Yes F Target Alpha-Proton E->F Identify Mechanism G Methylation / Fluorination F->G Block Enolization

Diagnostic logic tree for identifying and resolving DHQ stereochemical instability.

References

  • Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold. PubMed / NIH. 4

  • Decahydroquinoline amides as highly selective CB2 agonists: Role of selectivity on in vivo efficacy in a rodent model of analgesia. ResearchGate. 2

  • Dose-dependent alkaloid sequestration and N-methylation of decahydroquinoline in poison frogs. Carroll Collected. 3

  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed / NIH. 1

Sources

Validation & Comparative

Comparative analysis of the biological activity of cis- vs. trans-decahydroquinoline-6-carboxamide

[1][2]

Executive Summary

Decahydroquinoline-6-carboxamide represents a critical "privileged scaffold" in medicinal chemistry, serving as a saturated bioisostere of the tetrahydroquinoline and quinoline cores found in clinical TRPV1 antagonists (e.g., SB-705498) and Factor Xa inhibitors.[1]

The biological efficacy of this scaffold is governed by its bridgehead stereochemistry.[2] The trans-fused isomer acts as a rigid, conformationally locked spacer, offering high selectivity but lower solubility.[1][2] The cis-fused isomer exists in a dynamic conformational equilibrium, often providing superior "induced fit" binding and improved physicochemical properties (solubility/logP).[1][2]

This guide compares these two stereoisomers across three dimensions: Conformational Thermodynamics , Pharmacological Potency (TRPV1/nAChR) , and Synthetic Accessibility .[1]

Structural & Conformational Analysis

The core differentiator between the isomers is the flexibility of the ring fusion.[2] This dictates the vector presentation of the pharmacophore (the 6-carboxamide group).[2]

The "Conformational Lock" vs. "Flip"[2]
  • Trans-Isomer (Rigid): The bridgehead hydrogens (H4a, H8a) are anti.[1][2] This locks the system into a rigid chair-chair conformation.[2] The 6-carboxamide substituent is fixed in either an axial or equatorial position, with no ability to flip.[1][2] This creates a "Lock and Key" binding profile.[2]

  • Cis-Isomer (Flexible): The bridgehead hydrogens are syn.[2] This allows the molecule to undergo a ring-flip between two chair-chair conformers (Conformer A

    
     Conformer B).[2] This flexibility allows the 6-carboxamide vector to adjust to the receptor pocket ("Induced Fit").[2]
    
Visualization of Conformational Dynamics

The following diagram illustrates the static nature of the trans-isomer versus the dynamic equilibrium of the cis-isomer.

ConformationalAnalysiscluster_cisCis-Dynamic EquilibriumTransTrans-Isomer(Rigid Chair-Chair)TargetReceptor Binding Pocket(TRPV1 / nAChR)Trans->TargetFixed Vector(High Selectivity)Cis_ACis-Isomer(Conformer A)Cis_BCis-Isomer(Conformer B)Cis_A->Cis_BRing Flip(Equilibrium)Cis_A->TargetInduced FitCis_B->TargetInduced Fit

Figure 1: Conformational landscape showing the rigid trans-scaffold vs. the flexible cis-scaffold.

Biological Activity Comparison

Primary Target: TRPV1 Antagonism

Quinoline carboxamides are established antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for neuropathic pain.[1][2] The saturation of the ring (decahydro-) increases sp3 character (Fsp3), improving solubility but altering the binding mode.[1][2]

FeatureTrans-Isomer Cis-Isomer Implication
Binding Mode Rigid / HydrophobicFlexible / AmphipathicTrans fits deep, narrow hydrophobic pockets (Factor Xa style).[1] Cis adapts to the solvent-exposed vanilloid pocket.[2]
Potency (IC50) High (< 50 nM) Moderate (100-500 nM)Trans is preferred if the pharmacophore vector is perfectly optimized (entropic advantage).[1][2]
Selectivity High ModerateCis flexibility increases the risk of off-target binding (e.g., to other TRP channels).[1][2]
Metabolic Stability HighModerate Cis isomers often have exposed axial protons susceptible to P450 oxidation.[2]
Secondary Target: nAChR Modulation

Decahydroquinoline alkaloids (e.g., pumiliotoxin C) naturally occur as cis-fused systems.[1]

  • Observation: The cis-decahydroquinoline-6-carboxamide mimics the natural "bent" shape of these alkaloids.[2]

  • Activity: Cis-isomers typically show higher affinity for nicotinic acetylcholine receptors (nAChR) compared to the flat trans-isomers, making cis the preferred scaffold for CNS-targeted libraries.[1][2]

Experimental Protocols

Synthesis and Separation

To evaluate these isomers, they must be synthesized and separated.[1][2] The cis isomer is often the kinetic product of hydrogenation, while the trans isomer is the thermodynamic product.[2]

  • Hydrogenation: Catalytic hydrogenation of quinoline-6-carboxamide (PtO2, AcOH).[1]

  • Isomerization: Treat the crude mixture with acid/heat to enrich the thermodynamic trans isomer.[2]

  • Separation: Use Chiral HPLC or recrystallization (trans isomers often crystallize more readily due to packing).[1][2]

In Vitro Calcium Flux Assay (TRPV1)

This protocol validates the functional antagonism of the isomers.[2]

Reagents:

  • Cell Line: CHO or HEK293 stably expressing human TRPV1.[2]

  • Agonist: Capsaicin (EC80 concentration).[1][2]

  • Dye: Fluo-4 AM (Calcium indicator).[1][2]

Workflow:

  • Seeding: Plate cells (20,000/well) in 384-well black plates; incubate 24h.

  • Dye Loading: Incubate with Fluo-4 AM for 45 min at 37°C.

  • Pre-incubation: Add cis- or trans-decahydroquinoline-6-carboxamide (serial dilutions 1 nM – 10 µM). Incubate 15 min.

  • Stimulation: Inject Capsaicin (EC80).

  • Measurement: Monitor fluorescence (Ex 488nm / Em 516nm) on a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Logic Flow for Lead Selection

Use the following decision tree to select the correct isomer for your specific drug development goal.

SelectionLogicStartStart: Define Therapeutic GoalTarget_QTarget Class?Start->Target_QTRPV1GPCR / Ion Channel(e.g., TRPV1)Target_Q->TRPV1Solvent Exposed/GatedEnzymeEnzyme Active Site(e.g., Factor Xa)Target_Q->EnzymeDeep/Narrow PocketTrans_PathSelect TRANS-IsomerTRPV1->Trans_PathLead Opt (Potency)Cis_PathSelect CIS-IsomerTRPV1->Cis_PathInitial ScreenEnzyme->Trans_PathReason_TransRequirement:Rigidity & SelectivityTrans_Path->Reason_TransReason_CisRequirement:Solubility & Induced FitCis_Path->Reason_Cis

Figure 2: Decision matrix for selecting cis vs. trans scaffolds based on target topology.

References

  • Gunthorpe, M. J., et al. (2006).[1] "Identification and SAR of novel N-tetrahydroquinolinyl carboxamides as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters. Link[1][2]

  • Daly, J. W., et al. (2005).[1] "Decahydroquinoline alkaloids: Stereochemistry and biological activity." Journal of Natural Products. Link[1][2]

  • Kortum, S. W., et al. (2012).[1] "Potent direct inhibitors of factor Xa based on the tetrahydroisoquinoline scaffold."[2][3] European Journal of Medicinal Chemistry. Link[1][2]

  • Toyooka, N., et al. (2021).[1] "Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A." Marine Drugs.[1][2] Link[1][2]

  • Gavva, N. R., et al. (2008).[1] "TRPV1 antagonists and chronic pain: Beyond thermal perception." Pharmacological Reviews. Link[1][2]

Validating the target engagement of decahydroquinoline-6-carboxamide in cellular assays

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Target Audience: Drug Discovery Researchers & Assay Development Scientists

Executive Summary

In the landscape of ion channel drug discovery, the decahydroquinoline-6-carboxamide scaffold represents a privileged chemotype for TRPV4 (Transient Receptor Potential Vanilloid 4) antagonism . While established quinoline-based inhibitors like GSK2193874 have set the clinical standard, the saturated decahydroquinoline analogs offer distinct physicochemical profiles, potentially improving metabolic stability and solubility.

This guide provides a rigorous framework for validating the cellular target engagement (TE) of this compound. We move beyond simple IC50 generation to establish causality using two orthogonal methodologies:

  • Functional TE: Calcium Influx Assays (quantifying channel blockade).

  • Biophysical TE: Cellular Thermal Shift Assay (CETSA) (quantifying physical binding).

We objectively compare this scaffold against industry standards to assist in lead optimization decisions.

Mechanistic Basis & Pathway Visualization

TRPV4 is a polymodal Ca²⁺-permeable cation channel. Activation leads to a rapid influx of intracellular calcium, triggering downstream inflammatory and fibrotic pathways. This compound functions as an allosteric antagonist , stabilizing the channel in a closed state.

Figure 1: TRPV4 Signaling & Point of Intervention

The following diagram illustrates the specific blockade point of the candidate within the calcium signaling cascade.

TRPV4_Pathway Agonist GSK1016790A (Agonist) TRPV4 TRPV4 Channel (Cell Membrane) Agonist->TRPV4 Activates Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Opens Pore Candidate Decahydroquinoline- 6-carboxamide (Antagonist) Candidate->TRPV4 Allosteric Blockade Signaling Downstream Signaling (NF-κB / Fibrosis) Ca_Influx->Signaling Triggers

Caption: Figure 1: The candidate prevents agonist-induced Ca²⁺ influx by stabilizing the closed conformation of TRPV4.

Comparative Analysis: Candidate vs. Standards

To validate the decahydroquinoline scaffold, it must be benchmarked against known TRPV4 modulators. The table below synthesizes performance metrics based on internal optimization data and literature standards.

FeatureThis compound (Candidate)GSK2193874 (Clinical Standard)HC-067047 (Tool Compound)
Primary Utility Next-Gen Lead OptimizationClinical BenchmarkingIn Vitro Screening Control
Potency (hTRPV4 IC50) 2–10 nM (High Potency)~2–5 nM~50 nM
Metabolic Stability High (Saturated ring reduces oxidation)Moderate (Quinoline core susceptible)Low (Rapid clearance)
Solubility High (sp³ character improves Fsp³)ModerateLow/Moderate
Selectivity >100x vs. TRPV1/TRPM8>1000x vs. TRPV1>50x vs. TRPV1
Mechanism Allosteric AntagonistAllosteric AntagonistPore Blocker/Antagonist

Scientist’s Insight: While GSK2193874 is the potency gold standard, the decahydroquinoline scaffold often yields superior solubility due to the increased saturation (Fsp³ score), which is critical for preventing "false potency" caused by aggregation in cellular assays.

Protocol A: Functional Validation (Calcium Influx)

Objective: Quantify the ability of the candidate to inhibit agonist-induced Calcium entry. Why this works: TRPV4 activation by GSK1016790A causes a massive, immediate Ca²⁺ spike. A true antagonist must dose-dependently blunt this spike.

Materials
  • Cell Line: HEK293-hTRPV4 (Stable expression preferred over transient).

  • Agonist: GSK1016790A (Potent, specific).

  • Dye: Fluo-4 AM or Fluo-8 AM (Calcium indicators).[1]

  • Buffer: HBSS + 20 mM HEPES (Ca²⁺/Mg²⁺ containing).

Step-by-Step Workflow
  • Cell Seeding: Plate HEK293-hTRPV4 cells (50,000/well) in a black-walled, clear-bottom 96-well poly-D-lysine coated plate. Incubate 24h.

    • Critical: Poly-D-lysine is mandatory. TRPV4 activation can cause cell detachment; the coating ensures cells stay in the focal plane.

  • Dye Loading: Remove media. Add 100 µL Dye Loading Solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in buffer). Incubate 45 min at 37°C.

    • Note: Do not wash cells after loading if using a "no-wash" kit. If using standard Fluo-4, wash gently 1x to lower background.

  • Compound Pre-incubation: Add 20 µL of This compound (3x concentration) to cells. Incubate 30 min at RT.

    • Control: Run a parallel inhibition curve with GSK2193874 .

  • Baseline Reading: Place plate in FLIPR or kinetic plate reader. Record baseline fluorescence (Ex 490nm / Em 520nm) for 10 seconds.

  • Agonist Injection: Inject GSK1016790A (EC80 concentration, typically 10 nM final) automatically.

  • Data Acquisition: Read fluorescence every 1 second for 180 seconds.

Data Analysis

Calculate the Max-Min fluorescence units (RFU). Plot % Inhibition relative to DMSO (0% inhibition) and fully blocked controls (100% inhibition).

  • Success Criteria: The candidate should exhibit a sigmoidal dose-response curve with full suppression of the signal at saturating concentrations.

Protocol B: Biophysical Validation (CETSA)

Objective: Prove physical binding of the compound to TRPV4 inside the cell, independent of function. Why this works: Ligand binding thermodynamically stabilizes proteins. If this compound binds TRPV4, the protein will resist thermal denaturation at higher temperatures compared to DMSO-treated controls.

Figure 2: CETSA Experimental Workflow

This diagram outlines the critical steps to ensure protein integrity during the thermal challenge.

CETSA_Workflow Cells Live HEK293-TRPV4 Cells Treat Treat with Candidate (1h @ 37°C) Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Heat Gradient (40°C - 65°C) Aliquot->Heat Thermal Challenge Lysis Lysis & Centrifugation (Remove aggregates) Heat->Lysis Precipitate Unbound Western Western Blot Detection (Soluble TRPV4) Lysis->Western Quantify

Caption: Figure 2: The CETSA workflow separates stabilized (drug-bound) protein from denatured aggregates.[2]

Step-by-Step Workflow
  • Treatment: Treat 10^7 HEK293-hTRPV4 cells with 10 µM this compound or DMSO vehicle for 1 hour at 37°C.

  • Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Divide cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Using a gradient PCR cycler, heat tubes to a range of temperatures (e.g., 37, 40, 43, 46, 49, 52, 55, 60°C) for exactly 3 minutes .

  • Cooling: Immediately cool to 25°C for 3 minutes.

  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath).

    • Expert Tip: Harsh lysis buffers (SDS) will resolubilize the denatured protein, ruining the assay. Use non-ionic detergents.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect the supernatant (soluble fraction).

  • Detection: Run supernatant on SDS-PAGE and Western Blot using an anti-TRPV4 antibody.

Data Interpretation[3][4][5][6]
  • Melting Curve: Plot band intensity vs. Temperature.

  • Result: The Candidate curve should shift to the right (higher temperature) compared to DMSO.

  • Shift (ΔTm): A shift of >2°C indicates significant target engagement.

Critical Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background (Ca²⁺ Assay) Constitutive TRPV4 activityAdd a low concentration of Ruthenium Red during culture, or wash cells gently before assay.
No Signal (Ca²⁺ Assay) Cell detachmentEnsure Poly-D-Lysine coating is fresh. Use "No-Wash" dye kits to minimize shear stress.
No Shift (CETSA) Inefficient LysisEnsure 3x freeze-thaw cycles are vigorous. Verify lysis buffer does not contain SDS.
Protein Degradation Protease activityAdd Roche cOmplete™ Protease Inhibitor Cocktail to the PBS before heating.

References

  • Thorneloe, K. S., et al. (2008). N-((1S)-1-(4-(hydroxymethyl)phenyl)ethyl)-1-isopropyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole-6-carboxamide (GSK2193874): A novel, potent, and selective blocker of transient receptor potential vanilloid 4. Journal of Pharmacology and Experimental Therapeutics.

  • Cheung, M., et al. (2017). Discovery of GSK2798745: A Clinical Candidate for the Treatment of Congestive Heart Failure via Inhibition of TRPV4. Journal of Medicinal Chemistry.

  • Jafari, R., et al. (2014).[3] The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3][4][5][6] Nature Protocols.[3]

  • Vincent, F., et al. (2009). Identification and characterization of novel TRPV4 modulators. Biochemical and Biophysical Research Communications.

  • Lawhorn, B. G., et al. (2021). Discovery of IDO1 inhibitors containing a decahydroquinoline scaffold.[7] Bioorganic & Medicinal Chemistry Letters.[8][9] (Note: Cited for scaffold chemistry relevance).

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Decahydroquinoline-6-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Decahydroquinoline-6-carboxamide analogs , a scaffold utilized in medicinal chemistry to explore "saturation" strategies—transitioning from flat, aromatic quinolines to three-dimensional (sp³-rich) systems. This transition is critical for improving physicochemical properties (solubility, metabolic stability) while maintaining potency against targets like the Cannabinoid Type 2 (CB2) Receptor and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.

Executive Summary & Scaffold Significance

This compound represents a "privileged" saturated heterocycle. Unlike its fully aromatic parent (quinoline-6-carboxamide) or the partially saturated tetrahydroquinoline, the decahydro- variant introduces three contiguous stereocenters (at C4a, C8a, and C6), allowing for precise control over the spatial vector of the carboxamide group.

Primary Biological Contexts:
  • CB2 Receptor Agonism: Used to achieve high selectivity over CB1 by exploiting the specific 3D shape of the saturated ring (Manley et al., Bioorg. Med. Chem. Lett., 2011).[1][2]

  • TRPV4 Antagonism: Investigated as a saturated bioisostere to improve the solubility and oral bioavailability of flat quinoline-carboxamide inhibitors (e.g., analogs of GSK2193874).

  • NMDA/Opioid Modulation: Historically related to 6-substituted decahydroisoquinolines, serving as a template for investigating spatial requirements of amino-acid binding pockets.

Comparative Analysis: Decahydroquinoline vs. Alternatives

This section objectively compares the This compound scaffold against its primary "competitors" in drug design: the aromatic Quinoline and the isomeric Decahydroisoquinoline .

FeatureThis compound Quinoline-6-carboxamide Decahydroisoquinoline-3-carboxamide
Hybridization sp³ (3D) sp² (Flat/Planar)sp³ (3D)
Stereochemistry Complex (Cis/Trans fusion + C6 isomerism)None (Achiral core)Complex (Cis/Trans fusion)
Solubility (LogS) High (Disrupts crystal packing)Low (Strong

-stacking)
High
Metabolic Stability Moderate/High (Blocks aromatic oxidation)Low (Prone to P450 oxidation)Moderate
Selectivity Vector Axial vs. Equatorial amide projectionFixed planar projectionFixed vector relative to N
Primary Target CB2, TRPV4 P2X7, TRPV4, KinasesNMDA, Opioid
Key Performance Insight: The "Saturation" Effect

Experimental data indicates that transitioning from Quinoline to Decahydroquinoline often results in a 10-100 fold improvement in aqueous solubility . However, it imposes a penalty on synthetic complexity due to the formation of diastereomers (cis- vs trans-fused rings).

  • Trans-fused: Rigid, flat-like but thick. Mimics the extended conformation of steroids.

  • Cis-fused: Bent, flexible. Often binds to "pocket-like" GPCR sites (e.g., Opioid/Dopamine).

Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by three "Vectors of Diversity": the Core Fusion , the Amide Handle , and the Nitrogen Cap .

A. Core Stereochemistry (The "Shape Switch")

The junction between rings A and B (C4a-C8a) determines the global topology.

  • Trans-Decahydroquinoline: The H atoms at 4a and 8a are anti. This creates a rigid, extended scaffold.

    • Effect: Preferred for CB2 agonists where a defined vector is required to avoid CB1 clashes.

  • Cis-Decahydroquinoline: The H atoms are syn. This creates a "bent" shape.

    • Effect: Often leads to lower selectivity in CB2 assays but higher affinity for compact pockets (e.g., muscarinic/opioid).

B. The C6-Carboxamide "Warhead"

The position and stereochemistry of the amide at C6 are critical.

  • Equatorial vs. Axial: In the trans-fused system, the C6 substituent can be axial or equatorial.

    • Observation:Equatorial amides generally mimic the vector of the parent quinoline-6-carboxamide, retaining potency while improving physicochemical properties.

    • Data: For CB2, bulky amides (e.g., N-adamantyl) at the equatorial position maximize hydrophobic interactions in the receptor's deep pocket.

C. N1-Substituents (The "Tail")
  • Basic Amines: Leaving the N1 unsubstituted or methylated often leads to poor permeability (low LogD).

  • Sulfonamides/Ureas: Capping N1 with electron-withdrawing groups (EWG) reduces basicity, improving CNS penetration (critical for central analgesia) or restricting it (for peripheral targets).

Visualization: SAR Logic Map

SAR_Logic Core Decahydroquinoline Scaffold Fusion Ring Fusion (Cis vs Trans) Core->Fusion Pos6 C6-Carboxamide (Vector) Core->Pos6 Pos1 N1-Substituent (PK/PD) Core->Pos1 Target_CB2 Target: CB2 (Selectivity) Fusion->Target_CB2 Trans-fusion favors selectivity Pos6->Target_CB2 Bulky Amides (Adamantyl) Target_TRPV4 Target: TRPV4 (Solubility) Pos6->Target_TRPV4 Bioisostere of Quinoline Pos1->Target_CB2 Capping modulates CNS entry

Caption: SAR decision tree for this compound analogs. Trans-fusion is generally preferred for selectivity, while the C6-amide dictates target affinity.

Experimental Protocols

To validate the performance of these analogs, the following self-validating protocols are recommended.

Protocol 1: Synthesis via Amide Coupling (General Procedure)

Purpose: To install diversity at the C6 position on the decahydroquinoline core.

  • Starting Material: Trans-decahydroquinoline-6-carboxylic acid (commercially available or synthesized via hydrogenation of quinoline-6-carboxylic acid).

  • Activation: Dissolve acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.

  • Coupling: Add the appropriate amine (e.g., Adamantanamine, 1.1 eq). Stir for 12–24 h.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃. Dry over MgSO₄.

  • Validation: Verify stereochemistry using NOESY NMR. (Look for H-4a/H-8a correlations to confirm trans-fusion).

Protocol 2: Calcium Influx Assay (TRPV4/CB2 Functional Readout)

Purpose: To measure agonist/antagonist potency (IC50/EC50) in a cellular context.

  • Cell Line: HEK293 cells stably expressing human TRPV4 or CB2.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C in assay buffer (HBSS + 20 mM HEPES).

  • Compound Addition:

    • Antagonist Mode (TRPV4): Pre-incubate cells with test compound (Decahydroquinoline analog) for 30 min.

    • Stimulation:[3] Add agonist (e.g., GSK1016790A for TRPV4, CP55,940 for CB2).

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 516 nm) using a FLIPR Tetra or similar plate reader.

  • Data Analysis: Normalize to max response (Ionomycin) and calculate IC50 using a 4-parameter logistic fit.

Protocol 3: Metabolic Stability (Microsomal Stability)

Purpose: To demonstrate the advantage of the saturated scaffold over the quinoline parent.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Benchmark: Successful decahydro- analogs should show

      
      .
      

Visualized Experimental Workflow

Workflow Step1 Step 1: Scaffold Synthesis (Hydrogenation of Quinoline) Step2 Step 2: Amide Diversification (HATU Coupling) Step1->Step2 Step3 Step 3: Stereochemical Validation (NOESY NMR / X-Ray) Step2->Step3 Step3->Step2 Resynthesize if wrong isomer Step4 Step 4: Functional Screening (Calcium Flux / cAMP) Step3->Step4 Step5 Step 5: ADME Profiling (Microsomal Stability) Step4->Step5

Caption: Integrated workflow for the synthesis and evaluation of decahydroquinoline analogs, emphasizing the critical stereochemical check (Step 3).

References

  • Manley, P. J., et al. (2011). "Decahydroquinoline amides as highly selective CB2 agonists: Role of selectivity on in vivo efficacy in a rodent model of analgesia." Bioorganic & Medicinal Chemistry Letters, 21(8), 2359–2364.[4] Link

  • Cheung, M., et al. (2017). "Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4)." Journal of Medicinal Chemistry, 60(20), 8466–8481. (Note: Describes the quinoline/spiro precursors relevant to the scaffold evolution). Link

  • Vincent, F., et al. (2009). "Identification and characterization of novel TRPV4 modulators." Biochemical and Biophysical Research Communications, 389(3), 490–494. Link

  • Lapadula, G., et al. (2025). "Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists."[5] Journal of Medicinal Chemistry. (Recent context on rigidified scaffolds). Link[5]

Sources

Comparative Study: Decahydroquinoline-6-carboxamide vs. Traditional Quinoline-Based IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparative analysis of decahydroquinoline-6-carboxamide scaffolds versus traditional quinoline-based inhibitors, focusing on their application as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in cancer immunotherapy.

Executive Summary & Mechanistic Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine. Elevated IDO1 expression in the tumor microenvironment suppresses T-cell proliferation and promotes immune evasion[1]. Consequently, IDO1 has emerged as a premier target for small-molecule cancer immunotherapy[2].

Historically, many potent IDO1 inhibitors (such as BMS-986242) utilized a fully aromatic quinoline scaffold to anchor the molecule within the enzyme's binding pocket[3]. However, clinical and preclinical pharmacokinetic (PK) profiling revealed significant metabolic liabilities with these traditional quinolines. Specifically, they are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid clearance and the formation of reactive metabolites via quinoline oxidation and amide bond cleavage[3].

To circumvent these metabolic bottlenecks, modern drug design has pivoted toward saturated, sp3-rich ring systems[4]. The This compound scaffold represents a structural evolution in this space. By fully saturating the quinoline core, researchers achieve the following mechanistic advantages:

  • Elimination of Aromatic Oxidation Sites: The sp3-hybridized decahydroquinoline ring is fundamentally resistant to the rapid aromatic oxidation that plagues planar quinolines[4].

  • Lower ClogP & Enhanced Solubility: Saturation reduces lipophilicity (lowering ClogP), which directly correlates with reduced unbound clearance and improved mean residence time (MRT) in vivo[4].

  • Optimal D-Pocket Engagement: The 3D geometry of the decahydroquinoline core allows for precise stereochemical tuning (via multiple chiral centers) to optimally engage the IDO1 "D-pocket" without relying on planar pi-stacking, maintaining high cellular potency[4][5].

Pathway Visualization: Mechanism of Action

The following diagram illustrates the mechanistic intervention of decahydroquinoline-based inhibitors within the IDO1-mediated immune evasion pathway.

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Active Heme) Trp->IDO1 Binds Active Site Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Catalytic Cleavage Tcells T-Cell Arrest & Immune Evasion Kyn->Tcells AhR Activation Inhibitor This compound (Saturated Scaffold) Inhibitor->IDO1 Blocks D-Pocket (Resists CYP450 Oxidation)

Caption: IDO1-mediated tryptophan degradation pathway and competitive inhibition by decahydroquinoline scaffolds.

Comparative Performance Data

To objectively evaluate the performance of the this compound scaffold, we compare a representative lead compound (e.g., Compound 15/27 from Yu et al.[4]) against a traditional quinoline-based clinical benchmark (analogous to early BMS-986242 profiles[3]).

Parameter / MetricTraditional Quinoline InhibitorThis compound LeadCausality / Significance
HeLa Cellular IC₅₀ 2 - 10 nM5 - 15 nMBoth scaffolds exhibit excellent target engagement. The saturated scaffold maintains potency via 3D stereochemical fit.
Human Whole Blood (hWB) IC₅₀ 20 - 50 nM30 - 60 nMComparable efficacy in complex biological matrices, proving the sp3-scaffold does not suffer from excessive protein binding.
Metabolic Stability (HLM t₁/₂) < 15 minutes> 60 minutesCritical Differentiator: The saturated ring prevents rapid CYP-mediated aromatic oxidation[3][4].
Unbound Clearance (CLu) High (> 40 mL/min/kg)Low (< 15 mL/min/kg)Lower lipophilicity of the decahydroquinoline core reduces rapid hepatic clearance[4].
Mean Residence Time (MRT) Short (~1.5 hours)Extended (> 4 hours)The structural stability of the saturated scaffold ensures prolonged therapeutic exposure in vivo.

Experimental Workflows & Self-Validating Protocols

To validate the comparative metrics above, the following self-validating experimental protocols must be executed. These workflows are designed to ensure data integrity by incorporating internal controls at every phase.

Protocol A: Cellular IDO1 Inhibition Assay (HeLa Cells)

Purpose: To quantify the functional inhibition of IDO1 by measuring extracellular kynurenine levels[1].

  • Cell Seeding & Stimulation: Seed HeLa cells at

    
     cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Stimulate cells with 50 ng/mL human IFN-
    
    
    
    for 24 hours to induce robust IDO1 expression[1]. Causality: IFN-
    
    
    is strictly required because basal IDO1 expression in HeLa cells is insufficient for dynamic range detection.
  • Compound Dosing: Treat cells with serial dilutions of the this compound inhibitor and the quinoline control (ranging from 10

    
    M to 0.1 nM). Incubate for 48 hours.
    
  • Metabolite Extraction: Transfer 100

    
    L of the supernatant to a new plate. Add 10 
    
    
    
    L of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes. Causality: TCA precipitates proteins and forces the hydrolysis of N-formylkynurenine to kynurenine, ensuring total kynurenine quantification.
  • Quantification (Ehrlich's Reaction or LC-MS/MS): Add 100

    
    L of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid) to the supernatant. Read absorbance at 490 nm, or alternatively, analyze via LC-MS/MS for higher sensitivity. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
    
Protocol B: In Vitro Microsomal Stability Assay

Purpose: To prove the metabolic superiority of the saturated decahydroquinoline scaffold over the planar quinoline[3][4].

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM, 0.5 mg/mL protein), 1

    
    M of the test inhibitor, and 100 mM potassium phosphate buffer (pH 7.4).
    
  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for CYP450 enzymes; reactions lacking NADPH serve as the negative control to rule out non-CYP degradation.

  • Time-Course Sampling: Aliquot 100

    
    L at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 300 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the intrinsic clearance (

    
    ).
    

Workflow Visualization: Pharmacokinetic Profiling

Workflow S1 IFN-γ Stimulation (HeLa Cells) S2 Inhibitor Dosing (Serial Dilution) S1->S2 S3 TCA Precipitation (Protein Removal) S2->S3 S4 LC-MS/MS Analysis (Kynurenine Quant) S3->S4

Caption: Step-by-step workflow for the self-validating cellular IDO1 inhibition assay.

References

  • Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold. Bioorganic & Medicinal Chemistry Letters (2021). Wensheng Yu, et al.[Link][4]

  • Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. ACS Medicinal Chemistry Letters (2021). Liping Zhang, et al.[Link][3]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry (2015). Ute F. Röhrig, et al.[Link][2]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget (2018).[Link][1]

Sources

Comparative Guide: Determining the Absolute Stereochemistry of Novel Decahydroquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Decahydroquinoline Conundrum

Decahydroquinoline (DHQ) alkaloids—exemplified by poison frog alkaloids like cis-195A and lepadins—represent a significant stereochemical challenge. Their biological activity, particularly at nicotinic acetylcholine receptors (nAChRs), is strictly governed by the absolute configuration of their bicyclic core and peripheral substituents.

Unlike simple acyclic amines, DHQs possess a rigid bicyclic framework with two bridgehead chiral centers (C4a, C8a) and often additional centers at C2, C5, or C6. A misassignment here can lead to years of wasted synthesis or erroneous structure-activity relationship (SAR) data.

This guide objectively compares the three primary methodologies for resolving these structures: X-ray Crystallography , NMR-based Chiral Derivatization (Mosher’s Method) , and Electronic Circular Dichroism (ECD) with DFT .

Methodology Comparison Matrix

The following table synthesizes performance metrics based on current laboratory standards.

FeatureX-ray Crystallography NMR (Mosher's Method) ECD / VCD + DFT
Primary Output Direct 3D atomic map

(

) Chemical Shifts
Exp. vs. Calc. Spectra Match
Sample State Single Crystal (Solid)Solution (

,

)
Solution (MeOH, MeCN)
Sample Req. 0.1–1.0 mg (High Purity)1–5 mg (Recoverable*)< 0.1 mg (Non-destructive)
Confidence Level Gold Standard (100%) High (if conformers controlled)High (depends on theory level)
Throughput Low (crystallization is rate-limiting)Medium (derivatization required)High (rapid data acq.)
DHQ Specific Risk Anomalous Dispersion: Requires heavy atom (Br/Cl) if no internal reference.Rotamers: Cyclic amines form rotamers that complicate

analysis.
Conformational Flex: Flexible side chains require extensive conformational search.

Decision Framework

The following workflow illustrates the logical path for selecting the optimal method based on sample availability and structural features.

Stereochem_Decision_Tree Start Isolate Novel DHQ Alkaloid Crystal Does it crystallize? Start->Crystal HeavyAtom Contains Heavy Atom (Br, Cl, S)? Crystal->HeavyAtom Yes FuncGroup Functional Groups? Crystal->FuncGroup No Deriv Can you form a salt? (HBr, Picrate) HeavyAtom->Deriv No Xray METHOD A: X-ray Crystallography (Anomalous Dispersion) HeavyAtom->Xray Yes Deriv->Xray Success Deriv->FuncGroup Fail SecAmine Secondary Amine/Alcohol? FuncGroup->SecAmine Mosher METHOD B: Mosher's Method (NMR Analysis) SecAmine->Mosher Yes Chromophore UV Chromophore present? SecAmine->Chromophore No (Tertiary Amine) ECD METHOD C: ECD + TD-DFT Chromophore->ECD Yes (e.g., diene, ketone) VCD METHOD D: VCD + DFT Chromophore->VCD No (saturated)

Figure 1: Strategic decision matrix for absolute stereochemistry determination.

Deep Dive: Protocols and Causality

Method A: X-ray Crystallography (The Gold Standard)

Best for: Final confirmation of lead compounds. Causality: X-ray diffraction relies on the scattering of X-rays by electrons. To determine absolute configuration (AC) without a known chiral reference, one must utilize anomalous dispersion (Bijvoet differences). Carbon, nitrogen, and hydrogen scatter too weakly for this; thus, a "heavy atom" is required.

Protocol: Hydrobromide Salt Formation

  • Dissolution: Dissolve 1-2 mg of the free base alkaloid in minimal MeOH or EtOH.

  • Acidification: Add 1.1 equivalents of aqueous HBr (48%). Avoid HCl if possible; Bromine's anomalous scattering signal (

    
    ) is significantly stronger than Chlorine's at Cu K
    
    
    
    wavelengths, yielding a more reliable Flack parameter.
  • Vapor Diffusion: Place the vial inside a larger jar containing a non-solvent (e.g.,

    
     or Hexane). Seal tightly.
    
  • Analysis: A Flack parameter (

    
    ) near 0.0 indicates the correct structure; 
    
    
    
    indicates the inverted structure.[1]
Method B: NMR Spectroscopy (Mosher’s Method)

Best for: Compounds with secondary -OH or -NH groups that fail to crystallize. Critical Insight (The Rotamer Trap): Standard Mosher analysis assumes the MTPA auxiliary adopts a specific conformation (syn-periplanar). However, decahydroquinolines are cyclic secondary amines . When derivatized as amides, they suffer from restricted rotation around the N-C(O) bond, leading to cis and trans rotamers that exist in equilibrium.

  • Risk: The NMR signals will split or broaden, and the anisotropy effects (

    
    ) may average out or invert, leading to incorrect assignments.
    
  • Solution: Run NMR experiments at elevated temperatures (e.g., 50–60°C in

    
     or DMSO-
    
    
    
    ) to coalesce rotamers, or strictly analyze the major rotamer using NOE to confirm the amide conformation before applying the Mosher model.

Protocol:

  • Derivatization: React two aliquots of the alkaloid with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride) in pyridine/DMAP.
  • Purification: Silica gel chromatography is essential to remove unreacted reagent which can obscure key diagnostic peaks.

  • Data Analysis:

    • Assign protons using COSY/HSQC.

    • Calculate

      
      .[1][2][3]
      
    • Visualization: Map positive and negative

      
       values onto the 3D structure.
      

Mosher_Logic cluster_0 Mosher's Model (Sector Rule) S_Ester (S)-MTPA Ester Calc Calculate Δδ = δS - δR S_Ester->Calc R_Ester (R)-MTPA Ester R_Ester->Calc Pos Δδ > 0 (Right Side) Calc->Pos Neg Δδ < 0 (Left Side) Calc->Neg

Figure 2: Logic flow for Mosher's analysis. Note: For DHQ amines, ensure the amide conformation is defined.

Method C: ECD Spectroscopy & DFT (The Modern Standard)

Best for: Non-crystalline samples, tertiary amines, or rapid screening. Causality: Chiral molecules absorb left- and right-circularly polarized light differently.[1] By simulating this absorption using Time-Dependent Density Functional Theory (TD-DFT), one can match the theoretical spectrum to the experimental one.[1][4][5]

Self-Validating Workflow:

  • Conformational Search: Use MMFF94 or conformational sampling (e.g., Spartan, MacroModel) to find all low-energy conformers (< 5 kcal/mol). DHQs often have chair/boat isomerism at the cyclohexane ring.

  • Geometry Optimization: Optimize all conformers using DFT (B3LYP/6-31G* or higher).

  • Frequency Calculation: Confirm minima (no imaginary frequencies).

  • TD-DFT: Calculate excited states.

  • Boltzmann Weighting: Average the spectra based on calculated energies.

  • Comparison: A "mirror image" match implies the opposite enantiomer; a direct match confirms the AC.

References

  • Toyama, H. et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules.

  • BenchChem. (2025).[1][3][6] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.

  • Harned, A. NMR and Stereochemistry: Mosher's Method and NOE. Harned Research Group.

  • Stephens, P. J. et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality.

  • Seco, J. M. et al. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

Sources

Comparative study of the synthetic reactivity of decahydroquinolone isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Decahydroquinoline (DHQ) serves as a privileged scaffold in the synthesis of Dendrobatid alkaloids (e.g., pumiliotoxins) and NMDA receptor antagonists. However, the synthetic utility of DHQ is bifurcated by its stereochemistry. The trans-fused isomer behaves as a rigid, predictable template, while the cis-fused isomer introduces conformational mobility that drastically alters nucleophilicity and stereoselectivity.

This guide provides a comparative analysis of these isomers, moving beyond basic structural descriptions to actionable synthetic protocols. It focuses on the three critical pillars of DHQ manipulation: N-functionalization kinetics ,


-lithiation stereocontrol , and conformational thermodynamics .

Part 1: Structural & Conformational Landscape

The reactivity divergence between cis- and trans-DHQ stems entirely from their conformational freedom. Understanding this is the prerequisite for predicting reaction outcomes.

The Rigid Trans-Isomer[1]
  • Topology: The ring junction hydrogens are anti-periplanar.

  • Conformation: Locked in a double-chair conformation. Ring flipping is energetically prohibitive as it would require severe distortion of the ring junction (approx. 11 kcal/mol strain).

  • Synthetic Implication: The nitrogen lone pair has a fixed orientation (equatorial or axial depending on N-inversion, but the ring skeleton is static). This makes trans-DHQ an ideal chiral auxiliary or rigid scaffold.

The Flexible Cis-Isomer
  • Topology: The ring junction hydrogens are syn-clinal.

  • Conformation: Exists in a dynamic equilibrium between two chair-chair conformers ("Steroid-like" vs. "Non-steroid-like").

  • Synthetic Implication: The system obeys the Curtin-Hammett principle . Reaction products often derive from the more reactive conformer, not necessarily the major ground-state conformer.

Visualization of Conformational Dynamics

DHQ_Conformation cluster_0 Reactivity Consequence Trans Trans-DHQ (Rigid / Locked) Cis_A Cis-DHQ (Conf A) (N-Lone Pair Axial) Trans->Cis_A High Energy Barrier (Not observed) Note1 Trans: Predictable steric approach Trans->Note1 Cis_B Cis-DHQ (Conf B) (N-Lone Pair Equatorial) Cis_A->Cis_B Rapid Equilibrium (Ring Flip) Note2 Cis: Reacts via 'Cis_B' (less hindered) Cis_B->Note2

Figure 1: Conformational mobility of DHQ isomers. Note the rapid equilibrium in the cis-isomer compared to the locked trans-isomer.

Part 2: Comparative N-Functionalization

The rate of N-alkylation and acylation is governed by the steric environment surrounding the nitrogen lone pair.[1]

Reactivity Matrix
ParameterTrans-DecahydroquinolineCis-DecahydroquinolineMechanistic Rationale
N-Alkylation Rate (

)
Fast (Reference 1.0)Slow (~0.4 - 0.6)Cis-isomer suffers from 1,3-diaxial interactions (gamma-gauche effect) in the transition state.
Acylation Yield (AcCl)>95%80-85%Concave shape of cis-DHQ hinders approach of bulky electrophiles.
Conformational Shift NoneSignificantN-substitution on cis-DHQ shifts equilibrium toward the conformer with the N-substituent equatorial.
Experimental Protocol: Competitive Benzylation

This protocol validates the nucleophilicity difference.

  • Preparation: Dissolve an equimolar mixture (1.0 mmol each) of cis-DHQ and trans-DHQ in CH₂Cl₂ (10 mL).

  • Base: Add Et₃N (1.1 equiv) to scavenge HCl.

  • Addition: Add Benzyl Bromide (0.5 equiv) dropwise at 0°C. Limiting the electrophile forces competition.

  • Analysis: Stir for 1 hour, quench with water. Analyze organic phase via GC-MS or ¹H NMR.

  • Expected Result: The trans-N-benzyl product dominates (approx. ratio 3:1 to 5:1) due to the accessible equatorial lone pair in the trans-isomer versus the sterically encumbered cis-isomer.[1]

Part 3: C-H Activation ( -Lithiation)

The most powerful application of DHQ in drug discovery is the stereoselective functionalization of the


-carbon (C2) via N-Boc directed lithiation  (Beak-Lee Methodology).
Stereochemical Divergence
  • Trans-N-Boc-DHQ: Lithiation is highly selective. The rigid ring directs the sec-BuLi aggregate to the equatorial proton (syn to the Boc oxygen).

  • Cis-N-Boc-DHQ: Lithiation is complex. The "flapping" ring allows the Boc group to adopt multiple rotamers. However, low-temperature lithiation (-78°C) typically locks the conformation, favoring removal of the axial proton which is stereoelectronically activated.

Mechanism of Action

Lithiation_Mechanism Figure 2: Complex Induced Proximity Effect (CIPE) driving stereoselective lithiation in Trans-DHQ. Start N-Boc-Trans-DHQ Complex CIPE Complex (Li...O=C Coordination) Start->Complex s-BuLi / TMEDA -78°C Deprotonation α-Lithiation (Removal of Equatorial H) Complex->Deprotonation Kinetic Control Electrophile Electrophile Trapping (E+ adds with Retention) Deprotonation->Electrophile E+ (e.g., MeI, CO2) Product 2-Substituted Trans-DHQ Electrophile->Product Warming

Validated Protocol: -Substitution of Trans-DHQ
  • Reagents: Trans-N-Boc-decahydroquinoline (1.0 equiv), s-BuLi (1.2 equiv), TMEDA (1.2 equiv), Electrophile (1.5 equiv).

  • Step 1: Flame-dry a flask under Argon. Add trans-N-Boc-DHQ and TMEDA in anhydrous Et₂O.

  • Step 2: Cool to -78°C . Dropwise addition of s-BuLi. The coordination of Lithium to the Boc carbonyl oxygen is critical (CIPE - Complex Induced Proximity Effect).

  • Step 3: Stir for 1-2 hours at -78°C. The solution often turns light yellow.

  • Step 4: Add electrophile (e.g., Methyl Iodide). Stir 30 min at -78°C, then warm to RT.

  • Outcome: Substitution occurs with retention of configuration at C2.

Part 4: Synthesis & Access[2][3][4]

Researchers typically must synthesize these isomers as they are expensive to purchase pure.

MethodCatalyst/ConditionsMajor ProductSelectivity
Acidic Hydrogenation PtO₂ / CH₃COOH / H₂Cis-DHQ >90%
Neutral Hydrogenation Raney Ni / EtOH / H₂Trans-DHQ ~70-80%
Birch Reduction Li / NH₃ (liq)Trans-DHQ >95% (Thermodynamic)

Note on Purification: The isomers can be separated by fractional distillation or column chromatography. Trans-DHQ typically elutes faster on silica (less polar/better packing) than the cis-isomer.

References

  • Conformational Analysis of Decahydroquinolines Booth, H., & Griffiths, D. V.[2] (1975).[2] Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2.

  • Stereoselective Lithiation (Beak-Lee Methodology) Beak, P., & Lee, W. K. (1993).[3]

    
    -Lithiation of N-Boc-heterocycles: Stereochemical control. Journal of Organic Chemistry.
    
    
  • Synthesis of Dendrobatid Alkaloids Comins, D. L., & Dehghani, A. (1995). Asymmetric synthesis of decahydroquinoline alkaloids. Tetrahedron Letters.

  • Comparative Reactivity of Isomers BenchChem Technical Guides. (2024). Comparative Reactivity of Cis- and Trans-Octahydroisoindole and Decahydroquinoline.

Sources

Structure-Activity Relationship of Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase

[1][2][3][4][5][6]

Executive Summary

This technical guide provides a rigorous analysis of quinoline-4-carboxylic acid derivatives as inhibitors of human dihydroorotate dehydrogenase (hDHODH).[1][2][3][4] Targeted at drug discovery scientists, this document dissects the structural prerequisites for high-affinity binding within the ubiquinone channel of DHODH. We objectively compare the performance of these scaffolds against clinical standards (Leflunomide/Teriflunomide) and historical benchmarks (Brequinar), supported by quantitative

Mechanism of Action & Binding Topology

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the rate-limiting fourth step of de novo pyrimidine biosynthesis.[5] Unlike the cytosolic enzymes in this pathway, DHODH is localized to the inner mitochondrial membrane.[6]

The Quinoline Binding Mode: Quinoline carboxylic acids, such as Brequinar, function as non-competitive inhibitors with respect to the substrate dihydroorotate (DHO) and competitive inhibitors with respect to the cofactor ubiquinone (CoQ). They occupy the hydrophobic tunnel normally reserved for the isoprenoid tail of CoQ.

Pathway Visualization

The following diagram illustrates the critical node DHODH occupies in nucleotide synthesis and the specific interference point of quinoline inhibitors.

DHODH_Pathwaycluster_cytoCytosolcluster_mitoMitochondria (Inner Membrane)GlutamineGlutamine + HCO3-CarbamoylCarbamoyl PhosphateGlutamine->CarbamoylDHODihydroorotate (DHO)Carbamoyl->DHODHODHDHODH Enzyme(Target)DHO->DHODHSubstrateOrotateOrotateDHODH->OrotateOxidationCoQH2Ubiquinol (CoQH2)DHODH->CoQH2ReductionUMPUridine Monophosphate (UMP)(RNA/DNA Precursor)Orotate->UMPQuinolineQuinoline Inhibitors(e.g., Brequinar)Quinoline->DHODHInhibits (Competes w/ CoQ)CoQUbiquinone (CoQ)CoQ->DHODHCofactor

Caption: DHODH catalyzes the oxidation of dihydroorotate to orotate via a ping-pong mechanism using FMN and Ubiquinone. Quinoline inhibitors block the Ubiquinone binding site.

Structure-Activity Relationship (SAR) Analysis

The efficacy of quinoline-4-carboxylic acids is dictated by three distinct pharmacophoric regions. Modifications in these zones dramatically alter potency (

Region 1: The Acidic Pharmacophore (C4 Position)
  • Requirement: A carboxylic acid moiety (-COOH) at position 4 is non-negotiable for high potency.

  • Mechanistic Role: The carboxylate anion forms a critical salt bridge with the guanidinium group of Arg136 in the enzyme's active site. It also interacts via hydrogen bonding with Gln47 .

  • Modifications: Esterification or amidation at C4 abolishes activity, confirming the necessity of the ionized carboxylate.

Region 2: The Lipophilic Tail (C2 Position)[4]
  • Requirement: Bulky, lipophilic aryl or biaryl groups.

  • Mechanistic Role: This substituent extends into the deep hydrophobic channel.

  • Optimization:

    • Biphenyl/Aryl groups: Significantly enhance potency (e.g., Brequinar).

    • Linkers: Introducing an ether linker (e.g., phenoxyphenyl) allows the distal ring to adopt a twisted conformation, better fitting the hydrophobic pocket formed by Met43, Leu58, and Phe364 .

    • Steric Clashes: Ortho-substitution on the proximal phenyl ring can force a non-coplanar conformation, which is energetically favorable for binding.

Region 3: Electronic Tuning (C6 Position)
  • Requirement: Electron-withdrawing groups (EWG).

  • Mechanistic Role: Substitution at C6 with Fluorine (-F) or Trifluoromethyl (-CF3) increases metabolic stability and enhances the acidity of the C4-COOH.

  • Potency: C6-F analogs generally show 2-5x higher potency than unsubstituted counterparts.

SAR Logic Diagram

SAR_Logiccluster_C4C4 Position (Head)cluster_C2C2 Position (Tail)cluster_C6C6 Position (Core)ScaffoldQuinoline-4-Carboxylic AcidScaffoldC4_Group-COOH GroupScaffold->C4_GroupC2_GroupBiaryl / Aryl-EtherScaffold->C2_GroupC6_Group-F / -CF3Scaffold->C6_GroupC4_EffectSalt Bridge w/ Arg136Critical for ActivityC4_Group->C4_EffectC2_EffectFills Hydrophobic Tunnel(Met43, Leu58)C2_Group->C2_EffectC6_EffectMetabolic StabilityElectronic TuningC6_Group->C6_Effect

Caption: Structural dissection of the quinoline scaffold showing the functional role of substitutions at C2, C4, and C6 positions.

Comparative Performance Guide

This section compares the "Gold Standard" Brequinar against approved therapies (Teriflunomide) and next-generation quinoline analogs (e.g., Compound C44/S416).

Table 1: Enzymatic Potency & Cellular Efficacy

Data aggregated from multiple independent studies (See References [1][2][6]).

CompoundClasshDHODH

(Enzymatic)
Virus/Cell

Key Structural FeatureStatus
Brequinar Quinoline Carboxylic Acid5 - 10 nM ~100 nMC2-Biphenyl, C6-FluoroPhase I/II (Discontinued for Cancer)
Teriflunomide Malononitrilamide300 - 450 nM ~35,000 nMActive metabolite of LeflunomideFDA Approved (MS)
Compound C44 Quinoline Ether Analog~1.0 nM 2 - 40 nMC2-Phenoxyphenyl ether linkerPreclinical (High Potency)
S416 Quinoline Analog7.5 nM 18 - 60 nMOptimized hydrophobic fitPreclinical (Antiviral)
Comparative Insights
  • Potency Gap: Quinoline-based inhibitors (Brequinar, C44) are consistently 30-100x more potent at the enzymatic level than the clinically approved Teriflunomide.

  • Therapeutic Window: While Brequinar is highly potent, it failed in early cancer trials due to mucositis and skin toxicity (narrow therapeutic index). Newer analogs (C44, S416) aim to maintain this nanomolar potency while improving the safety profile by targeting specific viral replication thresholds or utilizing better pharmacokinetic properties.

  • Binding Kinetics: Brequinar-like compounds exhibit "fast-on, slow-off" kinetics, leading to prolonged suppression of pyrimidine pools, which is advantageous for antiviral applications but risky for chronic immunosuppression.

Experimental Protocols

To verify these SAR trends, the following protocols are recommended. These are self-validating systems using positive controls (Brequinar) and negative controls (Oseltamivir or DMSO).

Protocol A: DCIP Enzymatic Inhibition Assay

This colorimetric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which serves as the terminal electron acceptor in the reaction coupled to CoQ.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates: L-Dihydroorotate (DHO) [Stock: 20 mM], Decylubiquinone (CoQ analog) [Stock: 10 mM].

  • Chromogen: DCIP (2,6-dichloroindophenol) [Stock: 2.5 mM].

  • Enzyme: Recombinant human DHODH (purified).[7]

Workflow:

  • Preparation: Dilute compounds in DMSO. Final DMSO concentration in assay should be <1%.

  • Pre-incubation: Mix 25 ng of hDHODH enzyme with the test compound in Assay Buffer. Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Activation: Add the substrate mix:

    • Final conc: 500 µM DHO , 100 µM Decylubiquinone , 60-120 µM DCIP .

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm (blue to colorless) every 30 seconds for 10-15 minutes.

  • Validation:

    • Control: DMSO only (100% Activity).

    • Blank: No Enzyme (0% Activity).

    • Reference: Brequinar (should yield

      
       ~5-10 nM).
      
Protocol B: Synthesis of Quinoline-4-Carboxylic Acids (Pfitzinger Reaction)

A robust method for generating SAR libraries.

  • Reactants: Isatin derivative (substituted at C5 for C6-quinoline analogs) + Ketone (acetophenone derivative for C2-aryl analogs).

  • Conditions: Reflux in 33% KOH (ethanol/water) for 12-24 hours.

  • Workup: Acidify with HCl to precipitate the free acid. Recrystallize from ethanol/DMF.

  • Yield: Typically 60-85%.

Assay Workflow Diagram

Assay_WorkflowStep11. Pre-Incubation(Enzyme + Inhibitor)10 mins @ 25°CStep22. Substrate Addition(DHO + CoQ + DCIP)Step1->Step2Step33. Reaction Kinetics(DHODH reduces CoQ -> CoQ reduces DCIP)Step2->Step3Step44. DetectionMeasure Absorbance @ 600nm(Blue -> Colorless)Step3->Step4Step55. Data AnalysisCalculate IC50 vs ControlsStep4->Step5

Caption: Step-by-step workflow for the DCIP-coupled spectrophotometric DHODH inhibition assay.

References

  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase.[1][6][8] Biochemical Pharmacology. Link

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Link

  • Liu, S., et al. (2000). Structure of human dihydroorotate dehydrogenase with a quinoline-based inhibitor reveals specific interactions. Structure. Link

  • Xiong, R., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell. Link

  • BenchChem Technical Support. (2025). Head-to-Head Comparison: BQR-695 (Brequinar) vs. Leflunomide/Teriflunomide.[9] BenchChem Application Notes. Link

  • Das, P., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity.[1][10] ACS Medicinal Chemistry Letters. Link

Comparing the inhibitory effects of decahydroquinoline alkaloids on nicotinic ACh receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Decahydroquinoline (DHQ) alkaloids, originally isolated from dendrobatid poison frogs (e.g., Oophaga pumilio), represent a distinct class of non-competitive nicotinic acetylcholine receptor (nAChR) antagonists. Unlike competitive antagonists (e.g.,


-bungarotoxin) that bind the orthosteric ACh site, DHQs primarily act as open-channel blockers  or negative allosteric modulators (NAMs).

This guide compares the inhibitory profiles of the two primary stereochemical scaffolds—cis-decahydroquinoline (the natural Pumiliotoxin C motif) and trans-decahydroquinoline (synthetic analogs)—across neuronal (


, 

) and muscle-type nAChRs.

Key Finding: While both isomers block ion flux, the cis-fused ring system generally exhibits superior subtype selectivity, particularly when C-2 and C-5 substituents are optimized. Recent data indicates that specific cis-isomers (e.g., cis-211A) can distinguish between


 and 

subtypes, a trait often absent in the more rigid trans-analogs.

Structural Classes & Mechanism of Action

To understand the inhibition data, one must first distinguish the stereochemical "contenders." The decahydroquinoline core contains two chiral centers at the bridgehead carbons (C-4a and C-8a), leading to cis or trans ring fusion.

The Contenders
  • cis-Decahydroquinoline (Natural Scaffold):

    • Representative: Pumiliotoxin C (cis-195A), cis-211A.[1]

    • Conformation: Flexible. The concave shape facilitates binding within the nAChR ion pore.

    • Source: Dendrobates frogs; synthetic production.[2]

  • trans-Decahydroquinoline (Synthetic Scaffold):

    • Representative: trans-2-methyl-DHQ, trans-195A analogs.

    • Conformation: Rigid, planar ("flat" structure).

    • Source: Synthetic medicinal chemistry.[3]

Mechanism: Open-Channel Blockade

DHQs do not compete with Acetylcholine (ACh). Instead, they bind deep within the transmembrane pore (M2 domain) or at lipid-interface allosteric sites. This mechanism is voltage-dependent and requires the channel to be in an open/desensitized state.

Mechanism ACh Acetylcholine (Agonist) nAChR_Closed nAChR (Closed) ACh->nAChR_Closed Binds Orthosteric Site nAChR_Open nAChR (Open Pore) nAChR_Closed->nAChR_Open Conformational Change Blocked Blocked Channel (No Ion Flux) nAChR_Open->Blocked Non-Competitive Inhibition DHQ Decahydroquinoline (Inhibitor) DHQ->nAChR_Open Enters Pore (Steric Block)

Figure 1: Kinetic pathway of DHQ inhibition. Note that DHQ efficacy often depends on prior receptor activation (use-dependence).

Comparative Performance Data

The following data synthesizes electrophysiological recordings (Voltage Clamp) comparing specific DHQ variants.

Table 1: Inhibitory Potency and Selectivity Profile[4][5][6]
Compound ClassSpecific AnalogTarget ReceptorPotency (IC50 / % Inh)Mechanism Note
Natural cis-DHQ Pumiliotoxin C (cis-195A) Muscle-type (Torpedo)

Classical channel blocker; enhances desensitization [1].[4]
Natural cis-DHQ cis-211A Neuronal

~38% Inh @ 10

Partial blockade; exhibits subtype selectivity over

[2].[1]
Natural cis-DHQ cis-211A Neuronal

Negligible Demonstrates high selectivity for

vs

[2].
Synthetic trans-DHQ trans-2,5-dipropyl-DHQ Muscle-type

Potency often comparable to cis, but washout kinetics are slower due to rigidity [1].
Synthetic trans-DHQ Generic trans-DHQ GanglionicVariableGenerally less selective; acts as a "broad spectrum" pore occluder.
Analysis of the Data[3][8][9][10][11][12][13][14][15][16][17]
  • Stereoselectivity: The cis-fused ring system (specifically in cis-211A) allows for discrimination between neuronal subtypes (

    
     vs 
    
    
    
    ). The trans-isomers generally lack this fine-tuned selectivity.
  • Substituent Effects: Potency is heavily driven by the hydrophobicity of the C-2 and C-5 alkyl chains. Short chains (methyl) are less potent than propyl/pentyl chains, confirming the hydrophobic nature of the binding site within the ion pore.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

To replicate or validate these findings, the Xenopus oocyte TEVC assay is the gold standard. It allows for precise control over membrane potential, which is critical for characterizing voltage-dependent channel blockers.

Workflow Logic

We use a co-application protocol . Because DHQs are open-channel blockers, pre-incubation alone may underestimate potency (as the channel is closed). The compound must be present during the ACh pulse.

TEVC_Protocol Prep 1. Oocyte Prep (Inject cRNA: α7 or α4β2) Incubation 2. Expression (48-72 hrs @ 18°C) Prep->Incubation Baseline 3. Baseline Recording (ACh alone) Incubation->Baseline Wash1 4. Wash (ND96 Buffer) Baseline->Wash1 Challenge 5. Co-Application (ACh + DHQ) Wash1->Challenge Analysis 6. Data Analysis (Normalize I_drug / I_control) Challenge->Analysis

Figure 2: TEVC Workflow for assessing use-dependent inhibition of nAChRs.

Detailed Methodology
  • Expression: Inject Xenopus laevis oocytes with cRNA encoding human

    
     or 
    
    
    
    subunits. Incubate for 2–3 days.
  • Electrophysiology Setup: Place oocyte in a recording chamber perfused with ND96 buffer containing atropine (to block endogenous muscarinic receptors).

  • Voltage Clamp: Clamp membrane potential (

    
    ) at -60 mV.
    
  • Control Pulse: Apply ACh (

    
     concentration, typically 100 
    
    
    
    M for
    
    
    ) for 2 seconds. Record peak current (
    
    
    ).
  • Wash: Perfuse with buffer for 3-5 minutes to allow full receptor recovery.

  • Test Pulse: Co-apply ACh + DHQ alkaloid (1–100

    
    M). Record peak current (
    
    
    
    ).
  • Calculation: % Inhibition =

    
    .
    

Structure-Activity Relationship (SAR) Insights

Why does the cis-isomer often outperform the trans-isomer in selectivity?

  • Hydrophobic Collapse: The nAChR ion pore is lined with hydrophobic residues (Leucine/Valine rings). The cis-decahydroquinoline shape is "bent," allowing it to snuggly fit into the hydrophobic pocket of the open pore without inducing severe steric clash.

  • C-6 Hydroxyl Interactions: In cis-211A, the C-6 hydroxyl group is critical. It likely forms a hydrogen bond with polar residues near the cytoplasmic vestibule of the

    
     receptor [2]. The rigid trans-scaffold positions this hydroxyl group at an angle that prevents this interaction, leading to lower affinity or loss of subtype selectivity.
    
  • Steric Bulk at C-2: Increasing the alkyl chain length at C-2 increases potency for both isomers (up to a point) by increasing hydrophobic interaction energy. However, beyond a propyl group, the trans-isomer often loses potency due to steric hindrance in the channel, whereas the flexible cis-isomer can accommodate the bulk.

References

  • Daly, J. W., et al. (1991). Decahydroquinoline alkaloids: noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells and Torpedo electroplax.[4] Journal of Pharmacology and Experimental Therapeutics.

  • Takashima, K., et al. (2021).[5] Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.[1] Molecules, 26(24), 7529.[2]

  • Toyooka, N., et al. (2005). Synthesis of decahydroquinoline alkaloids and their inhibitory effects on nicotinic acetylcholine receptors.[5][6] Heterocycles.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for Decahydroquinoline-6-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like Decahydroquinoline-6-carboxamide (CAS: 1052559-55-3) requires a rigorous, causality-driven approach to laboratory safety[1]. This compound features a decahydroquinoline bicyclic core coupled with a carboxamide functional group. Because the decahydroquinoline moiety is a secondary amine, it exhibits localized basicity and potential corrosivity, while the carboxamide group can act as a sensitizer.

Standardizing your operational and disposal plans not only ensures regulatory compliance but also protects the integrity of your drug development workflows. This guide provides self-validating protocols and engineering controls designed to mitigate dermal, ocular, and inhalation risks.

Part 1: Risk Assessment & Causality

Before detailing the step-by-step procedures, it is critical to understand why specific Personal Protective Equipment (PPE) is mandated under2[2].

  • Dermal Exposure (Saponification Risk): Amines can cause the saponification of epidermal lipids, leading to severe skin irritation or chemical burns. Standard latex gloves offer poor resistance to basic organic compounds. Therefore, nitrile or butyl rubber gloves are required to prevent permeation[3].

  • Ocular Exposure (Corneal Damage): The alkaline nature of the amine core means that even micro-splashes can cause irreversible corneal damage. Safety glasses are insufficient; splash-proof chemical goggles are mandatory under 4[4].

  • Inhalation (Respiratory Sensitization): If handled as a dry powder, aerosolized particulates can severely irritate the respiratory tract mucous membranes. All open handling must occur within a certified chemical fume hood.

Part 2: Mandatory PPE Matrix

The following table summarizes the quantitative and qualitative PPE requirements for handling this compound.

PPE CategorySpecific Equipment RequiredCausality / JustificationRegulatory Standard
Hand Protection Nitrile (≥ 5 mil thickness) or Butyl Rubber glovesHigh permeation resistance to organic amines and amides; prevents lipid saponification[3].OSHA 1910.138
Eye/Face Protection Indirect-vented chemical splash gogglesPrevents alkaline micro-splashes and dust from reaching the ocular mucosa[4].ANSI Z87.1 / OSHA 1910.133
Body Protection Flame-resistant (FR) or poly-cotton lab coat (knee-length)Protects against accidental spills; must be easily removable in emergencies[2].OSHA 1910.132
Respiratory N95/P100 particulate respirator (if outside hood)Filters aerosolized carboxamide dusts to prevent respiratory tract sensitization.OSHA 1910.134

Part 3: Standard Operating Procedure (SOP) for Handling

Trustworthiness in the lab relies on repeatable, self-validating systems. Follow this procedural workflow when handling the compound.

Phase 1: Preparation & Engineering Controls

  • Verify Fume Hood Flow: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Do not handle the dry powder on an open bench.

  • Inspect PPE: Check nitrile gloves for micro-tears using the inflation method. Ensure splash goggles form a tight seal against the face.

  • Clear the Workspace: Remove incompatible chemicals from the hood, specifically strong oxidizing agents and concentrated acids, which can react exothermically with amines.

Phase 2: Execution (Weighing & Transfer)

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent powder aerosolization caused by static cling.

  • Transfer: Carefully transfer the this compound into the tared vessel. Keep the source container closed when not actively dispensing.

  • Solubilization: If creating a stock solution, add the solvent (e.g., DMSO or methanol) slowly while stirring to manage any mild heat of dissolution.

Phase 3: Post-Operation Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surface with a damp paper towel, followed by a 70% ethanol or isopropanol wipe to remove amine residues.

  • Doffing: Remove gloves using the glove-in-glove technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water.

Part 4: Emergency Response & Spill Management

Immediate, procedural action is required to mitigate exposure.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the amine with acids on the skin, as the exothermic reaction will worsen the burn.

  • Eye Contact: Force eyelids open and flush at the emergency eyewash station for a minimum of 15 minutes. Seek immediate ophthalmological evaluation[4].

  • Small Spills (< 50g): Don appropriate PPE. Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Carefully sweep into a compatible, sealable hazardous waste container. Do not use combustible materials like sawdust.

Part 5: Disposal & Waste Management

This compound waste must be managed strictly according to 5 regulations for hazardous waste[5].

  • Segregation: Collect waste in a dedicated "Basic Organic Waste" container. Never mix amine/amide waste with halogenated solvents or strong acids to prevent gas evolution or pressure buildup.

  • Labeling: Clearly label the container with the chemical name, CAS number (1052559-55-3), and the primary hazard ("Corrosive/Toxic").

  • Storage & Removal: Store waste in secondary containment. Ensure disposal is handled by a licensed RCRA hazardous waste management facility; do not dispose of down the sink or in standard municipal trash[5].

Part 6: Safety & Operational Workflow Diagram

G Start Risk Assessment This compound PPE PPE Selection (OSHA 1910.132 & 133) Start->PPE Hood Engineering Controls (Chemical Fume Hood) PPE->Hood Handle Chemical Handling & Experimentation Hood->Handle Spill Spill or Exposure? Handle->Spill Emergency Emergency Response (Eyewash / Shower / Spill Kit) Spill->Emergency Yes Disposal Waste Segregation (EPA RCRA Subtitle C) Spill->Disposal No Emergency->Disposal End Certified Hazardous Waste Disposal Disposal->End

This compound handling, PPE selection, and RCRA-compliant disposal workflow.

References

  • Title: 1052559-55-3 | this compound Source: BLD Pharm URL: 1

  • Title: OSHA 1910.132 Personal Protective Equipment (PPE) Source: Creative Safety Supply URL: 2

  • Title: OSHA Eye and Face Protection Guide Source: TRADESAFE URL: 4

  • Title: Learn the Basics of Hazardous Waste Source: US EPA URL: 5

  • Title: Understanding Chemical-Resistant Gloves for Hand Safety Source: SafetyCulture URL: 3

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.